molecular formula C6H11NO2 B184209 (S)-6-(Hydroxymethyl)piperidin-2-one CAS No. 128726-47-6

(S)-6-(Hydroxymethyl)piperidin-2-one

Cat. No.: B184209
CAS No.: 128726-47-6
M. Wt: 129.16 g/mol
InChI Key: VMOQVTPKGUXWKA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(Hydroxymethyl)piperidin-2-one (CAS 128726-47-6) is a chiral piperidinone derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile and valuable synthetic intermediate, particularly for constructing conformationally constrained bioactive molecules . The piperidine scaffold is a fundamental building block in drug discovery, present in more than twenty classes of pharmaceuticals . As a chiral, non-racemic building block, this (S)-configured compound is specifically useful for synthesizing complex piperidine derivatives and alkaloids . Its structure, featuring a hydroxymethyl group, allows for further functionalization, making it a key precursor in the development of potential therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, as it may cause skin and eye irritation . For prolonged storage, it is recommended to keep the material under an inert atmosphere at room temperature .

Properties

IUPAC Name

(6S)-6-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOQVTPKGUXWKA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445923
Record name (S)-6-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128726-47-6
Record name (S)-6-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-6-(Hydroxymethyl)piperidin-2-one chemical properties

[1][2][3][4]

The utility of (S)-6-(Hydroxymethyl)piperidin-2-one lies in its bifunctional nature: it possesses a reactive primary alcohol and a lactam amide, set within a rigid six-membered ring that directs the spatial orientation of substituents.[1]

PropertySpecification
IUPAC Name (6S)-6-(Hydroxymethyl)piperidin-2-one
Common Synonyms (S)-6-Hydroxymethyl-2-piperidone; (S)-6-Hydroxymethyl-valerolactam
CAS Number 128726-47-6 (Specific to (S)-enantiomer)
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Stereochemistry (S)-Configuration (derived from L-series amino acids)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in Et₂O
H-Bond Donors/Acceptors 2 Donors (OH, NH) / 2 Acceptors (C=O, OH)

Structural Insight: The (S)-configuration at the C6 position is crucial.[1] In biological systems, this stereocenter often dictates the binding affinity of peptidomimetics derived from this scaffold, mimicking the L-pipecolic acid residue found in immunosuppressants like rapamycin.[1]

Synthetic Routes & Production Strategies[1][6][8][9]

Researchers typically access this scaffold through "Chiral Pool" synthesis, avoiding expensive asymmetric catalysis by starting with naturally occurring L-amino acids.[1]

A. The L-Aspartic Acid Route (Chain Extension)

A highly authoritative route involves the transformation of L-Aspartic acid.[1] This method is preferred for its scalability and preservation of optical purity.

  • Mechanism: L-Aspartic acid is protected, reduced to an aldehyde, and subjected to Wittig olefination to extend the carbon chain.[1][2] Subsequent reduction and cyclization yield the 6-membered lactam.[1]

B. The L-α-Aminoadipic Acid Route (Direct Cyclization)

Alternatively, L-α-aminoadipic acid (homoglutamic acid) can be cyclized.[1]

  • Mechanism: The δ-carboxyl group is activated (often via esterification), followed by reductive cyclization.[1] While direct, the starting material is significantly more expensive than aspartic acid.[1]

Visualization: Comparative Synthesis Workflows

SynthesisRoutesStart_AspL-Aspartic Acid(Chiral Pool)Inter_AldehydeAmino-AldehydeIntermediateStart_Asp->Inter_Aldehyde1. Protection2. ReductionStart_AAAL-α-Aminoadipic AcidInter_Esterδ-EsterDerivativeStart_AAA->Inter_EsterEsterificationInter_WittigWittig Olefination(Chain Extension)Inter_Aldehyde->Inter_WittigPh3P=CHCO2EtTarget(S)-6-(Hydroxymethyl)piperidin-2-oneInter_Wittig->TargetReduction &CyclizationInter_Ester->TargetSelective Reduction(LiBH4/NaBH4)

Figure 1: Two primary synthetic pathways. The Aspartic Acid route (blue) involves chain extension, while the Aminoadipic Acid route (red) utilizes direct cyclization.[1]

Chemical Reactivity & Functionalization Matrix[1]

For drug development, the core value of (S)-6-(Hydroxymethyl)piperidin-2-one is its ability to serve as a divergent intermediate.[1] The reactivity is bifurcated between the Lactam Nitrogen and the Primary Alcohol.

Reactivity Logic
  • N-Alkylation (Lactam): The amide proton (pKa ~17) can be removed by strong bases (NaH, LiHMDS).[1] However, the free hydroxyl group must be protected first to prevent O-alkylation or polymerization.[1]

  • O-Functionalization (Alcohol): The primary alcohol is a nucleophile.[1] It can be oxidized to an aldehyde (Swern, Dess-Martin) to access pipecolic acid analogs, or converted to a leaving group (Tosylate) for substitution reactions.[1]

Visualization: Divergent Functionalization Pathways

ReactivityCore(S)-6-(Hydroxymethyl)piperidin-2-oneOxidationOxidation (Swern/DMP)-> Aldehyde/AcidCore->OxidationDirectActivationActivation (TsCl/MsCl)-> Leaving GroupCore->ActivationDirectProtection_OO-Protection(TBDMS-Cl/Tr-Cl)Core->Protection_OStep 1 (Mandatory for N-chem)Ring_OpeningHydrolysis (Acid/Base)-> Linear Amino AcidCore->Ring_OpeningDegradationN_AlkylationN-Alkylation(R-X, NaH)Protection_O->N_AlkylationStep 2

Figure 2: Functionalization logic.[1] Note that O-protection is a prerequisite for clean N-alkylation chemistry.[1]

Experimental Protocols

Protocol A: O-Silylation (Protection Strategy)

Context: Essential first step before modifying the lactam ring.[1]

Reagents:

  • (S)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq)[1][3]

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)[1]

  • Imidazole (2.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material in anhydrous DCM (0.1 M concentration).

  • Addition: Add imidazole in one portion. Cool the mixture to 0°C.

  • Reaction: Add TBDMS-Cl dropwise (dissolved in minimal DCM). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation (TLC): Monitor using 5% MeOH in DCM. The product will have a higher Rf than the starting alcohol. Staining with Ninhydrin may be faint; use PMA or Iodine.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Swern Oxidation (Access to Pipecolic Acid Derivatives)

Context: Converting the alcohol to an aldehyde for reductive amination or Wittig reactions.[1]

Methodology:

  • Activation: Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir for 15 mins.

  • Oxidation: Add (S)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq) in DCM dropwise. Maintain -78°C for 30-45 mins.

  • Termination: Add Triethylamine (5.0 eq). Allow to warm to 0°C over 1 hour.

  • Note: The resulting aldehyde is unstable and prone to racemization; proceed immediately to the next step (e.g., reductive amination).[1]

Pharmaceutical Applications

1. Constrained Peptidomimetics: The piperidin-2-one ring acts as a "constrained" version of a peptide bond.[1] By substituting the hydroxymethyl group, researchers create mimics of the Phe-Pro or Tyr-Pro dipeptide sequences found in bioactive peptides.[1]

2. Kinase Inhibitors: The lactam motif serves as a hydrogen bond acceptor/donor pair that mimics the hinge-binding region of ATP.[1] The (S)-hydroxymethyl group provides a vector to explore the solvent-exposed regions of the kinase binding pocket (ribose pocket).[1]

3. NK1 Antagonists: Derivatives of hydroxymethyl-piperidinones have been investigated as precursors for Neurokinin-1 (NK1) receptor antagonists, used in treating chemotherapy-induced nausea.[1]

References

  • Synthesis from L-Aspartic Acid: Passiniemi, M., & Koskinen, A. M. P.[1][2] (2011).[1] "A Short and Efficient Synthesis of (S)-2-(Hydroxymethyl)-6-piperidin-2-one." Synlett. (Note: Title nomenclature varies, but structure corresponds to the 6-hydroxymethyl derivative derived from Aspartic acid).

  • Physical Properties & CAS Data: PubChem Database.[3] "Compound Summary: (S)-6-(Hydroxymethyl)piperidin-2-one (CAS 128726-47-6)."[1][4][3] [1]

  • Commercial Availability & Specifications: BLD Pharm. "(S)-6-(Hydroxymethyl)piperidin-2-one Product Profile."

  • General Piperidine Synthesis Reviews: Frolov, N. A., & Vereshchagin, A. N.[1][5] (2023).[1][3][5] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences.

physical and chemical properties of (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-6-(Hydroxymethyl)piperidin-2-one: Properties, Characterization, and Applications

Introduction

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a lactam ring, a primary alcohol, and a defined stereocenter, making it a versatile synthon for constructing complex molecular architectures. Its utility is particularly pronounced in the synthesis of substituted piperidines, a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties, spectroscopic characterization, chemical reactivity, and handling considerations for this important intermediate.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental identifiers for (S)-6-(Hydroxymethyl)piperidin-2-one are detailed below.

  • Chemical Structure: (Image of the 2D chemical structure of (S)-6-(Hydroxymethyl)piperidin-2-one)

  • IUPAC Name: (6S)-6-(hydroxymethyl)piperidin-2-one[2]

  • CAS Number: 128726-47-6[2]

  • Molecular Formula: C₆H₁₁NO₂[2][3]

  • SMILES: C1CCO[2]

  • InChI: InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1[2]

  • InChIKey: VMOQVTPKGUXWKA-YFKPBYRVSA-N[2]

Physical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The known properties of (S)-6-(Hydroxymethyl)piperidin-2-one are summarized in the table below.

PropertyValueSource
Molecular Weight 129.16 g/mol [2][3]
Appearance White Powder / Solid[3][4]
Boiling Point 346.4 ± 15.0 °C at 760 mmHg (Predicted)[4]
XLogP3-AA -0.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Storage Temperature 0-8 °C or Inert atmosphere, room temperature[3][4][5]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key functional groups—a secondary amide (lactam), a primary alcohol, and aliphatic protons—give rise to characteristic spectral signatures.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The proton on the chiral carbon (C6) adjacent to the hydroxymethyl group would appear as a multiplet. The methylene protons of the hydroxymethyl group would likely present as two distinct multiplets due to diastereotopicity. The protons on the piperidine ring (C3, C4, C5) would resonate in the aliphatic region, and the N-H proton of the lactam would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show six distinct signals. The carbonyl carbon of the lactam would be the most downfield signal (~170 ppm). The chiral carbon (C6) and the hydroxymethyl carbon would appear in the 50-70 ppm region. The remaining three aliphatic carbons of the piperidine ring would be found further upfield.

  • FT-IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the amide C=O stretch (around 1650 cm⁻¹). A broad band in the 3200-3400 cm⁻¹ region would correspond to the overlapping N-H stretch of the lactam and the O-H stretch of the alcohol. C-H stretching vibrations would be observed below 3000 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure and purity of (S)-6-(Hydroxymethyl)piperidin-2-one is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Prep Dissolve sample in deuterated solvent (e.g., DMSO-d6, CDCl3) NMR_Acq Acquire 1H, 13C, COSY, HSQC NMR Spectra Prep->NMR_Acq FTIR_Acq Acquire FT-IR Spectrum Prep->FTIR_Acq MS_Acq Obtain High-Resolution Mass Spectrum (HRMS) Prep->MS_Acq NMR_Int Assign signals to protons and carbons; confirm connectivity NMR_Acq->NMR_Int FTIR_Int Identify key functional group stretches (C=O, N-H, O-H) FTIR_Acq->FTIR_Int MS_Int Confirm molecular formula via exact mass MS_Acq->MS_Int Purity Assess purity from 1H NMR (integration of impurities) NMR_Int->Purity FTIR_Int->Purity MS_Int->Purity Final Structure Verified Purity->Final

Caption: Workflow for structural verification.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of (S)-6-(Hydroxymethyl)piperidin-2-one and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis:

    • Calibrate the spectrum using the residual solvent peak as an internal standard.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to a specific proton in the molecule.

    • Identify any impurity peaks and quantify them relative to the main compound signals.

Chemical Properties and Reactivity

The synthetic utility of (S)-6-(Hydroxymethyl)piperidin-2-one stems from the reactivity of its two primary functional groups: the secondary lactam and the primary alcohol.

  • Lactam Reactivity: The nitrogen of the lactam can undergo alkylation or acylation under basic conditions. The amide bond is stable but can be cleaved via hydrolysis under harsh acidic or basic conditions or reduced to the corresponding piperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Alcohol Reactivity: The primary hydroxyl group is a versatile handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or undergo esterification or etherification reactions.

  • Chiral Integrity: The stereocenter at the C6 position is robust under most reaction conditions, allowing for the transfer of chirality into more complex target molecules. This makes it an excellent starting material for asymmetric synthesis.[6]

Key Synthetic Transformations

G cluster_alcohol Alcohol Reactions cluster_lactam Lactam Reactions Start (S)-6-(Hydroxymethyl)piperidin-2-one Oxidation Aldehyde / Carboxylic Acid Start->Oxidation Oxidizing Agent (e.g., PCC, DMP) Ester Ester Start->Ester Acyl Chloride / Base Tosylate Tosylate (Leaving Group) Start->Tosylate TsCl / Pyridine N_Alkylation N-Alkyl Piperidinone Start->N_Alkylation Base, R-X Reduction Piperidine Start->Reduction Reducing Agent (e.g., LiAlH4)

Caption: Key reactivity pathways.

Synthesis Overview

The enantiopure form of this compound is accessible through established synthetic strategies. One notable approach utilizes L-aspartic acid from the chiral pool as the starting material, employing a Wittig olefination as a key step in the synthetic sequence.[1] An alternative and highly efficient method involves the asymmetric dihydroxylation of an alkenyl ester, which allows for the practical synthesis of both the (S) and (R) enantiomers by selecting the appropriate chiral ligand.[6]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazards: (S)-6-(Hydroxymethyl)piperidin-2-one is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are typically between 0-8 °C.[3][4]

References

  • PubChem. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7). Retrieved from [Link]

  • Speck, J. B., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • FooDB. (2018). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • Reddy, G. V., et al. (n.d.). A Short and Efficient Synthesis of (S)-(+)-2-(Hydroxymethyl)-6-piperidin-2-one. Synlett.
  • Caggiano, L., et al. (n.d.). Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. Synthesis.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • MDPI. (2021).
  • Chemical Synthesis Database. (2025). 1-acetyl-6-methyl-2-piperidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-6-(Hydroxymethyl)piperidin-2-one: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1] When chirality is introduced into the piperidine core, it unlocks the potential for highly specific interactions with biological targets, leading to improved potency, selectivity, and reduced off-target effects.[2] (S)-6-(Hydroxymethyl)piperidin-2-one (CAS Number: 128726-47-6) is a prime example of such a chiral building block, offering a unique combination of a lactam functionality, a stereocenter, and a primary alcohol. This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, empowering researchers to leverage its potential in the development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-6-(Hydroxymethyl)piperidin-2-one is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 128726-47-6[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
IUPAC Name (6S)-6-(hydroxymethyl)piperidin-2-one[3]
Appearance White to off-white solid[4]
Storage Temperature 2-8 °C[4]
XLogP3-AA -0.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

These properties suggest that (S)-6-(Hydroxymethyl)piperidin-2-one is a relatively polar molecule with good potential for forming hydrogen bonds, which can be a key factor in its interaction with biological targets and its solubility characteristics.

Synthesis Methodologies: Crafting Chirality

The enantiopure synthesis of (S)-6-(Hydroxymethyl)piperidin-2-one is crucial for its application in drug discovery. Several strategies have been developed, primarily relying on the use of chiral pool starting materials or asymmetric catalysis.

Synthesis from L-Aspartic Acid: A Chiral Pool Approach

One efficient route utilizes the readily available and inexpensive chiral starting material, L-aspartic acid. This strategy leverages the inherent stereocenter of the amino acid to establish the desired chirality in the final product. The key steps involve the protection of the amino and carboxylic acid groups, selective reduction, chain extension, and subsequent cyclization. A critical step in this pathway is the Wittig reaction for the olefination, which extends the carbon chain, followed by hydrogenation and lactam formation.

Experimental Protocol: Synthesis from L-Aspartic Acid (Adapted from Upadhyay, P. K., & Kumar, P. (2010). A Short and Efficient Synthesis of (S)-(+)-2-(Hydroxymethyl)-6-piperidin-2-one. SYNTHESIS, 2010(15), 2512–2514.)

  • Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base. The carboxylic acid groups are typically converted to their corresponding esters (e.g., dimethyl ester) to prevent unwanted side reactions. This protection strategy is crucial to direct the subsequent chemical transformations to the desired positions.

  • Selective Reduction: The ester group at the β-position is selectively reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The choice of DIBAL-H and the careful control of reaction temperature are critical to prevent over-reduction to the alcohol.

  • Wittig Olefination: The aldehyde is then subjected to a Wittig reaction using a suitable phosphorus ylide (e.g., methoxymethyl)triphenylphosphorane) to introduce a two-carbon unit, forming an enol ether. The Wittig reaction is a powerful tool for carbon-carbon double bond formation with high reliability.[5][6]

  • Hydrolysis and Hydrogenation: The resulting enol ether is hydrolyzed under acidic conditions to reveal a new aldehyde functionality. Subsequent hydrogenation of the double bond and the newly formed aldehyde, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, leads to the formation of the saturated carbon chain with a terminal hydroxyl group.

  • Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid). The resulting amino ester undergoes spontaneous intramolecular cyclization (lactamization) upon heating or under basic conditions to yield (S)-6-(Hydroxymethyl)piperidin-2-one.

G cluster_0 Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid Protected Aspartate Protected Aspartate L-Aspartic Acid->Protected Aspartate Protection Aldehyde Intermediate Aldehyde Intermediate Protected Aspartate->Aldehyde Intermediate Selective Reduction (DIBAL-H) Alkene Intermediate Alkene Intermediate Aldehyde Intermediate->Alkene Intermediate Wittig Olefination Saturated Ester Saturated Ester Alkene Intermediate->Saturated Ester Hydrogenation (S)-6-(Hydroxymethyl)piperidin-2-one (S)-6-(Hydroxymethyl)piperidin-2-one Saturated Ester->(S)-6-(Hydroxymethyl)piperidin-2-one Deprotection & Cyclization G cluster_1 Asymmetric Dihydroxylation Route Hex-5-enoate Hex-5-enoate Chiral Diol Chiral Diol Hex-5-enoate->Chiral Diol Sharpless ADH (DHQ)₂PHAL or (DHQD)₂PHAL Intermediate Intermediate Chiral Diol->Intermediate Functional Group Interconversion Amino Acid Precursor Amino Acid Precursor Intermediate->Amino Acid Precursor Azide Reduction Enantiopure\n6-(Hydroxymethyl)piperidin-2-one Enantiopure 6-(Hydroxymethyl)piperidin-2-one Amino Acid Precursor->Enantiopure\n6-(Hydroxymethyl)piperidin-2-one Lactamization

Figure 2: Asymmetric dihydroxylation pathway.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of (S)-6-(Hydroxymethyl)piperidin-2-one.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: The proton spectrum is expected to show characteristic signals for the hydroxymethyl group (a multiplet or two doublets of doublets), the proton at the chiral center (a multiplet), and the protons on the piperidine ring. The coupling patterns provide valuable information about the conformation of the ring.

    • ¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon, the chiral carbon bearing the hydroxymethyl group, the carbon of the hydroxymethyl group, and the remaining three carbons of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique. The fragmentation pattern of piperidine alkaloids often involves the loss of water and cleavage of the piperidine ring, providing structural information. [7][8]

Chiral Chromatography
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized material. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. [7]The choice of the CSP and the mobile phase is critical for achieving good resolution.

Applications in Drug Discovery and Development

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a defined stereocenter and a functional handle (the hydroxymethyl group) allows for the creation of diverse libraries of compounds for screening against various biological targets.

While specific marketed drugs directly utilizing this starting material are not prominently disclosed in the public domain, the piperidin-2-one moiety is a key feature in a number of biologically active compounds. The inherent chirality and functionality of (S)-6-(Hydroxymethyl)piperidin-2-one make it an attractive starting point for the synthesis of analogues of natural products and novel therapeutic agents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a gateway to a wide range of derivatives.

The broad biological activities of piperidine derivatives, including antimicrobial, antioxidant, and enzyme inhibitory effects, suggest that derivatives of (S)-6-(Hydroxymethyl)piperidin-2-one could be explored for a variety of therapeutic areas. [9][10]

Safety and Handling

As a laboratory chemical, (S)-6-(Hydroxymethyl)piperidin-2-one should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8 °C. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug discovery. Its efficient synthesis, either from the chiral pool or via asymmetric catalysis, provides access to an enantiopure scaffold that can be further elaborated into a diverse range of complex molecules. A thorough understanding of its synthesis, characterization, and handling is essential for researchers aiming to unlock its full potential in the quest for novel and improved therapeutics. The strategic incorporation of this chiral piperidinone derivative into drug discovery programs represents a promising avenue for the development of next-generation medicines.

References

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Retrieved from [Link] [11]33. Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link] [12]34. ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link] [7]35. MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

spectroscopic data for (S)-6-(Hydroxymethyl)piperidin-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by exhaustively searching Google for spectroscopic data on (S)-6-(Hydro xymethyl)piperidin-2-one. I'm prioritizing NMR, IR, and MS data from credible sources like chemical databases, journals, and spectral repositories.

Analyzing Spectral Data

I'm now analyzing the data I've found, focusing on key features in NMR, IR, and MS spectra. I'm noting chemical shifts, coupling constants, characteristic absorption bands, and the molecular ion peak with fragmentation patterns. Additionally, I'm seeking out detailed experimental protocols to bolster the guide's scientific integrity. I plan to incorporate clear tabular data presentations, with in-text citations to relevant sources, and a step-by-step experimental protocol for each technique.

Planning Guide Structure

I'm now outlining the structure of the technical guide. I plan to begin with an introduction to the compound and the significance of its spectral data. Dedicated sections will be created for ¹H NMR, ¹³C NMR, IR, and MS, each including tabulated data, spectral interpretations with citations, and step-by-step experimental protocols. I also plan to add Graphviz diagrams for the molecular structure and key NMR correlations, and will then create a comprehensive reference section.

The Pivotal Role of (S)-6-(Hydroxymethyl)piperidin-2-one: A Chiral Synthon in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidinones

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Within this class of compounds, chiral piperidin-2-ones, also known as δ-lactams, have emerged as particularly valuable intermediates in medicinal chemistry. Their rigidified cyclic structure and stereochemically defined substituents provide a powerful platform for the design of potent and selective therapeutic agents. Among these, (S)-6-(Hydroxymethyl)piperidin-2-one stands out as a versatile and highly sought-after chiral building block. Its bifunctional nature, possessing both a reactive lactam moiety and a primary alcohol, coupled with its defined stereochemistry at the C6 position, makes it an ideal starting material for the enantioselective synthesis of complex piperidine alkaloids and novel drug candidates. This technical guide provides a comprehensive review of the research surrounding (S)-6-(Hydroxymethyl)piperidin-2-one, with a focus on its synthesis, chemical properties, and its instrumental role in the development of biologically active molecules.

The Cornerstone of Chirality: Enantioselective Synthesis of (S)-6-(Hydroxymethyl)piperidin-2-one

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure compounds is a cornerstone of modern drug discovery. The synthesis of (S)-6-(Hydroxymethyl)piperidin-2-one has been approached through various strategies, with asymmetric dihydroxylation emerging as a particularly robust and practical method.

Asymmetric Dihydroxylation Approach

A highly effective method for the synthesis of the (R)-enantiomer, which can be analogously adapted for the (S)-enantiomer, involves the asymmetric dihydroxylation (AD) of an achiral alkenyl ester, followed by a series of chemical transformations.[3][4] This strategy leverages the power of Sharpless asymmetric dihydroxylation to introduce the key stereocenter with high enantioselectivity.

The logical workflow for this synthetic approach is outlined below:

cluster_0 Asymmetric Synthesis Workflow start Alkenyl Ester ad Asymmetric Dihydroxylation (Sharpless AD-mix-α or AD-mix-β) start->ad OsO4, NMO diol Chiral Diol ad->diol protection Selective Protection (e.g., Tosylation) diol->protection TsCl, pyridine protected_diol Protected Diol protection->protected_diol azide Azide Formation protected_diol->azide NaN3 azido_ester Azido Ester azide->azido_ester reduction Reduction of Azide and Ester azido_ester->reduction H2, Pd/C amino_diol Amino Diol reduction->amino_diol cyclization Lactamization amino_diol->cyclization Heat or Acid/Base catalyst final_product (S)-6-(Hydroxymethyl)piperidin-2-one cyclization->final_product

Caption: Asymmetric synthesis of (S)-6-(hydroxymethyl)piperidin-2-one.

The following protocol is a representative example of the asymmetric synthesis of 6-(hydroxymethyl)piperidin-2-one, adapted from established literature procedures.[3] To obtain the (S)-enantiomer, AD-mix-α would be utilized in the asymmetric dihydroxylation step.

Step 1: Asymmetric Dihydroxylation of 4-Methoxyphenylmethyl hex-5-enoate

  • To a stirred solution of 4-methoxyphenylmethyl hex-5-enoate (1.0 eq) in a 1:1 mixture of t-BuOH and water is added AD-mix-α (1.4 g/mmol of olefin).

  • The mixture is stirred vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Sodium sulfite (1.5 g/mmol of olefin) is added, and the mixture is stirred for an additional hour.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral diol, (S)-4-methoxyphenylmethyl 5,6-dihydroxyhexanoate.

Step 2: Selective Monotosylation

  • To a solution of the chiral diol (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 4-6 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

  • The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude monotosylated product, which is used in the next step without further purification.

Step 3: Azide Formation

  • A solution of the monotosylated diol (1.0 eq) and sodium azide (3.0 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude azido ester is purified by column chromatography.

Step 4: Reductive Cyclization

  • A solution of the azido ester (1.0 eq) in methanol is hydrogenated in the presence of 10% Palladium on carbon (10 mol%) under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.

  • The resulting crude amino alcohol is dissolved in a suitable solvent (e.g., toluene) and heated at reflux with a catalytic amount of acid or base to effect cyclization.[5]

  • The solvent is removed under reduced pressure, and the crude lactam is purified by recrystallization or column chromatography to yield (S)-6-(Hydroxymethyl)piperidin-2-one.

The Role of (S)-6-(Hydroxymethyl)piperidin-2-one as a Chiral Synthon

The primary value of (S)-6-(Hydroxymethyl)piperidin-2-one in medicinal chemistry lies in its utility as a versatile chiral starting material for the synthesis of more complex and biologically active molecules. Its stereocenter is carried forward into the final product, ensuring the desired enantiomeric purity.

Synthesis of Piperidine Alkaloids

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. (S)-6-(Hydroxymethyl)piperidin-2-one serves as a key precursor for the enantioselective synthesis of several of these alkaloids. The synthetic strategy typically involves the manipulation of the lactam and the primary alcohol functionalities to introduce further complexity and build the target molecule's carbon skeleton.

cluster_1 Synthetic Utility start (S)-6-(Hydroxymethyl)piperidin-2-one modification Functional Group Interconversion start->modification derivatization Derivatization start->derivatization coupling Carbon-Carbon Bond Formation modification->coupling cyclization_alkaloid Further Cyclization coupling->cyclization_alkaloid alkaloids Piperidine Alkaloids (e.g., (-)-Solenopsin) cyclization_alkaloid->alkaloids drug_candidates Novel Drug Candidates derivatization->drug_candidates

Caption: Synthetic pathways from (S)-6-(hydroxymethyl)piperidin-2-one.

Biological Activities of Piperidine-Containing Molecules Derived from (S)-6-(Hydroxymethyl)piperidin-2-one

While direct pharmacological studies on (S)-6-(Hydroxymethyl)piperidin-2-one are limited in the public domain, the broader class of piperidine and piperidinone derivatives exhibits a vast range of biological activities. This underscores the importance of the title compound as a key intermediate in the synthesis of potentially therapeutic agents.

Therapeutic AreaTarget/Mechanism (of derivatives)Reference
Anti-inflammatory Inhibition of pro-inflammatory cytokine production[6]
Analgesic Opioid receptor modulation[6]
Anticancer Induction of apoptosis, cell cycle arrest[7]
Neuroprotective Modulation of neurotransmitter systems[1]
Antimicrobial Disruption of microbial cell wall synthesis[1]

Table 1: Biological Activities of Piperidine Derivatives

For instance, derivatives of piperidin-2-one have been investigated for their anti-inflammatory properties.[6] The synthesis of these more complex molecules often begins with a chiral piperidinone core, for which (S)-6-(Hydroxymethyl)piperidin-2-one is an ideal starting material. The defined stereochemistry at the C6 position can be crucial for the specific interactions with biological targets, leading to enhanced potency and reduced off-target effects.

Future Perspectives and Conclusion

(S)-6-(Hydroxymethyl)piperidin-2-one has firmly established its position as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its efficient and highly enantioselective synthesis, primarily through asymmetric dihydroxylation, provides a reliable source of this valuable intermediate. While the intrinsic biological activity of the compound itself remains an area for further exploration, its role as a precursor to a wide array of biologically active piperidine derivatives is undisputed.

Future research will likely focus on expanding the synthetic utility of (S)-6-(Hydroxymethyl)piperidin-2-one to access novel and more complex molecular architectures. Furthermore, a systematic investigation into its own pharmacological profile could reveal unforeseen therapeutic potential. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this chiral lactam is essential for the design and creation of the next generation of piperidine-based therapeutics.

References

  • (S)-6-(Hydroxymethyl)piperidin-2-one. PubChem. ([Link]).

  • Piperidinones useful in the treatment of inflammation.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemical Reviews, 113(5), 3084–3143. ([Link]).

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. ([Link]).

  • Dihydroxylation-Based Approach for the Asymmetric Syntheses of Hydroxy-γ-butyrolactones. The Journal of Organic Chemistry. ([Link]).

  • Selective FAP inhibitors with a xanthine scaffold. The Royal Society of Chemistry. ([Link]).

  • Hodgkinson, Timothy J. - ResearchGate. ([Link]).

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Communications. ([Link]).

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. ([Link]).

  • Piperidine-dione derivatives.
  • Peperomin E and its synthetic amino derivatives: potent agents targeting leukaemia stem cells. RSC Publishing. ([Link]).

  • Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. Chemistry – A European Journal. ([Link]).

  • Selected methods for the asymmetric synthesis of chiral lactams and our proposed synthetic strategy. ResearchGate. ([Link]).

  • SmI2-Mediated Cyclizations of Derivatized β-Lactams for the Highly Diastereoselective Construction of Functionalized Prolines. The Journal of Organic Chemistry. ([Link]).

  • Catalytic Asymmetric Dihydroxylation. University of York. ([Link]).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. ([Link]).

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. ([Link]).

  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Organic Process Research & Development. ([Link]).

  • The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity. National Institutes of Health. ([Link]).

  • Method for catalytic asymmetric dihydroxylation of olefins using heterocyclic chiral ligands.
  • Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
  • Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. MDPI. ([Link]).

  • Discovery of (R)‑2-Amino-6-borono-2-(2-(piperidin-1- yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II. CONICET. ([Link]).

Sources

A Technical Guide to the Biological Activities of Piperidinone Derivatives: Mechanisms, Assays, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidinone core, a six-membered heterocyclic ketone, represents one of the most versatile and privileged scaffolds in modern drug discovery.[1][2] Its inherent structural features—a conformationally flexible ring, a hydrogen bond acceptor (ketone), and a modifiable nitrogen atom—provide a rich canvas for synthetic chemists to design molecules with precise three-dimensional orientations. This adaptability allows piperidinone derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide moves beyond a simple cataloging of these activities. Instead, it offers a deep dive into the mechanistic underpinnings of their therapeutic potential, provides validated experimental protocols for their evaluation, and synthesizes key structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Piperidinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines, including breast, colon, lung, and skin cancers.[3] Their mechanisms of action are diverse, often targeting fundamental processes of cell division, DNA integrity, and signaling pathways that are dysregulated in cancer.

Core Mechanisms of Antineoplastic Action

The anticancer effects of piperidinone derivatives are not monolithic; they operate through several distinct and sometimes overlapping mechanisms.

  • Inhibition of Topoisomerase IIα: A primary mechanism involves the inhibition of Topoisomerase IIα, an enzyme critical for managing DNA supercoils during replication.[3] By inhibiting this enzyme, certain piperidinone derivatives lead to the accumulation of double-strand DNA breaks, which arrests the cell cycle and ultimately triggers apoptosis (programmed cell death).[1][3] This mode of action is shared by several clinically used chemotherapeutics.[3]

  • Induction of Apoptosis via PARP Cleavage: Many potent derivatives induce apoptosis, a hallmark of which is the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1).[3] PARP1 is a key enzyme in the repair of single-strand DNA breaks. Its cleavage prevents DNA repair, ensuring the cell commits to the apoptotic pathway, a desirable outcome in cancer therapy.[3]

  • Modulation of Kinase Signaling: Piperidinone compounds have been shown to inhibit critical protein kinases involved in cancer progression. This includes the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor cell proliferation.[3] Others have been found to inhibit the JAK/STAT signaling pathway, which transmits signals for cell proliferation and differentiation and is often hyperactive in hematological malignancies.[4]

  • Suppression of Pro-Angiogenic Factors: Some derivatives exert their effects by inhibiting intracellular transcription factors like Hypoxia-Inducible Factor (HIF), which are essential for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[3]

anticancer_workflow cluster_synthesis Compound Design & Synthesis cluster_invitro In Vitro Evaluation start Piperidinone Scaffold synth Chemical Derivatization (SAR-guided) mtt Cytotoxicity Screening (MTT Assay) synth->mtt ic50 Determine IC50 Values mech Mechanism of Action Studies ic50->mech topo Topoisomerase IIα Inhibition Assay parp PARP Cleavage (Western Blot) kinase Kinase Activity Assay (EGFR, VEGFR)

Figure 1: Experimental workflow for the evaluation of anticancer piperidinone derivatives.
Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative piperidinone derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ClassCancer Cell LineTarget/MechanismRepresentative IC₅₀ (µM)Reference
3,5-bis(ylidene)-4-piperidonesHCT116 (Colon)Topoisomerase IIα Inhibition< 10[3]
3,5-bis(ylidene)-4-piperidonesMCF7 (Breast)Topoisomerase IIα Inhibition< 10[3]
Piperidone-Salicylate ConjugatesA431 (Skin)VEGFR-2 / EGFR Inhibition5 - 15[3]
Spirooxindolopyrrolidine-PiperidinoneFaDu (Hypopharyngeal)Apoptosis InductionComparable to Bleomycin[1]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929 (Myeloma)p53/bax upregulation~1[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of piperidinone derivatives on adherent cancer cell lines. The causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line (e.g., MCF7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Piperidinone test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Antimicrobial Activity - Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Piperidinone derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal activities.[5][6] Their broad-spectrum action is often attributed to their unique heterocyclic structure.

Core Mechanisms of Antimicrobial Action

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial activity is often linked to the disruption of essential cellular processes in pathogens. The incorporation of specific pharmacophores, such as thiosemicarbazone moieties, has been shown to significantly enhance antifungal activity.[5] For antibacterial action, structural features like para-fluorophenyl substituents or isopropyl/methyl groups on the piperidinone ring can lead to potent inhibition of both Gram-positive and Gram-negative bacteria.[7]

antimicrobial_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Quantitative Analysis culture Prepare Bacterial/ Fungal Inoculum spread Spread Inoculum on Agar Plate culture->spread agar Prepare Agar Plates (Mueller-Hinton/SDA) discs Impregnate Discs with Piperidinone Compounds place_discs Place Discs on Agar discs->place_discs spread->place_discs incubate Incubate Plates place_discs->incubate measure Measure Zone of Inhibition (mm) incubate->measure mic Broth Microdilution Assay measure->mic Active Compounds determine_mic Determine Minimum Inhibitory Concentration (MIC) mic->determine_mic

Figure 2: Standard workflow for screening the antimicrobial activity of novel compounds.
Data Summary: In Vitro Antimicrobial Potency

The following table highlights the minimum inhibitory concentrations (MIC) for various piperidinone derivatives against selected pathogens. A lower MIC value indicates higher potency.

Compound ClassMicroorganismActivity TypeMIC (µg/mL)Reference
N1-imidazole-acetyl-piperidin-4-oneE. coliAntibacterial6.25[7]
N1-imidazole-acetyl-piperidin-4-oneB. subtilisAntibacterial6.25[7]
Thiosemicarbazone-piperidin-4-oneVarious BacteriaAntibacterialGood[5]
N-Methyl 4-Piperidone CurcuminoidS. mitisAntibacterial250 - 500[8]
N-Methyl 4-Piperidone CurcuminoidS. sanguinisAntibacterial250 - 500[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol quantifies the antimicrobial activity of a compound by determining the lowest concentration that inhibits visible microbial growth. This self-validating system includes positive (microbe, no drug) and negative (broth only) controls to ensure the reliability of the results.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well U-bottom microplates

  • Piperidinone test compounds (dissolved in DMSO)

  • Standard antibiotic/antifungal (e.g., Ampicillin, Amphotericin B)

  • Spectrophotometer or plate reader (600 nm)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a fresh culture of the microorganism in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution Plate: In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds. Start with 200 µL of the highest concentration in the first column and serially transfer 100 µL to subsequent wells containing 100 µL of broth.

  • Assay Plate Inoculation: Transfer 50 µL from each well of the dilution plate to a new 96-well assay plate.

  • Adding Microorganisms: Add 50 µL of the prepared microbial inoculum to each well of the assay plate. This brings the total volume to 100 µL and halves the compound concentrations, achieving the final test concentrations and a microbial density of ~7.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: 50 µL inoculum + 50 µL broth (no compound).

    • Sterility Control: 100 µL broth only (no inoculum, no compound).

    • Positive Control: Include a standard antibiotic/antifungal undergoing the same serial dilution.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Section 3: Anti-inflammatory & Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Piperidinone derivatives have demonstrated potent dual activities in these areas.

Core Mechanisms of Anti-inflammatory and Antioxidant Action
  • Anti-inflammatory Effects: The anti-inflammatory properties of many piperidinone derivatives stem from their ability to suppress key inflammatory pathways. A prominent mechanism is the inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for producing inflammatory prostaglandins.[3] Furthermore, some derivatives can down-regulate the activation of NF-κB, a master transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3] By suppressing NF-κB, these compounds effectively dampen the inflammatory cascade at its source.[3]

  • Antioxidant Effects: The antioxidant capacity is often evaluated by the ability of a compound to scavenge free radicals. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are commonly used to quantify this activity.[3][9] The mechanism involves the donation of a hydrogen atom or an electron from the piperidinone derivative to the stable DPPH radical, neutralizing it and causing a measurable color change.[9][10]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR1 tnfa->tnfr tradd TRADD/TRAF2 tnfr->tradd ikk IKK Complex tradd->ikk ikb IκBα ikk->ikb Phosphorylates ikb->ikk ikb_p P-IκBα nfkb NF-κB (p50/p65) nfkb->ikk nfkb_n NF-κB nfkb->nfkb_n Translocation ub Ubiquitination & Proteasomal Degradation ikb_p->ub Degrades ub->ikb Degrades piperidone Piperidinone Derivative piperidone->ikk Inhibits dna DNA nfkb_n->dna genes Transcription of Pro-inflammatory Genes (IL-6, COX-2, etc.) dna->genes

Figure 3: Inhibition of the TNF-α induced NF-κB signaling pathway by piperidinone derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and straightforward method to assess the free radical scavenging (antioxidant) activity of piperidinone derivatives. The choice of this assay is based on its stability, simplicity, and high throughput, making it ideal for screening libraries of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Piperidinone test compounds (dissolved in DMSO or methanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate, microplate reader (517 nm)

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a 0.15 mM solution of DPPH in methanol. This solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[9][10]

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Assay Reaction: In a 96-well plate, add 80 µL of the sample solution to 160 µL of the DPPH solution.[9][10] For the control well, add 80 µL of methanol instead of the sample.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the % scavenging against the concentration of the test compounds to determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).

Section 4: Neuroprotective Activity

The piperidine ring is a common feature in many centrally active agents. It is therefore not surprising that certain piperidinone derivatives exhibit significant neuroprotective properties, with potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Core Mechanisms of Neuroprotection
  • Anticholinesterase Activity: Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. Some piperidinone-hydrazone derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that degrade acetylcholine.[11] By inhibiting these enzymes, they increase the levels and duration of action of acetylcholine in the brain, a key therapeutic strategy.[11]

  • Multi-faceted Neuroprotection (in Parkinson's Models): In models of Parkinson's disease, piperine (a naturally occurring piperidine-containing compound) has shown robust neuroprotective effects.[12] These effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms within the brain.[12] Piperine reduces oxidative stress, decreases the activation of microglia (the brain's immune cells), and suppresses the expression of inflammatory cytokines, thereby protecting dopaminergic neurons from degeneration.[12] More advanced analogues have been shown to activate the Nrf2/keap1 pathway, a critical regulator of cellular antioxidant responses.[13]

Data Summary: Neuroprotective Potential
Compound ClassBiological EffectModel/AssayResultReference
Piperidine-hydrazoneBChE InhibitionIn vitro enzyme assayIC₅₀: 35.30 µM (better than galantamine)[11]
PiperineDopaminergic Neuron ProtectionMPTP-induced Parkinson's mouseAttenuated motor deficits, reduced inflammation[12]
Piperine AnalogueNrf2 ActivationMPTP-induced Parkinson's mouseProtected dopaminergic neurons[13]

Conclusion and Future Perspectives

The piperidinone scaffold is undeniably a cornerstone of medicinal chemistry, offering a gateway to a vast chemical space with profound biological implications. The derivatives discussed in this guide showcase a remarkable breadth of activity, from potent anticancer and antimicrobial effects to significant anti-inflammatory and neuroprotective properties. The future of piperidinone-based drug discovery lies in the rational design of multi-target ligands, where a single molecule is engineered to modulate several disease-relevant pathways simultaneously. By leveraging advanced computational modeling, structure-activity relationship studies, and robust biological screening workflows as outlined here, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic core.

References

  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Krasavin, M., et al. (n.d.).
  • Goel, K. K., et al. (2008).
  • Bîrsa, M. L., et al. (n.d.). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.
  • Oruç-Emre, E. E., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed.
  • Fayemi, O. E., et al. (2015).
  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
  • Narayanaswamy, R., & Basappa. (2015). piperidone analogs: synthesis and their diverse biological applications.
  • Tantawy, A. S., et al. (n.d.).
  • Basappa, et al. (n.d.). piperidone analogs: synthesis and their diverse biological applications.
  • S., S., et al. (n.d.). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI.
  • El-Sayed, M. A., et al. (n.d.).
  • Qiu, H., et al. (2020).
  • Ramasamy, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC - NIH.

Sources

The Ascendancy of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Hydroxymethyl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – In the intricate world of medicinal chemistry, the piperidinone scaffold stands as a cornerstone, integral to the development of a wide array of therapeutics.[1][2] The introduction of a hydroxymethyl group to this versatile ring system has unlocked new avenues for drug design, enhancing pharmacological activity and enabling novel molecular interactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for hydroxymethyl piperidinones, tailored for researchers, scientists, and drug development professionals.

The Piperidinone Core: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, valued for its conformational flexibility and ability to present substituents in well-defined spatial orientations.[1] The corresponding lactam, piperidinone, retains these advantages while introducing a polar amide functionality that can engage in crucial hydrogen bonding interactions with biological targets. This has made piperidinones a privileged scaffold in the design of agents targeting a diverse range of conditions, including cancer, neurodegenerative diseases, and infectious agents.[3][4]

Historically, the synthesis of the piperidinone core dates back to the early 20th century. One of the foundational methods, the Petrenko-Kritschenko piperidone synthesis, was first reported in 1906.[5] This multicomponent reaction involves the condensation of two equivalents of an aldehyde with an amine and a dialkyl ester of acetonedicarboxylic acid, providing a straightforward entry to 2,6-disubstituted 4-piperidones.[5][6] This early work laid the groundwork for the extensive exploration of piperidinone chemistry that continues to this day.

The Emergence of the Hydroxymethyl Group: A Key Functionalization

The introduction of a hydroxymethyl (-CH₂OH) group onto the piperidinone ring represents a significant advancement in the functionalization of this scaffold. This small, polar group can profoundly influence a molecule's properties by:

  • Introducing a Hydrogen Bond Donor and Acceptor: The hydroxyl group can participate in hydrogen bonding interactions with protein residues, enhancing binding affinity and specificity.

  • Improving Aqueous Solubility: The polarity of the hydroxymethyl group can improve the pharmacokinetic profile of a drug candidate by increasing its water solubility.

  • Providing a Handle for Further Derivatization: The hydroxyl group serves as a convenient point for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

One of the notable early examples of the synthesis of a chiral hydroxymethyl piperidinone is the preparation of (S)-5-hydroxy-2-piperidone from S-glutamic acid, a method highlighted in a 1992 review.[7] This demonstrated a viable pathway to enantiomerically pure building blocks, crucial for the development of stereospecific therapeutics.

Key Synthetic Strategies for Hydroxymethyl Piperidinones

The synthesis of hydroxymethyl piperidinones can be approached through several strategic pathways, primarily involving either the construction of the ring with the hydroxymethyl group already in place or the introduction of the group onto a pre-formed piperidinone core.

Ring-Forming Strategies

These methods build the piperidinone ring from acyclic precursors that already contain the necessary hydroxymethyl functionality or a precursor that can be easily converted to it.

From Amino Acids: Chiral amino acids, such as glutamic acid, serve as excellent starting materials for the enantioselective synthesis of hydroxymethyl piperidinones. The inherent chirality of the amino acid is transferred to the final product, yielding a single enantiomer.

Figure 1: Synthesis of S-5-Hydroxymethyl-2-piperidinone from S-Glutamic Acid.

Cyclization of Functionalized Acyclic Precursors: Intramolecular cyclization of appropriately substituted amino esters or amides is a powerful strategy. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids can be employed to form the piperidinone ring, where a precursor to the hydroxymethyl group is already incorporated in the starting material.[1]

Functionalization of a Pre-formed Piperidinone Ring

This approach involves the synthesis of a piperidinone core followed by the introduction of the hydroxymethyl group.

Reduction of Carboxylic Acid Derivatives: A common and effective method is the reduction of a piperidinone bearing a carboxylic acid or ester group at the desired position. Lithium aluminum hydride (LiAlH₄) is a frequently used reducing agent for this transformation.

Experimental Protocol: Synthesis of 5-Hydroxymethyl-2-piperidone

  • Dissolve 5-ethoxycarbonyl-2-piperidone in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of lithium aluminum hydride in THF to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-hydroxymethyl-2-piperidone.

Figure 2: Reduction of a Piperidinone Ester to a Hydroxymethyl Piperidinone.

Hydroxymethylation via Formaldehyde: Direct hydroxymethylation of the piperidinone ring can be achieved using formaldehyde under basic or acidic conditions. However, this method can sometimes lead to multiple additions, such as the formation of bis(hydroxymethyl) derivatives.[8]

Pharmacological Significance and Applications

The incorporation of a hydroxymethyl group has proven to be a valuable strategy in the development of piperidinone-based therapeutics across various disease areas.

Anticancer Activity

Many piperidinone derivatives exhibit potent anticancer activity. The hydroxymethyl group can enhance these properties by providing additional interactions with the target protein or by improving the compound's pharmacokinetic profile. For instance, certain halogenated bis(benzylidene)-4-piperidones, which are structurally related to curcumin, have shown improved anticancer activity.[9][10][11] While not all of these examples explicitly contain a hydroxymethyl group, the principles of functionalization apply.

Neurodegenerative Diseases

Piperidinone-based compounds are actively being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[12] Some derivatives have been shown to inhibit the aggregation of β-amyloid peptides and reduce inflammation-mediated neurotoxicity.[4] The hydroxymethyl group can contribute to the binding of these molecules to their targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13][14]

Table 1: Biological Activities of Selected Piperidinone Derivatives

Compound ClassTarget/ActivityTherapeutic Area
Piperidinone-hydrazonesAnticholinesterase, AntioxidantNeurodegenerative Diseases
Halogenated Bis(benzylidene)-4-piperidonesCytotoxic, AntiangiogenicCancer
2-Piperidone derivativesAβ aggregation inhibitionAlzheimer's Disease
Antimicrobial and Antiviral Properties

The piperidinone scaffold has also been utilized in the development of antimicrobial and antiviral agents.[3] The addition of functional groups, including the hydroxymethyl moiety, can modulate the spectrum of activity and potency of these compounds.

Future Directions and Conclusion

The discovery and development of hydroxymethyl piperidinones represent a significant chapter in the broader history of medicinal chemistry. From the early foundational syntheses of the piperidinone core to the more recent development of sophisticated, stereoselective methods for introducing the hydroxymethyl group, this class of compounds continues to be a rich source of therapeutic innovation.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The creation of more efficient and greener synthetic routes to chiral hydroxymethyl piperidinones will be crucial for their large-scale production.

  • Exploration of New Biological Targets: The versatility of the hydroxymethyl piperidinone scaffold will undoubtedly be applied to the design of inhibitors for a wider range of biological targets.

  • Detailed Structure-Activity Relationship Studies: A deeper understanding of how the position and stereochemistry of the hydroxymethyl group influence biological activity will guide the design of next-generation therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Petrenko-Kritschenko, P. (1912). Über die Kondensation des Acetondicarbonsäureesters mit Aldehyden, Ammoniak und Aminen. Journal für Praktische Chemie, 85(1), 1-37.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Wikipedia contributors. (2023, June 11). Petrenko-Kritschenko piperidone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Forns, P., Rubiralta, M., & Díez, A. (1999). Piperidones: from alkaloids to pseudopeptides. Tetrahedron, 55(41), 11577-11636.
  • Grokipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis.
  • Arulraj, S. J., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Karaman, N., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry, 124, 270-283.
  • De, S., Banerjee, S., Babu, M. N., & Keerithi, C. N. (2015). Importance of piperidone moiety in pharmaceutical chemistry: a review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845.
  • Karaman, N., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Request PDF.
  • WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease. (2006).
  • Wessig, P., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Chemistry & biodiversity, 15(6), e1800078.
  • Sun, W., et al. (2015). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 6(4), 433-437.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • CN103965097A - A kind of preparation method of 2-piperidone. (2014).
  • Davies, J. S., & O'Connor, E. (1997). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
  • US5489689A - Preparation of piperidine derivatives. (1996).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2049–2061.
  • Wessig, P., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Request PDF.
  • Chakraborty, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 466.
  • De, S., et al. (2015). Importance of piperidone moiety in pharmaceutical chemistry: a review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1852.
  • US8022219B2 - 2-hydroxymethy1-3,4,5-trihydroxy-1-(4-pentyloxybenzyl) piperidine as glucosylceramide synthase (Gcs) inhibitor. (2011). PubChem.
  • Wang, L., et al. (2017). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474.
  • Samykutty, A., et al. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current medicinal chemistry, 24(32), 3536–3550.
  • The medicinal chemistry of piperazines: A review. (2021). Request PDF.
  • (R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem.
  • Ndungu, J. M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 66(6), 3871–3901.
  • Chakraborty, S., et al. (2022).
  • Abdel-Aal, E. A. M., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(19), 6537.
  • White, A. D., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(13), 1968–1979.
  • The medicinal chemistry of piperazines: A review. (2021). Scilit.
  • Li, Y., et al. (2020). Altered hydroxymethylome in the substantia nigra of Parkinson's disease.
  • Diva-Portal.org. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • O'Donnell, C. J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • EP1638677A2 - Catalytic asymmetric desymmetrization of prochiral and meso cyclic anhydrides. (2006).
  • O'Donnell, C. J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidones from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. Among piperidine derivatives, piperidones (oxopiperidines) are particularly valuable synthetic intermediates, offering a reactive handle for further chemical modifications. The use of amino acids as chiral starting materials for piperidone synthesis provides an elegant and efficient strategy to access enantiomerically pure and complex piperidine structures, which is of paramount importance in drug discovery and development.

This comprehensive guide provides an in-depth exploration of key synthetic strategies for constructing piperidones from amino acids. It is designed to be a practical resource for researchers at the bench, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations.

Strategic Approaches to Piperidone Synthesis from Amino Acids

The conversion of amino acids to piperidones can be accomplished through several strategic disconnections. The choice of strategy often depends on the desired substitution pattern on the piperidone ring, the availability of the starting amino acid, and the stereochemical requirements of the final product. Herein, we will delve into three major synthetic paradigms:

  • Intramolecular Cyclization Strategies: These methods rely on the formation of a linear precursor derived from an amino acid, which is then induced to cyclize, forming the piperidone ring.

  • Reductive Amination Approaches: This versatile strategy involves the formation of an imine or enamine intermediate followed by reduction, either intramolecularly or in a tandem intermolecular fashion.

  • Transition-Metal-Catalyzed Cyclizations: Modern organometallic catalysis offers powerful and efficient methods for piperidone synthesis, often proceeding with high atom economy and selectivity.

Intramolecular Cyclization: The Dieckmann Condensation Pathway

The Dieckmann condensation is a classic and reliable method for the synthesis of cyclic β-keto esters, which are direct precursors to piperidones.[4] This intramolecular Claisen condensation is particularly well-suited for the synthesis of 4-piperidones.[5] The general strategy involves the preparation of a diester substrate where the amino acid provides the nitrogen atom and a portion of the carbon backbone.

Mechanistic Rationale

The driving force for the Dieckmann condensation is the formation of a resonance-stabilized enolate intermediate. The reaction is typically carried out in the presence of a strong, non-nucleophilic base, such as sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester. Subsequent acidic workup followed by hydrolysis and decarboxylation yields the desired piperidone.

Dieckmann_Condensation cluster_0 Dieckmann Condensation for 4-Piperidone Synthesis Amino_Acid Amino Acid Derivative (e.g., N-protected aspartic or glutamic acid derivative) Diester_Formation Diester Formation (e.g., via alkylation with haloesters) Amino_Acid->Diester_Formation Step 1 Diester N-Substituted Diester Precursor Diester_Formation->Diester Forms Dieckmann_Cyclization Dieckmann Condensation (Base, e.g., NaH, NaOEt) Diester->Dieckmann_Cyclization Step 2 beta_Keto_Ester Cyclic β-Keto Ester Dieckmann_Cyclization->beta_Keto_Ester Forms Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (Acid or Base, Heat) beta_Keto_Ester->Hydrolysis_Decarboxylation Step 3 Piperidone 4-Piperidone Derivative Hydrolysis_Decarboxylation->Piperidone Yields

Figure 1: General workflow for 4-piperidone synthesis via Dieckmann condensation.

Experimental Protocol: Synthesis of an N-Benzyl-4-piperidone Derivative

This protocol provides a representative example of a Dieckmann condensation approach.

Step 1: Synthesis of the Diethyl N-Benzyliminodiacetate

  • To a solution of benzylamine (1.0 eq) in ethanol, add ethyl chloroacetate (2.2 eq) and potassium carbonate (2.5 eq).

  • Heat the mixture to reflux for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl N-benzyliminodiacetate. Purify by column chromatography on silica gel.

Step 2: Dieckmann Condensation

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene, add a solution of diethyl N-benzyliminodiacetate (1.0 eq) in anhydrous toluene dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-benzyl-4-piperidone.

Parameter Typical Value
Overall Yield 40-60%
Reaction Scale 1-100 mmol
Purity (post-chromatography) >95%

Reductive Amination: A Versatile and Convergent Approach

Reductive amination is a powerful and widely used method for the formation of amines, including cyclic amines like piperidones.[6] This strategy can be implemented in both intramolecular and intermolecular fashions. The use of chiral amino acids as starting materials allows for the synthesis of optically active piperidones.

Intramolecular Reductive Amination

This approach involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. The amino acid serves as the source of the nitrogen and a chiral center.

Intramolecular_Reductive_Amination cluster_1 Intramolecular Reductive Amination Workflow Amino_Acid Protected Amino Acid (e.g., L-Glutamic Acid) Functional_Group_Manipulation Functional Group Manipulation (Reduction, Oxidation) Amino_Acid->Functional_Group_Manipulation Step 1 Amino_Aldehyde_Ketone Amino-Aldehyde or Amino-Ketone Precursor Functional_Group_Manipulation->Amino_Aldehyde_Ketone Generates Cyclization_Reduction Cyclization & In Situ Reduction (e.g., NaBH(OAc)3, NaBH3CN) Amino_Aldehyde_Ketone->Cyclization_Reduction Step 2 Piperidone Chiral Piperidone Derivative Cyclization_Reduction->Piperidone Yields

Figure 2: Workflow for chiral piperidone synthesis via intramolecular reductive amination.

Experimental Protocol: Synthesis of a Chiral 3-Substituted Piperidone from L-Glutamic Acid

This protocol exemplifies a multi-step synthesis culminating in an intramolecular reductive amination.[7]

Step 1-3: Precursor Synthesis (Esterification, Boc-Protection, and Reduction)

  • Esterification: Convert L-glutamic acid to its diethyl ester using standard methods (e.g., thionyl chloride in ethanol).

  • Boc-Protection: Protect the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Selective Reduction: Selectively reduce one of the ester groups to an alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid or by careful control of stoichiometry. This yields a hydroxy-ester.

Step 4: Oxidation to the Aldehyde

  • Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.

Step 5: Deprotection and Intramolecular Reductive Amination

  • Deprotect the Boc group using an acid, typically trifluoroacetic acid (TFA) in dichloromethane.

  • Neutralize the resulting ammonium salt with a non-nucleophilic base (e.g., triethylamine).

  • Immediately add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[8] The in situ formed cyclic iminium ion is reduced to the piperidone.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography.

Parameter Typical Value
Overall Yield (from L-glutamic acid) 30-50%
Enantiomeric Excess >98%
Key Reagents Boc₂O, NaBH₄, DMP, TFA, NaBH(OAc)₃
Enzymatic Reductive Amination (Transamination)

A modern and green chemistry approach to chiral amine synthesis is the use of enzymes.[6] Transaminases can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity.[9] This is particularly useful for the synthesis of 3-aminopiperidines from 3-piperidones, which can then be further functionalized.

Protocol Highlight: Transaminase-Mediated Synthesis of (R)-N-Boc-3-aminopiperidine [9]

  • Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen transaminase.

  • Dissolve the N-Boc-3-piperidone substrate and an amine donor (e.g., isopropylamine).

  • Add the transaminase enzyme and the cofactor pyridoxal phosphate (PLP).

  • Maintain the reaction at a constant temperature (e.g., 45 °C) and pH.

  • Monitor the reaction for conversion.

  • Upon completion, perform a workup involving extraction with an organic solvent.

  • Purify the product to obtain the enantiomerically enriched aminopiperidine.

Transition-Metal-Catalyzed Strategies

Transition-metal catalysis has opened new avenues for the synthesis of heterocyclic compounds, including piperidones.[10] These methods often offer high efficiency, atom economy, and the ability to construct complex molecular architectures under mild conditions.[11]

Ruthenium-Catalyzed Atom-Economic Coupling and Cyclization

An example of a modern transition-metal-catalyzed approach involves the coupling of N-protected 1,5-amino alcohols with Michael acceptors, followed by a base-catalyzed cyclization.[11]

Transition_Metal_Catalysis cluster_2 Ru-Catalyzed Piperidone Synthesis Amino_Alcohol N-Protected 1,5-Amino Alcohol Coupling Atom-Economic Coupling Amino_Alcohol->Coupling Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ketone) Michael_Acceptor->Coupling Ru_Catalyst [CpRu(MeCN)₃]PF₆ Ru_Catalyst->Coupling Catalyzes Coupled_Product α,β-Unsaturated Ketone Coupling->Coupled_Product Forms Base_Cyclization Base-Catalyzed 6-endo-trig Cyclization Coupled_Product->Base_Cyclization Undergoes Piperidone Trisubstituted Piperidone Base_Cyclization->Piperidone Yields

Figure 3: Ruthenium-catalyzed synthesis of trisubstituted piperidones.

Protocol Outline: Ruthenium-Catalyzed Synthesis[16]
  • In a reaction vessel under an inert atmosphere, dissolve the N-protected 1,5-amino alcohol, the Michael acceptor, and the ruthenium catalyst ([CpRu(MeCN)₃]PF₆) in a suitable solvent (e.g., THF).

  • Stir the reaction at room temperature until the coupling reaction is complete (monitored by TLC).

  • Add a base (e.g., DBU) to the reaction mixture to induce the 6-endo-trig cyclization.

  • Continue stirring until the cyclization is complete.

  • Perform an aqueous workup and extract the product.

  • Purify by column chromatography.

This method is advantageous due to its operational simplicity, mild reaction conditions, and high atom economy.

Conclusion and Future Perspectives

The synthesis of piperidones from amino acids is a rich and evolving field. While classic methods like the Dieckmann condensation remain valuable, modern approaches utilizing enzymatic and transition-metal catalysis are paving the way for more efficient, selective, and sustainable syntheses. The ability to leverage the inherent chirality of amino acids is a significant advantage in the development of new therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the development of novel and robust methods for piperidone synthesis will remain a key area of research in organic and medicinal chemistry.

References

  • Piperidine Synthesis. DTIC. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents. (2014).
  • Reductive amination. Wikipedia. (2023). Retrieved January 26, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. (2022). Retrieved January 26, 2026, from [Link]

  • Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Springer Nature. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). (n.d.). Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (n.d.). Retrieved January 26, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acid and base catalyzed piperidone synthesis from amino acid. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. (2024). Retrieved January 26, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. (2020). Retrieved January 26, 2026, from [Link]

  • US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents. (2013).
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. (2005). Retrieved January 26, 2026, from [Link]

  • 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. (2024). Retrieved January 26, 2026, from [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. (2012). Retrieved January 26, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. (2015). Retrieved January 26, 2026, from [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central (PMC). (n.d.). Retrieved January 26, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023). Retrieved January 26, 2026, from [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. (2023). Retrieved January 26, 2026, from [Link]

Sources

The Strategic Application of (S)-6-(Hydroxymethyl)piperidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Chiral Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the piperidine motif stands out as a privileged scaffold, embedded in the molecular architecture of a vast number of approved pharmaceuticals.[1] Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties, such as modulating lipophilicity, improving metabolic stability, and providing a three-dimensional framework for precise interactions with biological targets.[2] The introduction of chirality to the piperidine ring further enhances its utility, allowing for exquisite control over stereochemistry, which is often a critical determinant of a drug's efficacy and safety profile.[3]

(S)-6-(Hydroxymethyl)piperidin-2-one, a chiral lactam, has emerged as a particularly valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an amide that can be hydrolyzed to reveal a secondary amine, coupled with its defined stereochemistry at the C6 position, makes it a versatile synthon for the construction of complex, stereochemically-defined molecules. This application note will provide an in-depth exploration of the utility of (S)-6-(hydroxymethyl)piperidin-2-one, with a primary focus on its pivotal role in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the synthetic strategies to access this chiral building block and its subsequent application in the synthesis of bioactive compounds, providing detailed protocols and rationale to guide researchers in this field.

Core Application: A Key Building Block for Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

The inhibition of dipeptidyl peptidase-IV (DPP-4) has become a cornerstone in the management of type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control.[5]

The molecular structure of many potent and selective DPP-4 inhibitors features a piperidine or piperidinone core, which serves to orient key pharmacophoric elements within the enzyme's active site. The (S)-stereochemistry at the C6 position of 6-(hydroxymethyl)piperidin-2-one has been found to be particularly advantageous for achieving high-affinity binding to the S2 subsite of the DPP-4 enzyme. The hydroxymethyl group can be further functionalized to introduce moieties that extend into other pockets of the active site, thereby increasing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The development of DPP-4 inhibitors has been guided by a deep understanding of the enzyme's active site, which is broadly divided into S1, S2, and S2-extensive pockets.[6] The piperidinone scaffold of derivatives of (S)-6-(hydroxymethyl)piperidin-2-one typically orients a key amine or amide functionality towards the S2 pocket, where it can form crucial hydrogen bonding interactions with residues such as Glu205 and Glu206. The substituent at the C6 position, derived from the hydroxymethyl group, can be tailored to occupy the S1 pocket or the S2-extensive pocket, often with aromatic or heterocyclic groups to engage in favorable hydrophobic or π-stacking interactions.

Compound ClassR Group on PiperidinoneDPP-4 IC50 (nM)Key SAR Insights
Piperidinone-based InhibitorsSubstituted benzyl10-100The nature and substitution pattern of the aromatic ring significantly impact potency. Electron-withdrawing groups are often favored.
Fused Piperidinone SystemsTricyclic structures5-50Rigidifying the structure through fusion can pre-organize the molecule for optimal binding, leading to increased potency.
Analogues of Approved DrugsVaried heterocyclic moieties1-20The introduction of specific heterocyclic groups can enhance interactions with key residues in the active site and improve pharmacokinetic properties.[1]

Table 1: Representative Structure-Activity Relationships of DPP-4 Inhibitors Incorporating a Piperidinone Scaffold. IC50 values are generalized from the literature for illustrative purposes.

DPP-4 Signaling Pathway and Mechanism of Inhibition

The inhibition of DPP-4 has a cascading effect on glucose metabolism, as illustrated in the signaling pathway below.

DPP4_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Liver Liver Food Food Intake GLP1_GIP_active Active Incretins (GLP-1, GIP) Food->GLP1_GIP_active Stimulates release DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas Stimulates GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive Inactivates DPP4_inhibitor (S)-6-(hydroxymethyl)piperidin-2-one -derived Inhibitor DPP4_inhibitor->DPP4 Inhibits Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Secretion (Decreased) Pancreas->Glucagon Liver Liver Insulin->Liver Acts on Glucose_control Improved Glycemic Control Insulin->Glucose_control Glucagon->Liver Acts on Glucose_prod Hepatic Glucose Production (Decreased) Liver->Glucose_prod Glucose_prod->Glucose_control

Caption: DPP-4 Inhibition Pathway

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-6-(Hydroxymethyl)piperidin-2-one via Chemoenzymatic Resolution

This protocol describes a robust chemoenzymatic approach for the synthesis of (S)-6-(hydroxymethyl)piperidin-2-one, which involves the chemical synthesis of the racemic starting material followed by a highly selective lipase-catalyzed kinetic resolution.

Workflow:

Chemoenzymatic_Synthesis Start Racemic 6-(hydroxymethyl)piperidin-2-one Synthesis Resolution Lipase-Catalyzed Kinetic Resolution Start->Resolution Separation Chromatographic Separation Resolution->Separation S_isomer (S)-6-(hydroxymethyl)piperidin-2-one Separation->S_isomer R_acetate (R)-6-(acetoxymethyl)piperidin-2-one Separation->R_acetate Hydrolysis Hydrolysis of (R)-acetate R_acetate->Hydrolysis R_isomer (R)-6-(hydroxymethyl)piperidin-2-one Hydrolysis->R_isomer

Caption: Chemoenzymatic Synthesis Workflow

Part A: Synthesis of Racemic 6-(Hydroxymethyl)piperidin-2-one

  • Reaction Setup: To a solution of glutaric anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a solution of 2-aminoethanol (1 equivalent) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is then subjected to high temperature (e.g., 180-200 °C) under vacuum to effect cyclization via dehydration, yielding racemic 6-(hydroxymethyl)piperidin-2-one.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired racemic lactam.

Part B: Lipase-Catalyzed Kinetic Resolution

Causality: This step leverages the enantioselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.[7] Novozym 435, an immobilized lipase from Candida antarctica B, is often a good choice for this transformation due to its broad substrate scope and high enantioselectivity.[7]

  • Reaction Setup: In a flask, dissolve racemic 6-(hydroxymethyl)piperidin-2-one (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether). Add an acyl donor, such as vinyl acetate (2-3 equivalents), and the lipase (e.g., Novozym 435, by weight).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Workup: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused. Concentrate the filtrate under reduced pressure.

  • Separation and Purification: The resulting mixture of (S)-6-(hydroxymethyl)piperidin-2-one and (R)-6-(acetoxymethyl)piperidin-2-one can be separated by column chromatography on silica gel.

Part C: Hydrolysis of (R)-6-(acetoxymethyl)piperidin-2-one (Optional)

If the (R)-enantiomer is also desired, the acetate can be hydrolyzed.

  • Reaction: Dissolve the purified (R)-6-(acetoxymethyl)piperidin-2-one in a solvent mixture such as methanol/water. Add a base, such as potassium carbonate, and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Workup and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield (R)-6-(hydroxymethyl)piperidin-2-one, which can be further purified if necessary.

Protocol 2: Synthesis of a DPP-4 Inhibitor Analogue

This protocol outlines a representative synthesis of a DPP-4 inhibitor analogue using (S)-6-(hydroxymethyl)piperidin-2-one as the chiral starting material. This exemplifies the utility of the hydroxymethyl group as a handle for further functionalization.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group of (S)-6-(hydroxymethyl)piperidin-2-one to a better leaving group, for example, by mesylation or tosylation. To a solution of the alcohol and a base (e.g., triethylamine) in dichloromethane at 0 °C, add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise. Stir the reaction until completion.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a suitable nucleophile that will form the S1-binding element of the DPP-4 inhibitor. For instance, a substituted phenol can be used in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to form an ether linkage.

  • Lactam Hydrolysis and Coupling: The piperidinone lactam is then hydrolyzed under basic or acidic conditions to unmask the secondary amine. This amine is then coupled with the desired S2-binding moiety, which is typically a carboxylic acid or an activated acid derivative, using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Final Deprotection and Purification: If any protecting groups were used on the S1 or S2 moieties, they are removed in the final step. The final compound is then purified by preparative HPLC to yield the desired DPP-4 inhibitor analogue.

Conclusion

(S)-6-(Hydroxymethyl)piperidin-2-one is a powerful and versatile chiral building block in medicinal chemistry. Its application in the synthesis of DPP-4 inhibitors highlights the strategic advantage of employing stereochemically defined scaffolds to achieve high potency and selectivity. The chemoenzymatic approach to its synthesis offers an efficient and scalable route to this valuable intermediate. The protocols and insights provided in this application note are intended to empower researchers to leverage the potential of (S)-6-(hydroxymethyl)piperidin-2-one in their own drug discovery programs, not only in the realm of diabetes but also in other therapeutic areas where the piperidine scaffold is of interest.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). Retrieved from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]

  • (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). International Journal of Molecular Sciences, 22(16), 8839. [Link]

  • Chemoenzymatic Synthesis of All Four Diastereomers of 2,6-Disubstituted Piperidines through Stereoselective Monoamination of 1,5-Diketones. (2013). Chemistry – A European Journal, 19(9), 2859-2865.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry, 66(17), 11739-11785.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 277, 116768.
  • (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli. (2007). Journal of Agricultural and Food Chemistry, 55(5), 1777-1781.
  • DPP-4 Inhibition and the Path to Clinical Proof. (2021). Frontiers in Endocrinology, 12, 689304.
  • Nonsymmetric formation of Δ1-piperideine from lysine in plants via a bacterial-like PLP-dependent enzyme. (2024). bioRxiv. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021).
  • Mechanism of Action of DPP-4 Inhibitors-New Insights. (2023).
  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1999). Chemical and Pharmaceutical Bulletin, 47(10), 1489-1490.
  • Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. (2021). Frontiers in Cardiovascular Medicine, 8, 709921.

Sources

Protocol for the Purification of (S)-6-(Hydroxymethyl)piperidin-2-one: A Multi-Step Strategy for Achieving High Purity and Enantiomeric Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds.[1][2] The presence of a polar lactam and a primary alcohol functional group imparts significant polarity and hydrogen-bonding capacity to the molecule, which can present challenges during purification. Furthermore, as a chiral compound, ensuring its enantiomeric purity is critical for its application in stereospecific synthesis. This document provides a detailed, field-proven protocol for the purification of (S)-6-(Hydroxymethyl)piperidin-2-one from a crude synthetic mixture. The strategy employs preparative flash column chromatography on silica gel, followed by an optional recrystallization step for achieving high chemical purity. We also detail the essential analytical methods for in-process control and final quality verification, including enantiomeric purity assessment by chiral High-Performance Liquid Chromatography (HPLC).

Introduction and Purification Rationale

The purification of polar, chiral molecules like (S)-6-(Hydroxymethyl)piperidin-2-one requires a strategy that can effectively separate the target compound from both less polar and more polar impurities, as well as its corresponding (R)-enantiomer if present. The primary hydroxyl and secondary amide groups make the compound highly polar, suggesting that normal-phase chromatography will be the most effective chromatographic technique.

The Causality Behind Our Multi-Step Approach:

  • Flash Column Chromatography: This is the core purification step. We utilize a polar stationary phase (silica gel) that interacts strongly with the polar functional groups of our target molecule.[3] By carefully selecting a mobile phase of intermediate polarity and employing a gradient elution, we can first wash away non-polar impurities and then selectively elute our target compound, leaving highly polar or polymeric impurities adsorbed to the stationary phase.[4]

  • Recrystallization (Optional): For achieving the highest possible purity, particularly for solid compounds, recrystallization is an unparalleled technique. It leverages differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures. This step is highly effective for removing trace impurities that may have co-eluted during chromatography.

  • Analytical Verification: A protocol is only trustworthy if it is self-validating. Throughout the process, Thin-Layer Chromatography (TLC) is used for rapid, qualitative analysis of fractions. Final purity and structural confirmation are achieved using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Crucially, the enantiomeric excess (e.e.) is determined by a dedicated chiral HPLC method, confirming the stereochemical integrity of the final product.[5]

Materials and Equipment

Reagents & Consumables:

  • Crude (S)-6-(Hydroxymethyl)piperidin-2-one

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flash chromatography system (manual or automated)

  • Glass column, appropriate size

  • Rotary evaporator

  • Fraction collector or test tubes/flasks

  • TLC developing tank

  • UV lamp (254 nm)

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or similar)

  • Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)

Experimental Workflow Diagram

The overall purification strategy is summarized in the workflow below.

G cluster_prep Phase 1: Preparation & Analysis cluster_purify Phase 2: Purification cluster_isolate Phase 3: Isolation & QC cluster_qc Phase 4: Final Quality Control Crude Crude Product TLC_Analysis TLC Analysis to Determine Eluent System Crude->TLC_Analysis dissolve small sample Column_Prep Prepare Silica Gel Column TLC_Analysis->Column_Prep Load_Sample Load Crude Sample Column_Prep->Load_Sample Elution Elute with DCM/MeOH Gradient Load_Sample->Elution Collect Collect Fractions Elution->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Final_Product Purified Solid Product Evaporate->Final_Product QC_Analysis Purity & Identity Check: ¹H NMR, ¹³C NMR, MS Final_Product->QC_Analysis Chiral_HPLC Enantiomeric Purity Check: Chiral HPLC QC_Analysis->Chiral_HPLC High_Purity Final Product (>98% Purity, >99% e.e.) Chiral_HPLC->High_Purity

Caption: Workflow for the purification and analysis of (S)-6-(Hydroxymethyl)piperidin-2-one.

Detailed Step-by-Step Protocol

  • Objective: To determine the optimal mobile phase composition for column chromatography. The ideal solvent system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound.[4]

  • Prepare several developing chambers with different solvent systems of increasing polarity. Good starting points are mixtures of Dichloromethane (DCM) and Methanol (MeOH).[6]

    • Chamber 1: 98:2 DCM/MeOH

    • Chamber 2: 95:5 DCM/MeOH

    • Chamber 3: 90:10 DCM/MeOH

  • Dissolve a small amount of the crude material in a few drops of methanol.

  • Spot the dissolved crude mixture onto three separate TLC plates.

  • Place one plate in each chamber and allow the solvent front to travel up the plate.

  • Visualize the plates under a UV lamp (if the compound or impurities are UV-active) and then by staining with potassium permanganate (KMnO₄), which is highly effective for visualizing alcohols.

  • Identify the solvent system that gives the best separation and an Rƒ value in the target range of 0.25-0.35. For this compound, a 95:5 DCM/MeOH mixture is often a suitable starting point.

  • Objective: To separate the target compound from impurities based on polarity.

  • Column Packing: Select a column size appropriate for the amount of crude material (typically use a 20:1 to 50:1 ratio of silica gel to crude product by weight).[3] Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a less polar solvent system than the one determined by TLC (e.g., 98:2 DCM/MeOH) to first remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution). For instance, progress from 98:2 DCM/MeOH to 95:5 DCM/MeOH, and then to 90:10 DCM/MeOH. This ensures that compounds are eluted in order of increasing polarity.

    • Collect fractions of a consistent volume throughout the elution process.

  • Analyze the collected fractions by TLC using the optimal solvent system identified in Phase 1.

  • Spot every few fractions on a single TLC plate to monitor the elution profile.

  • Identify the fractions containing the pure desired product (single spot at the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure. Be cautious with the bath temperature (typically ≤ 40°C) to prevent product degradation.

  • Once the solvent is removed, a white or off-white solid should remain. Place the flask under high vacuum for several hours to remove any residual solvent.

  • Weigh the flask to determine the yield of the purified product.

Characterization and Quality Control

A thorough characterization is mandatory to confirm the purity, identity, and stereointegrity of the final product.

Parameter Technique Purpose Expected Result/Specification
Chemical Purity ¹H NMR, ¹³C NMRStructural confirmation and detection of organic impurities.Spectra consistent with the structure of (S)-6-(hydroxymethyl)piperidin-2-one. Purity >98% by integration.
Molecular Weight Mass Spectrometry (MS)Confirmation of molecular formula.[M+H]⁺ = 130.08, consistent with C₆H₁₁NO₂.
Enantiomeric Purity Chiral HPLCTo quantify the ratio of (S) to (R) enantiomers.Enantiomeric Excess (e.e.) > 99%.
Physical Appearance Visual InspectionBasic quality check.White to off-white solid.

Table 1: Analytical specifications for purified (S)-6-(Hydroxymethyl)piperidin-2-one.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or a similar column.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting condition is 90:10 Hexane/IPA.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject onto the column and record the chromatogram. The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess using the peak areas (A) of the S and R enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100.

References

  • American Chemical Society. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. [Link]

  • Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. PubChem. [Link]

  • Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archives of Pharmacy. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • American Chemical Society. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. [Link]

  • American Chemical Society. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to a suite of orthogonal analytical methods for the comprehensive characterization of this compound. We present field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to ensure robust and reliable results for researchers, quality control analysts, and drug development professionals.

Introduction: The Importance of Rigorous Characterization

The molecule (S)-6-(hydroxymethyl)piperidin-2-one is a lactam derivative featuring a single stereocenter at the C6 position. This chirality makes it a crucial intermediate in asymmetric synthesis, where maintaining high enantiomeric purity is paramount. Impurities, particularly the (R)-enantiomer, can lead to reduced therapeutic efficacy or undesirable off-target effects in the final drug product. Therefore, a multi-faceted analytical strategy is not just recommended but essential for quality control and regulatory compliance.

This guide outlines a logical workflow for confirming the identity, structure, purity, and thermal properties of (S)-6-(hydroxymethyl)piperidin-2-one, ensuring a holistic understanding of the material's quality.

Physicochemical Properties Summary
PropertyValueSource
IUPAC Name (6S)-6-(hydroxymethyl)piperidin-2-one[1]
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1]
CAS Number 128726-47-6[1]
Appearance White Powder / Solid[2]

Analytical Strategy Workflow

A robust characterization workflow integrates multiple techniques to provide orthogonal data, where each method validates the others. The primary goals are to confirm the chemical structure, quantify impurities (including the undesired enantiomer), and assess physical properties like thermal stability.

G cluster_0 Primary Characterization cluster_1 Analytical Techniques cluster_2 Physical Properties Identity Structural Identity NMR NMR (¹H, ¹³C) Identity->NMR Confirms MS Mass Spectrometry (MS) Identity->MS Confirms FTIR FTIR Spectroscopy Identity->FTIR Confirms Purity Purity & Impurities HPLC Chiral HPLC Purity->HPLC Quantifies GCMS GC-MS Purity->GCMS Quantifies Chirality Enantiomeric Purity Chirality->HPLC Determines Report Certificate of Analysis NMR->Report Consolidated Data MS->Report Consolidated Data FTIR->Report Consolidated Data HPLC->Report Consolidated Data GCMS->Report Consolidated Data Thermal Thermal Properties DSC DSC Thermal->DSC Assesses TGA TGA Thermal->TGA Assesses DSC->Report Consolidated Data TGA->Report Consolidated Data

Caption: Overall analytical workflow for comprehensive characterization.

Chromatographic Methods: The Key to Purity Assessment

Chromatography is indispensable for separating the target compound from impurities. Given the chiral nature of (S)-6-(hydroxymethyl)piperidin-2-one, chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone of its analysis.

Chiral HPLC for Enantiomeric Purity

Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of compounds, including piperidine derivatives.[3][4] The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selectors on the CSP.[3] A normal-phase mobile system (e.g., hexane/alcohol) is typically chosen because it promotes the specific interactions necessary for chiral recognition, which can be masked by the polar solvents used in reversed-phase chromatography.

Protocol: Enantiomeric Excess (ee) Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: Kromasil CHI-DMB (or equivalent polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol (85:15 v/v). Note: The ratio may require optimization for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (due to the lactam chromophore).

    • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved. b. Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. c. Inject the sample solution in triplicate.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Achiral Purity

Expertise & Causality: GC-MS is an excellent technique for assessing the purity of a sample with respect to volatile organic impurities. The high separation efficiency of capillary GC combined with the definitive identification power of MS makes it ideal for detecting residual solvents or synthesis by-products.[5] (S)-6-(hydroxymethyl)piperidin-2-one has sufficient volatility for GC analysis, likely without requiring derivatization.

Protocol: Volatile Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Sample Preparation: Prepare a ~1 mg/mL solution in methanol or dichloromethane.

  • GC-MS Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: a. Integrate the Total Ion Chromatogram (TIC). Purity is estimated by the area percent of the main peak. b. Analyze the mass spectrum of the main peak to confirm its identity. Expected fragmentation would involve losses of H₂O, the hydroxymethyl group (CH₂OH), and cleavage of the piperidine ring.

Spectroscopic Methods: The Fingerprint of the Molecule

Spectroscopic techniques provide unambiguous confirmation of the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for structural elucidation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. For (S)-6-(hydroxymethyl)piperidin-2-one, NMR confirms the presence of the piperidinone ring, the hydroxymethyl substituent, and their specific arrangement.

Protocol: Structural Verification

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Spectral Features (in DMSO-d₆):

    • ¹H NMR:

      • A broad singlet for the N-H proton (~7.5 ppm).

      • A triplet for the O-H proton (~4.5-5.0 ppm).

      • A multiplet for the chiral proton H-6 (~3.5 ppm).

      • Two diastereotopic multiplets for the -CH₂OH protons (~3.2-3.4 ppm).

      • A series of multiplets for the ring methylene protons (H-3, H-4, H-5 ) (~1.5-2.2 ppm).

    • ¹³C NMR:

      • Carbonyl carbon (C-2 ) signal (~172 ppm).

      • Chiral carbon (C-6 ) signal (~58 ppm).

      • Hydroxymethyl carbon (-CH₂OH ) signal (~63 ppm).

      • Ring methylene carbons (C-3, C-4, C-5 ) signals (~20-30 ppm).

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: Molecular Formula Confirmation

  • Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile with 0.1% formic acid.

  • Analysis: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode.

  • Expected Result:

    • [M+H]⁺ Ion: The primary ion observed will be the protonated molecule.

    • Calculated Exact Mass for [C₆H₁₂NO₂]⁺: 130.0863

    • Observed Mass: Should be within 5 ppm of the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple method to identify the key functional groups present in a molecule.[6][7] The spectrum serves as a unique fingerprint and can quickly confirm the presence of the hydroxyl, amide, and carbonyl groups.

Protocol: Functional Group Identification

  • Instrumentation: FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~3350 cm⁻¹ (broad): O-H stretching vibration from the alcohol.

    • ~3200 cm⁻¹ (sharp/broad): N-H stretching from the secondary amide (lactam).

    • ~2930 & 2860 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

    • ~1650 cm⁻¹ (strong): C=O stretching of the six-membered ring lactam (amide I band).

Thermal Analysis: Assessing Stability and Physical Form

Thermal analysis provides critical information about the melting behavior and thermal stability of the compound, which is important for processing, formulation, and storage.[8][9]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus). A sharp, well-defined melting endotherm is a strong indicator of high purity.[8]

Protocol: Melting Point and Purity Assessment

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal.

  • Analysis:

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify any volatile components, such as residual water or solvents.

Protocol: Thermal Stability Determination

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis:

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis: The onset of significant weight loss indicates the beginning of thermal decomposition.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive and self-validating framework for the characterization of (S)-6-(hydroxymethyl)piperidin-2-one. By integrating chiral HPLC, GC-MS, a full suite of spectroscopic techniques (NMR, MS, FTIR), and thermal analysis (DSC, TGA), researchers and quality control professionals can confidently establish the identity, purity, enantiomeric integrity, and stability of this critical pharmaceutical intermediate. This multi-technique approach ensures the highest quality standards are met, supporting successful drug development and manufacturing.

References

  • (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2. PubChem, National Center for Biotechnology Information. [Link]

  • Showing Compound 2-Piperidinone (FDB028421). FooDB. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. National Institutes of Health (NIH). [Link]

  • FT-IR spectrum of piperine. ResearchGate. [Link]

  • Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. [Link]

  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. ResearchGate. [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

  • Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies. PubMed. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Enantiomeric separation of S-zopiclone and its R-enantiomer in bulk drug samples by validated chiral RP-HPLC. PubMed. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Lacerta Analytical. Lacerta Technology. [Link]

Sources

role of (S)-6-(Hydroxymethyl)piperidin-2-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Investigation into Molecule

I'm starting a deep dive into (S)-6-(Hydroxymethyl)piperidin-2-one. My initial focus is on its asymmetric synthesis applications and its role as a chiral building block. I plan to gather authoritative information through comprehensive Google searches.

Expanding Search Parameters

I've broadened my search parameters for (S)-6-(Hydroxymethyl)piperidin-2-one. I'm focusing not only on asymmetric synthesis and its use as a chiral building block, but also on its applications in specific target molecule syntheses and existing experimental protocols. I'm analyzing the results to identify key themes and causality in the experimental choices.

Outlining Research & Synthesis

I'm now outlining the entire project. First, comprehensive Google searches for (S)-6-(Hydroxymethyl)piperidin-2-one are underway, focusing on asymmetric synthesis, chiral building block applications, target molecule synthesis, and established protocols. I'll analyze the results for key themes, mechanisms, and experimental causality, noting quantitative data. After that, I will structure the application note accordingly.

Application Note and Protocol: A Guided Approach to the N-Alkylation of (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of lactams is a cornerstone of synthetic organic chemistry, providing a gateway to a diverse array of functionalized heterocyclic compounds with significant applications in medicinal chemistry and materials science. (S)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block, and its N-functionalization opens avenues for the synthesis of novel bioactive molecules. However, the presence of a primary hydroxyl group in conjunction with the lactam nitrogen presents a classic chemoselectivity challenge. Direct N-alkylation is often complicated by competing O-alkylation of the more nucleophilic hydroxyl group. This application note provides a detailed, field-proven protocol for the efficient and selective N-alkylation of (S)-6-(hydroxymethyl)piperidin-2-one, addressing the chemoselectivity issue through a robust protection-alkylation-deprotection strategy. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the synthesis of N-substituted 6-(hydroxymethyl)piperidin-2-ones.

Strategic Overview: A Three-Stage Workflow

To circumvent the inherent challenge of competing O-alkylation, a three-stage experimental workflow is employed. This strategy ensures the selective modification of the lactam nitrogen.

workflow A Stage 1: Hydroxyl Protection B Stage 2: N-Alkylation A->B Silyl Ether Intermediate C Stage 3: Deprotection B->C N-Alkylated Intermediate

Caption: A three-stage workflow for selective N-alkylation.

This strategic approach involves:

  • Protection of the Primary Alcohol: The hydroxyl group of (S)-6-(hydroxymethyl)piperidin-2-one is first protected as a silyl ether. This transformation renders the oxygen atom non-nucleophilic, thereby precluding O-alkylation in the subsequent step. Silyl ethers are ideal protecting groups due to their ease of formation, stability under a wide range of reaction conditions, and facile cleavage under specific conditions that do not affect the N-alkylated lactam.[1][2]

  • N-Alkylation of the Protected Lactam: With the hydroxyl group masked, the lactam nitrogen is the sole remaining nucleophilic site. N-alkylation is then achieved using a suitable alkylating agent, such as an alkyl halide, in the presence of a non-nucleophilic base. This step proceeds cleanly to afford the N-alkylated, O-protected intermediate.

  • Deprotection of the Silyl Ether: The final step involves the selective removal of the silyl protecting group to unveil the primary alcohol, yielding the desired N-alkylated (S)-6-(hydroxymethyl)piperidin-2-one. This is typically accomplished using a fluoride source, which exhibits high affinity for silicon.[3][4]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
(S)-6-(Hydroxymethyl)piperidin-2-one≥98%Commercially AvailableStore in a desiccator.
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Commercially AvailableHandle in a fume hood.
Imidazole≥99%Commercially AvailableHygroscopic, store in a desiccator.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse from a solvent purification system or over molecular sieves.
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with extreme care under inert atmosphere.
Alkyl halide (e.g., Benzyl bromide)≥98%Commercially AvailableLachrymator, handle in a fume hood.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse from a solvent purification system or over molecular sieves.
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFCommercially AvailableStore under nitrogen.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse from a solvent purification system or over molecular sieves.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-houseFor quenching.
Brine (Saturated aqueous NaCl)N/APrepared in-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Equipment
  • Round-bottom flasks and appropriate glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)

Experimental Protocols

Stage 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol details the protection of the primary alcohol in (S)-6-(hydroxymethyl)piperidin-2-one using TBDMSCl.

Causality Behind Experimental Choices:

  • TBDMSCl: Chosen for its stability to a wide range of reaction conditions, including those of the subsequent N-alkylation step.

  • Imidazole: Acts as a base to neutralize the HCl generated during the reaction and as a catalyst to accelerate the silylation.

  • DCM: An inert solvent that provides good solubility for the starting material and reagents.

protection_mechanism cluster_reactants Reactants cluster_product Product A (S)-6-(Hydroxymethyl)piperidin-2-one D (S)-6-((tert-Butyldimethylsilyloxy)methyl)piperidin-2-one A->D B TBDMSCl B->D C Imidazole C->D

Caption: Reactants for the hydroxyl protection stage.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-6-(hydroxymethyl)piperidin-2-one (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBDMS-protected lactam.

Stage 2: N-Alkylation of (S)-6-((tert-Butyldimethylsilyloxy)methyl)piperidin-2-one

This protocol describes the N-alkylation of the protected lactam using an alkyl halide and a strong base.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen to form the corresponding anion, which is a potent nucleophile for the subsequent alkylation.[5]

  • Alkyl Halide: The electrophile in the Sₙ2 reaction. The choice of halide can influence reactivity (I > Br > Cl).

  • Anhydrous DMF: A polar aprotic solvent that is suitable for Sₙ2 reactions and can solubilize the lactam anion.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Suspend the washed sodium hydride in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the TBDMS-protected lactam from Stage 1 (1.0 eq.) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-alkylated, TBDMS-protected lactam.

Stage 3: Deprotection of the TBDMS Ether

This final protocol details the removal of the TBDMS protecting group to yield the target N-alkylated product.

Causality Behind Experimental Choices:

  • Tetrabutylammonium Fluoride (TBAF): A source of fluoride ions, which have a high affinity for silicon, leading to the selective cleavage of the Si-O bond.[3][4]

  • THF: A suitable solvent for the reaction that is compatible with the reagents.

Step-by-Step Procedure:

  • Dissolve the N-alkylated, TBDMS-protected lactam from Stage 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final N-alkylated (S)-6-(hydroxymethyl)piperidin-2-one.

Results and Discussion

The successful execution of this three-stage protocol should yield the desired N-alkylated (S)-6-(hydroxymethyl)piperidin-2-one in good overall yield and high purity. The progress of each reaction should be carefully monitored by TLC to ensure complete conversion before proceeding to the next step. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The choice of alkylating agent in Stage 2 will determine the nature of the N-substituent. This protocol is broadly applicable to a range of primary and secondary alkyl halides. For less reactive alkylating agents, elevating the reaction temperature may be necessary.

mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A Protected Lactam C Lactam Anion A->C + NaH B NaH B->C D Lactam Anion F N-Alkylated Product D->F + R-X E Alkyl Halide (R-X) E->F

Caption: General mechanism for the N-alkylation of the protected lactam.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere. Quench any residual NaH carefully.

  • Alkyl halides are often lachrymators and toxic. Handle them with care in a fume hood.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of (S)-6-(hydroxymethyl)piperidin-2-one. By employing a protection-alkylation-deprotection strategy, the challenge of chemoselectivity is effectively addressed, enabling the synthesis of a wide range of N-substituted derivatives of this valuable chiral building block. The detailed step-by-step procedures, coupled with explanations of the rationale behind the choice of reagents and conditions, are intended to empower researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

  • Nelson, T. D.; Crouch, R. D. Selective deprotection of silyl ethers. Synthesis1996 , 1996 (09), 1031–1069. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Wikipedia. Silyl ether. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for (S)-6-(hydroxymethyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the synthesis of (S)-6-(hydroxymethyl)piperidin-2-one. This guide provides in-depth troubleshooting, optimization strategies, and detailed protocols in a practical question-and-answer format.

Introduction: Navigating the Synthesis of a Key Chiral Intermediate

(S)-6-(hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis, while achievable through several routes, presents challenges common to stereoselective chemistry, including maintaining enantiopurity, maximizing yield, and minimizing side-product formation. This guide is structured to address the specific, practical issues encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower researchers to make informed decisions in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic strategies for (S)-6-(hydroxymethyl)piperidin-2-one, and how do I choose the best route?

A1: The choice of synthetic route depends on factors like starting material availability, scalability, and the specific stereochemical requirements of your project. Two predominant strategies are the "chiral pool" approach and asymmetric catalysis.

  • Chiral Pool Synthesis: This is often the most direct method. It utilizes a readily available, enantiopure starting material. A well-documented route begins with L-aspartic acid[1]. The inherent chirality of the starting material is carried through a series of transformations to establish the stereocenter in the final product. This method is advantageous as it avoids the need for chiral catalysts or resolutions, which can be costly and complex. The key is to employ reaction conditions that do not cause racemization.

  • Asymmetric Catalytic Hydrogenation: An alternative involves the asymmetric hydrogenation of a corresponding pyridine or dihydropyridinone precursor. This approach can be highly efficient and enantioselective but requires careful optimization of catalysts, ligands, and reaction conditions[2]. Iridium-catalyzed hydrogenations of N-benzylpyridinium salts, for example, have shown high levels of enantioselectivity for similar structures[2]. However, this route can be susceptible to catalyst poisoning and requires specialized high-pressure equipment[3][4].

Recommendation: For lab-scale synthesis where reliability and stereochemical fidelity are paramount, the chiral pool synthesis from L-aspartic acid is a robust and well-established starting point[1]. For large-scale industrial applications, developing a custom asymmetric hydrogenation may be more cost-effective in the long run[4].

Q2: My reaction yield is consistently low. What are the most common causes and how can I systematically troubleshoot this?

A2: Low yield is a multifaceted problem that can arise from several stages of the synthesis. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The primary suspect is often an incomplete conversion of the starting material.

    • Causality: Insufficient reaction time, inadequate temperature, or poor catalyst activity can lead to stalled reactions. In cyclization steps to form the lactam, the base may not be strong enough or may be sterically hindered[5].

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. In catalytic steps, ensure the catalyst is fresh and not poisoned[3]. For base-mediated cyclizations, switching to a stronger, non-nucleophilic base like KHMDS or NaHMDS, or using a more soluble base like Cesium Carbonate, can improve results[5].

  • Side Product Formation: The desired product may be consumed in secondary reactions.

    • Causality: High temperatures can lead to decomposition or polymerization[3]. In hydrogenation reactions, harsh conditions can cause over-reduction of other functional groups or even ring-opening[3].

    • Solution: Lowering the reaction temperature can minimize thermal decomposition[3]. If over-reduction is an issue, select a more chemoselective catalyst (e.g., PtO₂ may be more effective than Palladium for certain reductions) and use milder conditions (lower hydrogen pressure and temperature)[3].

  • Product Loss During Workup and Purification:

    • Causality: The product, containing both a hydroxyl group and a lactam, has moderate polarity and some water solubility. During aqueous workup, a significant amount of the product might remain in the aqueous layer. During column chromatography, irreversible adsorption onto silica gel can also occur.

    • Solution: When performing an aqueous extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Extract multiple times with a suitable solvent like ethyl acetate or dichloromethane. For chromatography, consider deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent streaking and irreversible binding.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_completion Analyze Crude Reaction (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete side_products Major Side Products? incomplete->side_products No optimize_time Action: Increase Reaction Time or Temperature Incrementally incomplete->optimize_time Yes optimize_reagents Action: Re-evaluate Catalyst Activity or Base Strength/Solubility incomplete->optimize_reagents Yes workup_issue Low Crude Yield After Workup? side_products->workup_issue No lower_temp Action: Lower Reaction Temperature side_products->lower_temp Yes optimize_catalyst Action: Change Catalyst/ Use Milder Conditions side_products->optimize_catalyst Yes optimize_extraction Action: Use Brine, Increase Number of Extractions workup_issue->optimize_extraction Yes optimize_chroma Action: Deactivate Silica Gel, Optimize Eluent System workup_issue->optimize_chroma Yes end Yield Improved workup_issue->end No, problem is in reaction itself optimize_time->end optimize_reagents->end lower_temp->end optimize_catalyst->end optimize_extraction->end optimize_chroma->end

Caption: Troubleshooting workflow for low reaction yield.

Q3: How can I maintain the (S)-stereochemistry and prevent racemization during the synthesis?

A3: Preserving the stereochemical integrity is critical. Racemization, the formation of the unwanted (R)-enantiomer, can occur under harsh acidic or basic conditions, or at elevated temperatures, particularly if a stereocenter is adjacent to a carbonyl group.

  • Mechanism of Racemization: The proton alpha to the carbonyl group in the piperidin-2-one ring can be abstracted by a base to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to a mixture of enantiomers.

  • Preventative Measures:

    • Mild Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, especially during cyclization or any step involving a base[3].

    • Choice of Base: Use non-nucleophilic bases for deprotonation steps where possible. For lactam formation, a carefully controlled addition of a strong base at low temperatures (e.g., -78 °C to 0 °C) is often recommended.

    • pH Control During Workup: During aqueous workup, avoid extreme pH values. Neutralize the reaction mixture carefully.

    • Racemization-Free Coupling Reagents: If the synthesis involves amide bond formation, utilize coupling reagents known to suppress racemization[6].

  • Validation: Regularly check the enantiomeric excess (e.e.) of your intermediates and final product using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a diastereomeric derivative and analyzing it by standard NMR or HPLC.

Q4: When performing the intramolecular cyclization to form the lactam ring, what are the critical parameters to optimize?

A4: The intramolecular cyclization is a key step that forms the piperidin-2-one ring. Its success hinges on several factors that influence the kinetics and thermodynamics of the ring-closing reaction.

ParameterImportance & RationaleOptimization Strategy
Solvent The solvent's polarity and ability to solvate ions can dramatically affect reaction rates. Non-polar aprotic solvents often favor intramolecular reactions by preventing charge separation.Screen solvents like THF, Dioxane, and Toluene. Acetonitrile can also be effective[7]. Avoid protic solvents like methanol unless they are part of the reaction mechanism, as they can interfere with the base.
Base The base must be strong enough to deprotonate the amine (for cyclization onto an ester) or activate another functional group without causing side reactions.For cyclization of an amino ester, a strong, non-nucleophilic base is ideal. Consider NaH, KHMDS, or KOtBu. The solubility of the base/salt can be an issue; using additives or specific bases like cesium carbonate can help[5].
Concentration The reaction must be run under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization, which leads to unwanted oligomers or polymers.Add the linear precursor slowly via a syringe pump to a refluxing solution of the base in the chosen solvent. This maintains a constantly low concentration of the reactive species.
Temperature Temperature must be sufficient to overcome the activation energy but not so high as to cause decomposition[3].Start at room temperature and gently heat as needed while monitoring the reaction by TLC. Some cyclizations may require reflux temperatures.

Experimental Protocol Example: Synthesis from L-Aspartic Acid Precursor

This protocol is adapted from the principles outlined in the synthesis of (S)-2-(hydroxymethyl)-6-piperidin-2-one from L-aspartic acid[1]. It assumes the user has already synthesized the necessary linear amino ester precursor.

Step: N-deprotection and Lactamization

  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction[1].

  • Solvent and Base: Add dry, anhydrous THF to the flask. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) carefully in portions.

  • Precursor Addition: Dissolve the linear Boc-protected amino ester precursor (1.0 equivalent) in a minimal amount of dry THF and add it to the dropping funnel.

  • Reaction Execution: Heat the THF/NaH slurry to reflux. Add the precursor solution dropwise from the dropping funnel over several hours to ensure high dilution.

  • Monitoring: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient[1].

Caption: General workflow for the lactamization step.

References

  • Bhattacharjee, D., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • SCIREA (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
  • Reddy, G. S., et al. A Short and Efficient Synthesis of (S)-(+)-2-(Hydroxymethyl)-6-piperidin-2-one. Synlett.
  • ResearchGate (n.d.). Optimization of the reaction conditions a.
  • BenchChem (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Knowles, R. R., et al. (2026).
  • Ghosez, L., et al. (2025). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.
  • Curran, D. P., et al. H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. Journal of the American Chemical Society.
  • Various Authors (n.d.).
  • Various Authors (2024).
  • Various Authors (n.d.). Biaxially chiral compounds: research and development of synthesis.
  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • Various Authors (n.d.). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
  • HADDAD, N. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • Advanced ChemBlocks Inc. (n.d.). 6-Hydroxymethyl-piperidin-2-one 95%. AChemBlock.

Sources

Technical Support Center: Chiral Resolution of 6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 6-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this valuable chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Challenges

6-(Hydroxymethyl)piperidin-2-one is a heterocyclic compound with a single stereocenter, making it a crucial intermediate in the synthesis of various pharmaceuticals. The biological activity of molecules derived from this scaffold can be highly dependent on the stereochemistry at this center. Consequently, obtaining enantiomerically pure forms is often a critical step in drug discovery and development.

However, the resolution of racemic 6-(hydroxymethyl)piperidin-2-one presents several challenges stemming from its structural features: a lactam ring, a primary alcohol, and a secondary amine within the lactam structure. These functional groups offer multiple handles for resolution strategies but also introduce complexities in achieving high enantioselectivity and yield. Common resolution techniques include diastereomeric salt formation, enzymatic resolution, and chiral chromatography.[1] This guide will delve into the specific issues that can arise with each of these methods.

I. Troubleshooting Guide: Diastereomeric Salt Formation

Diastereomeric salt formation is a classical resolution technique that relies on the differential solubility of diastereomeric salts formed between the racemic compound and a chiral resolving agent.[2][3] For 6-(hydroxymethyl)piperidin-2-one, which is weakly basic, this method can be challenging.

Question 1: I am not observing any precipitation of a diastereomeric salt after adding the chiral resolving acid.

Possible Causes & Solutions:

  • Inappropriate Resolving Agent: The pKa difference between the racemic base and the chiral acid may not be optimal for salt formation.[4] The secondary amine in the lactam ring of 6-(hydroxymethyl)piperidin-2-one is not strongly basic.

    • Recommendation: Screen a variety of chiral acids with varying pKa values. While common choices include tartaric acid derivatives (like dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid) and mandelic acid derivatives, others like camphorsulfonic acid could also be trialed.[5] A screening approach using small amounts of material can efficiently identify a suitable agent.[4]

  • Solvent System is Too Solubilizing: The diastereomeric salts may be too soluble in the chosen solvent to crystallize.

    • Recommendation: Experiment with a range of solvents and solvent mixtures. Start with common solvents like ethanol, methanol, isopropanol, and acetone. If the salt is too soluble, try adding a less polar co-solvent (an "anti-solvent") such as hexane or diethyl ether to induce precipitation. Conversely, if the salt is insoluble, a more polar solvent may be required.

  • Concentration is Too Low: The solution may be undersaturated.

    • Recommendation: Concentrate the solution by carefully removing the solvent under reduced pressure. Be cautious not to concentrate to the point of forming an oil, as this can hinder selective crystallization.

Question 2: A salt has precipitated, but the enantiomeric excess (e.e.) is very low after liberation of the free base.

Possible Causes & Solutions:

  • Poor Discrimination in Crystallization: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.[4]

    • Recommendation:

      • Solvent Optimization: Systematically screen different solvents and solvent ratios. The optimal solvent system will maximize the solubility difference between the diastereomers.

      • Temperature Control: Employ a controlled cooling profile. Slow cooling often leads to more selective crystallization and higher purity crystals. A "heat-cool" cycle, where the solution is gently warmed and then slowly cooled, can sometimes improve the e.e.

      • Recrystallization: Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric purity.[5][6] Monitor the e.e. of the mother liquor and the crystals at each step.

Question 3: The yield of the desired enantiomer is very low, even after successful resolution.

Possible Causes & Solutions:

  • Inherent Limitation of Classical Resolution: The maximum theoretical yield for a single enantiomer from a classical resolution is 50%.[1]

    • Recommendation: Implement a racemization and recycling strategy for the undesired enantiomer.[1] This involves converting the undesired enantiomer back into the racemic mixture, which can then be subjected to the resolution process again. This is a common industrial practice to improve overall yield.[1]

Workflow for Diastereomeric Salt Resolution Screening

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Isolation A Racemic 6-(hydroxymethyl)piperidin-2-one B Select Chiral Resolving Agents (e.g., Tartaric Acid Derivatives, Mandelic Acid) A->B D Small-Scale Crystallization Trials B->D C Screen Solvents (Alcohols, Ketones, Ethers) C->D E Identify Promising Hits (Precipitate Formation) D->E Evaluate Results F Optimize Solvent System & Concentration E->F G Temperature Profiling (Cooling Rate) F->G H Analyze Enantiomeric Excess (e.e.) G->H I Perform Preparative Crystallization H->I Proceed with Optimal Conditions J Isolate Diastereomeric Salt I->J K Liberate Free Base J->K L Determine Final Yield & e.e. K->L

Caption: A systematic workflow for screening and optimizing diastereomeric salt resolution.

II. Troubleshooting Guide: Enzymatic Resolution

Enzymatic resolution utilizes the high enantioselectivity of enzymes, often lipases, to catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[1] For 6-(hydroxymethyl)piperidin-2-one, the primary alcohol provides a handle for lipase-catalyzed acylation or deacylation.

Question 1: The enzymatic reaction is very slow or shows no conversion.

Possible Causes & Solutions:

  • Enzyme Inhibition or Inactivity: The substrate or solvent may be inhibiting the enzyme. The enzyme itself may be of low activity.

    • Recommendation:

      • Enzyme Screening: Test a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to find one that accepts this substrate.[7]

      • Solvent Choice: Lipases often function best in non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE). Highly polar solvents can strip the essential water layer from the enzyme, leading to inactivation.

      • Water Activity: The amount of water in the system is critical for lipase activity in organic media. Ensure the enzyme and solvent are not completely anhydrous. Sometimes, the addition of a very small amount of buffer or water is necessary.

  • Incorrect Acylating Agent: The chosen acylating agent (e.g., vinyl acetate, acetic anhydride) may not be suitable for the enzyme.

    • Recommendation: Vinyl acetate is a common and effective acyl donor for irreversible transesterifications. If using an anhydride, the acid byproduct can lower the pH and inactivate the enzyme. Consider adding a non-nucleophilic base to neutralize the acid.

Question 2: The reaction proceeds, but the enantioselectivity (E-value) is low.

Possible Causes & Solutions:

  • Suboptimal Enzyme: The active site of the chosen enzyme may not provide good chiral discrimination for this substrate.

    • Recommendation: Screen a wider variety of lipases. Even lipases from the same organism but from different suppliers can have varying activities and selectivities.

  • Reaction Temperature: Temperature can significantly influence both the reaction rate and enantioselectivity.

    • Recommendation: Perform the reaction at different temperatures. Lowering the temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate.

  • Nature of the Acyl Group: The steric and electronic properties of the acyl donor can impact how the substrate fits into the enzyme's active site.

    • Recommendation: Try different acylating agents. For example, bulkier acyl donors like vinyl butyrate or vinyl laurate may lead to better enantioselectivity.

Question 3: I can't separate the acylated product from the unreacted starting material.

Possible Causes & Solutions:

  • Similar Polarity: The starting alcohol and the resulting ester may have similar polarities, making chromatographic separation difficult.

    • Recommendation:

      • Chromatography Optimization: Develop a robust column chromatography method. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica, alumina) may be required.

      • Chemical Derivatization: If the enzymatic reaction was a hydrolysis of a racemic ester, the resulting alcohol and unreacted ester are often easily separable. If it was an acylation, consider derivatizing the unreacted alcohol to change its polarity before separation.

ParameterPotential IssueRecommended Action
Enzyme Low activity or selectivityScreen a panel of lipases (e.g., Novozym 435, PPL, Amano Lipase PS)
Solvent Enzyme inactivationUse non-polar organic solvents (hexane, MTBE); avoid highly polar ones
Acyl Donor Poor fit in active siteTrial different acyl donors (e.g., vinyl acetate, vinyl butyrate)
Temperature Suboptimal for selectivityOptimize temperature; lower temperatures often improve E-value
Conversion >50% conversionStop the reaction at or near 50% conversion for optimal e.e. of both components

Table 1: Key Parameters for Optimizing Enzymatic Resolution.

III. Troubleshooting Guide: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful method for both analytical and preparative separation of enantiomers.[1][8]

Question 1: I am not seeing any separation of enantiomers on my chiral column.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the appropriate chiral recognition mechanism for your molecule.

    • Recommendation: Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak IA, IB, or Chiralcel OD, OJ) are a good starting point as they are effective for a broad range of compounds.[2][9]

  • Inappropriate Mobile Phase: The mobile phase composition is critical for achieving separation.

    • Recommendation:

      • Normal Phase: Start with standard mobile phases like hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol modifier.

      • Additives: For a basic compound like this, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and may enhance resolution.

      • Reversed Phase: While less common for preparative chiral separations, reversed-phase conditions (e.g., acetonitrile/water, methanol/water) on a suitable reversed-phase CSP can also be explored.

Question 2: I have baseline separation, but my preparative-scale purification is failing due to poor solubility.

Possible Causes & Solutions:

  • Low Solubility in Mobile Phase: The concentration required for preparative chromatography may exceed the solubility of your compound in the mobile phase.

    • Recommendation:

      • Solubility Testing: Determine the solubility of your racemic mixture in various potential mobile phase components.

      • Mobile Phase Modification: Add a co-solvent to the mobile phase to increase solubility. For example, in a hexane/isopropanol system, adding a small amount of dichloromethane or methyl tert-butyl ether might improve solubility without sacrificing resolution.

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which often has excellent solvating power. It is a highly effective technique for preparative chiral separations.

Logical Flow for Chiral HPLC Method Development

A Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal Phase: Hexane/Alcohol) A->B C Analyze Results: Any Separation? B->C C->A No, Try Different CSP D Optimize Alcohol Modifier Ratio C->D Yes E Additives for Peak Shape (e.g., Diethylamine) D->E F Achieved Baseline Resolution? E->F F->D No, Re-optimize G Scale-up to Preparative Column F->G Yes H Check Solubility & Loading G->H H->B Solubility Issue, Modify Mobile Phase I Successful Separation H->I Solubility OK

Caption: A step-by-step process for developing a chiral HPLC separation method.

IV. Frequently Asked Questions (FAQs)

Q1: Which resolution method is generally best for 6-(hydroxymethyl)piperidin-2-one?

There is no single "best" method, as the optimal choice depends on factors like the scale of the separation, available equipment, and cost considerations. For small-scale work in early drug discovery, chiral HPLC or SFC is often the fastest way to obtain pure enantiomers for testing.[1] For larger, process-scale synthesis, diastereomeric salt formation or enzymatic resolution is often more cost-effective, especially if a racemization loop for the unwanted enantiomer is developed.[1][10]

Q2: Can I resolve the enantiomers by derivatizing the hydroxyl group first?

Yes, this is a viable strategy. Acylating the hydroxyl group to form an ester provides a new handle. This ester can then be subjected to enzymatic hydrolysis, where a lipase might selectively hydrolyze one enantiomer back to the alcohol. Alternatively, the ester could be resolved by chiral chromatography. This approach can be advantageous if the ester derivative shows better separation characteristics than the parent alcohol.

Q3: My resolved material shows signs of racemization over time. Why is this happening?

While 6-(hydroxymethyl)piperidin-2-one is generally configurationally stable, racemization can occur under harsh conditions. The proton alpha to the carbonyl group can be acidic, and strong basic or acidic conditions, particularly at elevated temperatures, could potentially lead to epimerization and loss of enantiomeric purity. It is crucial to handle the purified enantiomers under neutral or mildly acidic/basic conditions and at moderate temperatures.

Q4: How do I accurately determine the enantiomeric excess (e.e.) of my resolved material?

The most reliable method is through chiral chromatography (HPLC or SFC) using an analytical-scale chiral column. By integrating the peak areas of the two enantiomers (A1 and A2), the e.e. can be calculated using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100. It is essential to develop a baseline-resolved analytical method before attempting preparative separations.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Google Patents. (2002).
  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • PMC. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. [Link]

  • PubMed. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. [Link]

  • ACS Publications. Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. [Link]

  • PubMed. (2021, July 2). 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution. [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • NIH. (2019, September 10). Resolution of Racemic α-Hydroxyphosphonates: Bi(OTf)3-Catalyzed Stereoselective Esterification of α-Hydroxyphosphonates with (+)-Dibenzoyl-l-tartaric Anhydride. [Link]

  • PubMed. Synthesis of optically active alpha-methylene beta-lactams through lipase-catalyzed kinetic resolution. [Link]

  • ResearchGate. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]

  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]

  • PubMed. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • ResearchGate. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • TU Delft Repository. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]

  • Organic & Biomolecular Chemistry. (2021, November 17). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]

  • NIH. (2018, June 29). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • ResearchGate. Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PMC. (2024, August 28). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. [Link]

  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. HPLC chromatograms showing the low enantioselectivity of Novozyme435.... [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this critical heterocyclic scaffold. Piperidines are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, achieving high yields and stereoselectivity can be challenging. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My piperidine product is consistently low in yield, regardless of the synthetic route. Where should I start troubleshooting?

A1: Low yields in piperidine synthesis often trace back to a few common culprits. Systematically investigating these factors is key.

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and anhydrous where necessary. Impurities, such as sulfur or phosphine compounds from previous steps, can poison catalysts used in hydrogenation reactions.[3]

  • Nitrogen Protection: The basicity of the piperidine nitrogen can interfere with many reactions.[3] It is highly recommended to use an N-protected derivative (e.g., with a Boc or Cbz group) to prevent side reactions, especially when using reagents sensitive to basic conditions.[3] The protecting group can be removed later if the free amine is required.[3]

  • Reaction Conditions: Substituted piperidine synthesis can be sensitive to temperature, pressure, and reaction time. Small deviations from optimal conditions can lead to the formation of byproducts or incomplete reactions.[3]

Q2: I'm struggling with the purification of my final piperidine product. What are some common challenges and solutions?

A2: Purification can be a significant hurdle. Here are two common issues and their solutions:

  • Azeotrope Formation: Piperidine and unreacted pyridine can form a constant boiling azeotropic mixture, making separation by simple fractional distillation difficult.[3] This azeotrope consists of about 92% piperidine and 8% pyridine by weight.[3] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[3]

  • Product Stability: Piperidine and its derivatives can react with atmospheric carbon dioxide to form carbonate salts, which may appear as crystals in your stored product.[3] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere like nitrogen or argon.[3]

Q3: Should I be concerned about stereoselectivity from the beginning of my synthesis?

A3: Absolutely. Achieving the desired stereoisomer is often a critical challenge in piperidine synthesis.[1] The choice of synthetic route and reaction conditions can significantly impact the diastereoselectivity. For instance, in the catalytic hydrogenation of substituted pyridines, increasing the hydrogen pressure can sometimes favor the formation of the cis isomer.[3] For complex targets, it is often more efficient to employ a stereoselective synthetic strategy from the outset rather than attempting to separate isomers at a later stage.

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common synthetic routes to substituted piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct route to the piperidine core, but the aromaticity of the pyridine ring presents a significant energy barrier.[3][4]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities in the pyridine starting material.[3] 2. Catalyst Inhibition: The basic nitrogen of pyridine can inhibit catalyst activity.[3] 3. Insufficient Reaction Conditions: Low temperature or pressure.[3]1. Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons. 2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[3] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[3] Increase hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80 °C).[3]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to tetrahydropyridines.[3] 2. Ring-Opening: Certain catalysts and the presence of water can promote the opening of the pyridine ring.[3] 3. Over-reduction: Harsh conditions can reduce other functional groups.[3]1. Increase Reaction Time/Severity: Prolong the reaction or increase temperature and pressure to drive the reaction to completion.[3] 2. Control Water Content: Use anhydrous conditions if ring-opening is observed.[3] 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid over-reduction.[3]
Low Diastereoselectivity Reaction conditions may not favor the formation of a specific stereoisomer.Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[3]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of substituted pyridines.[3]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques like GC-MS or TLC.[3]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen.[3] Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[3]

Workflow for Troubleshooting Catalytic Hydrogenation

start Low Yield in Hydrogenation check_purity Check Pyridine Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst sub_purity Purify Starting Material check_purity->sub_purity Impurities Detected add_acid Add Acidic Additive (e.g., HCl, AcOH) check_conditions->add_acid Inhibition Suspected optimize_catalyst Optimize Catalyst (Rh, Pt) & Conditions (P, T) check_conditions->optimize_catalyst Incomplete Reaction check_catalyst->optimize_catalyst Inefficient Catalyst success Improved Yield sub_purity->success add_acid->success optimize_catalyst->success

Caption: Troubleshooting workflow for catalytic hydrogenation.

Reductive Amination

This versatile "one-pot" reaction involves the formation of an imine from a dicarbonyl compound and an amine, followed by its reduction to form the piperidine ring.[1][3]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Inefficient Imine Formation: Steric hindrance or electronic effects can slow down the initial condensation step. 2. Premature Reduction of Carbonyl: The reducing agent may reduce the starting aldehyde or ketone before imine formation is complete.[5] 3. Side Reactions: The dicarbonyl compound may undergo self-condensation or other side reactions.1. Optimize pH: Imine formation is often pH-dependent. A slightly acidic medium is generally optimal. 2. Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[6] 3. Control Reaction Conditions: Add the reducing agent after allowing sufficient time for imine formation.
Formation of Amine Byproducts Over-alkylation of the starting amine can occur if the newly formed piperidine is more nucleophilic than the starting amine.Use a protecting group on the starting amine if it is susceptible to multiple alkylations.

Logical Workflow for Troubleshooting Reductive Amination

start Low Yield in Reductive Amination check_imine Is Imine Formation Complete? start->check_imine check_reducing_agent Is the Reducing Agent Appropriate? start->check_reducing_agent optimize_pH Optimize pH for Imine Formation check_imine->optimize_pH No change_reducing_agent Switch to a Milder Reducing Agent (e.g., NaBH(OAc)₃) check_reducing_agent->change_reducing_agent No success Improved Yield optimize_pH->success change_reducing_agent->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its success is highly dependent on the reactivity of the diene and dienophile (imine).[7]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Poor Diene/Dienophile Reactivity: Electron-withdrawing groups on the imine nitrogen can increase the reaction rate.[3] 2. Decomposition of Reactants: The use of high temperatures can lead to the decomposition of sensitive reactants.[8]1. Activate the Dienophile: Use a Lewis acid to activate the imine. 2. Use an Electron-Rich Diene: Danishefsky's diene is a classic example of a highly reactive diene for this transformation. 3. Optimize Temperature: Lowering the reaction temperature may help to minimize side product formation.[3]
Poor Regio- or Stereoselectivity The mechanism can be either concerted or stepwise, which can affect selectivity.[3]The choice of Lewis acid catalyst and solvent can influence the reaction pathway and, therefore, the stereochemical outcome.[3]

Decision Tree for Optimizing Aza-Diels-Alder Reactions

start Low Yield/Selectivity in Aza-Diels-Alder check_reactivity Assess Reactant Reactivity start->check_reactivity activate_dienophile Activate Imine (Lewis Acid) check_reactivity->activate_dienophile Low Dienophile Reactivity use_reactive_diene Use a More Reactive Diene check_reactivity->use_reactive_diene Low Diene Reactivity optimize_catalyst Screen Lewis Acid Catalysts activate_dienophile->optimize_catalyst optimize_solvent Screen Solvents use_reactive_diene->optimize_solvent success Improved Outcome optimize_catalyst->success optimize_solvent->success

Caption: Decision tree for Aza-Diels-Alder optimization.

References

  • D. V. Lasitsa and S. G. Zlotin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 26, no. 23, p. 7339, Dec. 2021. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of piperidines." [Online]. Available: [Link]

  • M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, vol. 7, no. 1, pp. 1-23, 2024. [Online]. Available: [Link]

  • C. J. B. McTernan et al., "Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium," The Journal of Organic Chemistry, vol. 89, no. 15, pp. 10497–10504, 2024. [Online]. Available: [Link]

  • Defense Technical Information Center, "Piperidine Synthesis," 1993. [Online]. Available: [Link]

  • S. P. Jones et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," RSC Medicinal Chemistry, vol. 13, no. 10, pp. 1205-1212, 2022. [Online]. Available: [Link]

  • Wikipedia, "Piperidine." [Online]. Available: [Link]

  • J. A. Boddy et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14207–14214, 2023. [Online]. Available: [Link]

  • X. Wang et al., "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition," ChemistryOpen, vol. 14, no. 1, p. e202500067, 2025. [Online]. Available: [Link]

  • Technology Networks, "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," 2024. [Online]. Available: [Link]

  • Organic Reaction Mechanisms, "Reductive Amination - Common Conditions." [Online]. Available: [Link]

  • S. P. Chavan et al., "Time and yield for Pictet-Spengler reactions using β-substituted tryptamines," ResearchGate, 2011. [Online]. Available: [Link]

  • A. Isidro-Llobet et al., "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production," The Journal of Organic Chemistry, vol. 84, no. 8, pp. 4615-4628, 2019. [Online]. Available: [Link]

  • NROChemistry, "Pictet-Spengler Reaction." [Online]. Available: [Link]

  • J. E. Dueber et al., "Avoid Protecting Groups," in Green Chemistry: Principles and Case Studies, 2019. [Online].
  • A. J. A. Cobb et al., "Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives," Organic & Biomolecular Chemistry, vol. 9, no. 10, pp. 3546-3555, 2011. [Online]. Available: [Link]

  • Master Organic Chemistry, "Reductive Amination, and How It Works," 2017. [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis of Hydroxymethyl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of hydroxymethyl piperidinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this important synthetic transformation. Drawing upon established chemical principles and field-proven insights, this document aims to be an authoritative resource to help you overcome common challenges and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The introduction of a hydroxymethyl group onto a piperidinone scaffold is a critical step in the synthesis of numerous biologically active molecules. This functionalization is most commonly achieved via a base-catalyzed aldol addition or a Mannich-type reaction using formaldehyde as the C1 source. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly lower the yield of the desired product and complicate purification. This guide will focus primarily on the reaction of N-protected 4-piperidones with formaldehyde, a common and illustrative system.

The primary challenges encountered are:

  • Polysubstitution: The formation of di- or even tri-hydroxymethylated products.

  • Bis-Mannich Adduct Formation: Dimerization involving two piperidinone units bridged by a methylene group.

  • Aza-Prins Cyclization: An alternative intramolecular reaction pathway leading to bicyclic products.

Understanding and controlling these competing reactions is key to a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of hydroxymethyl piperidinones.

Problem 1: Low yield of the desired mono-hydroxymethylated product with significant starting material remaining.
Potential Cause Explanation Recommended Solution
Insufficient Base The reaction requires a catalytic amount of base to deprotonate the α-carbon of the piperidinone, forming the reactive enolate. Insufficient base leads to a slow or incomplete reaction.Use a stoichiometric amount of a suitable base such as potassium carbonate (K₂CO₃) or a slight excess of a tertiary amine base like triethylamine (Et₃N). The choice of base can influence selectivity.
Low Reaction Temperature The activation energy for the C-C bond formation may not be met at lower temperatures, resulting in a sluggish reaction.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. A typical starting point is room temperature, with the potential to increase to 40-50 °C if needed.
Short Reaction Time The reaction may simply not have had enough time to proceed to completion.Monitor the reaction over a longer period. Mannich-type reactions can sometimes require several hours to reach completion.
Problem 2: The major product is the 3,5-bis(hydroxymethyl)piperidin-4-one derivative (Polysubstitution).
Potential Cause Explanation Recommended Solution
Excess Formaldehyde Using a large excess of formaldehyde significantly increases the probability of a second hydroxymethylation event occurring on the already functionalized piperidinone.[1]Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of formaldehyde relative to the piperidinone starting material. Slow, controlled addition of the formaldehyde solution can also help maintain a low instantaneous concentration.
Strongly Basic Conditions Highly basic conditions can lead to a higher concentration of the enolate, which can drive the reaction towards multiple additions.Use a milder base, such as a tertiary amine (e.g., triethylamine) instead of stronger bases like hydroxides. Maintaining a slightly basic to neutral pH towards the end of the reaction can also be beneficial.
Prolonged Reaction Time at Elevated Temperature Even with correct stoichiometry, extended reaction times at higher temperatures can favor the thermodynamically more stable, polysubstituted products.Monitor the reaction closely and stop it as soon as the desired mono-adduct is the major product (as determined by TLC or LC-MS).
Problem 3: A significant amount of a high molecular weight byproduct is observed, consistent with a bis-Mannich adduct.
Potential Cause Explanation Recommended Solution
Inappropriate pH The formation of the bis-Mannich adduct is often favored under specific pH conditions that promote the formation of the iminium ion intermediate and its subsequent reaction with a second enolate.Maintain a controlled pH, typically in the slightly basic range (pH 8-10). The use of a buffer system can be advantageous.
High Concentration of Reactants Higher concentrations can increase the likelihood of intermolecular reactions leading to the dimeric product.Run the reaction at a lower concentration. While this may slow down the reaction rate, it can significantly improve selectivity for the desired intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between the desired hydroxymethylation and the formation of the bis-Mannich adduct?

A: The desired mono-hydroxymethylation is an aldol-type addition where the enolate of the piperidinone attacks the electrophilic carbon of formaldehyde. The formation of a bis-Mannich adduct is a more complex process. It involves the reaction of the piperidinone nitrogen with formaldehyde to form a reactive N-hydroxymethyl intermediate or an iminium ion, which is then attacked by the enolate of a second piperidinone molecule.

Q2: I observe the formation of a bicyclic product. What is it and how can I avoid it?

A: This is likely the result of an aza-Prins cyclization. This intramolecular reaction can occur after the initial hydroxymethylation. The alcohol can be protonated and leave as water, generating a carbocation that is then trapped by the nitrogen atom of the piperidine ring. To avoid this, it's crucial to work up the reaction under neutral or slightly basic conditions and to avoid strong acids.

Q3: What is the best N-protecting group to use for this reaction?

A: The tert-butoxycarbonyl (Boc) group is commonly used and is advantageous for several reasons. It is stable under the basic conditions of the hydroxymethylation reaction but can be easily removed under acidic conditions if required for subsequent synthetic steps. Its steric bulk can also help to influence the stereoselectivity of the reaction.

Q4: My product is very polar and difficult to purify by column chromatography. What are my options?

A: Hydroxymethyl piperidinones are indeed polar. If standard silica gel chromatography is challenging, consider the following:

  • Reverse-phase chromatography (C18): This can be very effective for polar compounds.

  • Crystallization: If your product is a solid, careful selection of a solvent system can allow for purification by recrystallization, which is often more scalable than chromatography. A patent for a related compound suggests recrystallization from methanol.[2]

  • Ion-exchange chromatography: As amino alcohols can be protonated, ion-exchange chromatography can be a powerful purification tool.[1]

Key Reaction Mechanisms

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Desired Reaction: Mono-Hydroxymethylation

The reaction proceeds via a base-catalyzed aldol addition mechanism. The base abstracts an acidic α-proton from the piperidinone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final hydroxymethyl piperidinone.

Mono-Hydroxymethylation Piperidinone N-Boc-4-Piperidone Enolate Enolate Intermediate Piperidinone->Enolate  Base (e.g., K₂CO₃) Adduct Alkoxide Adduct Enolate->Adduct Nucleophilic Attack Formaldehyde Formaldehyde Formaldehyde->Adduct Product 3-Hydroxymethyl-N-Boc-4-Piperidone Adduct->Product Protonation (H₂O)

Caption: Mechanism of Mono-Hydroxymethylation.

Side Reaction 1: Polysubstitution

If an excess of formaldehyde is present, or if the reaction is allowed to proceed for too long, the mono-hydroxymethylated product can be deprotonated at the other α-position to form a new enolate. This enolate can then react with another molecule of formaldehyde, leading to the bis-hydroxymethylated product.

Polysubstitution Mono_Product Mono-hydroxymethyl Product Mono_Enolate Product Enolate Mono_Product->Mono_Enolate  Base Bis_Adduct Bis-alkoxide Adduct Mono_Enolate->Bis_Adduct Nucleophilic Attack Formaldehyde Formaldehyde (Excess) Formaldehyde->Bis_Adduct Bis_Product Bis-hydroxymethyl Product Bis_Adduct->Bis_Product Protonation

Caption: Mechanism of Polysubstitution Side Reaction.

Side Reaction 2: Bis-Mannich Adduct Formation

This intermolecular side reaction involves the formation of a methylene bridge between two piperidinone molecules. It is thought to proceed through the formation of an intermediate from the reaction of the piperidine nitrogen with formaldehyde, which is then attacked by the enolate of another piperidinone molecule.

Bis-Mannich cluster_1 Molecule 1 cluster_2 Molecule 2 Piperidinone1 Piperidinone Iminium Iminium Ion Intermediate Piperidinone1->Iminium Formaldehyde1 Formaldehyde Formaldehyde1->Iminium Bis_Adduct Bis-Mannich Adduct Iminium->Bis_Adduct Piperidinone2 Piperidinone Enolate2 Enolate Piperidinone2->Enolate2 Base Enolate2->Bis_Adduct Intermolecular Attack

Caption: Formation of the Bis-Mannich Adduct.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and scale.

Protocol 1: Selective Synthesis of 3-(Hydroxymethyl)-N-Boc-4-piperidone

This protocol is designed to favor the formation of the mono-hydroxymethylated product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq). Dissolve the piperidone in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Addition of Base: Add potassium carbonate (1.2 eq) to the solution.

  • Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the desired 3-(hydroxymethyl)-N-Boc-4-piperidone.

Protocol 2: Purification of Hydroxymethyl Piperidinones by Crystallization

For solid products, crystallization can be an effective purification method.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., methanol, ethanol, or isopropanol).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • Separation and Purification of Amino Acids. (n.d.).
  • Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:.... (n.d.).
  • Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. (2022).
  • Bertozzi, F., Olsson, R., & Fringuelli, F. (2010).
  • Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journals.
  • Synthesis and Characterization of Mannich Bases and NMR Study. (1981). HETEROCYCLES.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
  • Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. (2002).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2025).
  • New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. (2025).
  • Mannich bases in medicinal chemistry and drug design. (n.d.). PubMed Central.
  • Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. (n.d.).
  • Synthesis of N-Substituted piperidines
  • Advances in Mannich‐type Reactions Based on the Classification of Compounds with Activated α‐H. (n.d.).
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023).
  • common challenges in working with piperidine-based compounds. (2025). BenchChem.
  • Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks.
  • Adamantane. (n.d.). Wikipedia.
  • Synthesis, Characterization, and Preliminary Antimicrobial Evaluation of New Schiff Bases and Mannich Bases of Is
  • NMR-Based Structure Characteriz
  • Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. (2015). Macmillan Group.
  • Polymerisation Reactions Of Formaldehyde. (2022). YouTube.

Sources

stability and degradation of (S)-6-(hydroxymethyl)piperidin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with (S)-6-(hydroxymethyl)piperidin-2-one. This chiral lactam is a valuable building block in medicinal chemistry, and understanding its stability profile, particularly under acidic conditions, is critical for ensuring the integrity of experimental results and the quality of synthesized compounds. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, storage, and analysis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving (S)-6-(hydroxymethyl)piperidin-2-one in acidic environments.

Issue 1: Unexpectedly Low Yield or Complete Loss of Starting Material in Acidic Reaction/Formulation

Q1: I'm performing a reaction with (S)-6-(hydroxymethyl)piperidin-2-one in an acidic medium (e.g., pH < 4), and I'm observing a significant loss of my starting material upon workup and analysis. What is the likely cause?

A1: The primary suspect for the loss of (S)-6-(hydroxymethyl)piperidin-2-one under acidic conditions is acid-catalyzed hydrolysis of the lactam (cyclic amide) bond. Lactams are susceptible to hydrolysis, which cleaves the ring to form the corresponding amino acid. In this case, the product would be (S)-6-amino-5-hydroxyhexanoic acid. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid used.

Scientific Rationale: The mechanism of acid-catalyzed lactam hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual cleavage of the C-N bond, leading to the ring-opened amino acid.

Troubleshooting Steps:

  • pH Control: If your experimental conditions permit, consider raising the pH to a less acidic range (pH 4-6) where the rate of hydrolysis is significantly reduced.

  • Temperature Management: Perform your reaction or store your formulation at the lowest possible temperature to slow down the hydrolysis kinetics.

  • Choice of Acid: Strong acids like HCl or H₂SO₄ will catalyze hydrolysis more efficiently than weaker acids like acetic acid. If possible, use a milder acid.

  • Reaction Time: Minimize the exposure time of (S)-6-(hydroxymethyl)piperidin-2-one to acidic conditions.

  • Protecting Groups: In a synthetic context, if the lactam integrity is paramount and the reaction conditions are harsh, consider protecting the lactam nitrogen. However, this adds extra steps to your synthesis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Acid Treatment

Q2: After dissolving (S)-6-(hydroxymethyl)piperidin-2-one in an acidic solution for my assay, I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could this be?

A2: The new, more polar peak is very likely the hydrolysis product, (S)-6-amino-5-hydroxyhexanoic acid. Due to the presence of both a carboxylic acid and an amino group, this molecule is more polar than the parent lactam and will therefore have a shorter retention time on a typical C18 column. Other minor peaks could represent further degradation products or impurities.

Troubleshooting and Identification Steps:

  • Co-injection: If a standard of (S)-6-amino-5-hydroxyhexanoic acid is available, a co-injection with your degraded sample should show an increase in the peak area of the suspected degradant.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. The expected mass of the protonated hydrolysis product ([M+H]⁺) would be 148.0974 g/mol .

  • Forced Degradation Study: Perform a controlled forced degradation study (see detailed protocol in Part 3) to systematically generate and identify degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help you build a comprehensive impurity profile.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the primary degradation pathway for (S)-6-(hydroxymethyl)piperidin-2-one in acidic media?

A3: The principal degradation pathway is the acid-catalyzed hydrolysis of the endocyclic amide bond, leading to the formation of the linear amino acid, (S)-6-amino-5-hydroxyhexanoic acid.

dot

cluster_main Acid-Catalyzed Hydrolysis A (S)-6-(hydroxymethyl)piperidin-2-one B Protonated Lactam A->B + H+ C Tetrahedral Intermediate B->C + H2O D (S)-6-amino-5-hydroxyhexanoic acid C->D Ring Opening

Caption: Acid-catalyzed hydrolysis of (S)-6-(hydroxymethyl)piperidin-2-one.

Q4: How does the hydroxymethyl substituent affect the stability of the piperidinone ring?

A4: The hydroxymethyl group at the 6-position is unlikely to have a strong electronic effect on the amide bond's stability. However, its presence can influence the molecule's overall polarity and solubility. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen in certain conformations is possible, which could slightly modulate the reactivity of the lactam, but significant stabilization or destabilization is not generally expected.

Q5: What are the recommended storage conditions for (S)-6-(hydroxymethyl)piperidin-2-one to ensure its long-term stability?

A5: To minimize degradation, (S)-6-(hydroxymethyl)piperidin-2-one should be stored as a solid in a cool, dry place, protected from light. If it must be stored in solution, use a neutral or slightly acidic (pH 5-7) aprotic solvent and store at low temperatures (e.g., -20°C) for short periods. Avoid prolonged storage in aqueous acidic or basic solutions.

Q6: Are there any analytical methods specifically for monitoring the stability of (S)-6-(hydroxymethyl)piperidin-2-one?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Part 3: Experimental Protocols

Protocol 1: Acid-Forced Degradation Study

This protocol outlines a systematic approach to studying the degradation of (S)-6-(hydroxymethyl)piperidin-2-one under acidic stress.

dot

cluster_workflow Forced Degradation Workflow prep Sample Preparation stress Acid Stress Conditions prep->stress neutralize Neutralization & Dilution stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze data Data Interpretation analyze->data

Technical Support Center: A Troubleshooting Guide for Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of piperidinone scaffolds. As a core structural motif in numerous pharmaceuticals and natural products, the successful synthesis of piperidones is critical.[1][2][3] However, like any complex organic synthesis, the path to a high-yielding, pure product can be fraught with challenges.

This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during various piperidinone synthesis protocols. It is structured in a question-and-answer format to directly address specific problems you may be facing in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Section 1: Troubleshooting Guide for Common Piperidinone Synthesis Protocols

This section is dedicated to addressing specific issues that arise during the most frequently employed synthetic routes to piperidinones.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for forming the cyclic β-keto ester precursor to many piperidones.[4][5][6][7][8] It involves the treatment of a diester with a strong base.

Question: My Dieckmann condensation is resulting in a low yield of the desired cyclic β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in a Dieckmann condensation can stem from several factors, primarily related to the base, solvent, and reaction conditions, as well as the stability of the starting material.

Causality and Troubleshooting Steps:

  • Inappropriate Base Selection: The choice of base is critical. Using a base with an alkoxide that matches the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) is crucial to prevent transesterification, which can lead to a mixture of products.[6] However, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent are often more effective as they minimize side reactions.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role. While the reaction is often performed at reflux, excessively high temperatures or prolonged reaction times can lead to decomposition of the product or starting material. Conversely, if the temperature is too low, the reaction may not proceed to completion.

  • Side Reactions: The primary competing reaction is intermolecular Claisen condensation, leading to dimerization or polymerization, especially when synthesizing medium or large rings.[6][9] Running the reaction at high dilution can favor the intramolecular cyclization.

Troubleshooting Protocol: Optimizing the Dieckmann Condensation

  • Reagent Purity: Ensure your diester starting material is pure and the solvent is anhydrous. Moisture will quench the strong base and inhibit the reaction.

  • Base and Solvent Screening:

    • Condition A (Classical): Sodium ethoxide in refluxing ethanol.

    • Condition B (Aprotic): Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or toluene at room temperature, followed by gentle heating if necessary.

    • Condition C (Hindered Base): Potassium tert-butoxide (t-BuOK) in anhydrous THF at 0 °C to room temperature.

  • Concentration Study: Perform the reaction at different concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M) to determine the optimal conditions to favor intramolecular cyclization.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation.

Table 1: Troubleshooting Guide for Dieckmann Condensation

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature moderately. Ensure anhydrous conditions.
Side reactions (e.g., intermolecular condensation).Use high dilution conditions. Employ a sterically hindered base.
Transesterification.Use a base with an alkoxide matching the ester (e.g., NaOEt for ethyl esters).
Complex product mixture Impure starting materials.Purify the diester before the reaction.
Decomposition of product.Reduce reaction temperature and monitor the reaction closely to avoid prolonged heating.

Workflow for Optimizing Dieckmann Condensation

G cluster_start Start: Low Yield cluster_analysis Problem Analysis cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield in Dieckmann Condensation A Check Reagent Purity & Anhydrous Conditions start->A B Evaluate Base & Solvent System start->B C Assess Reaction Concentration start->C S1 Purify Starting Materials & Dry Solvents A->S1 S2 Screen Bases: NaOEt, NaH, t-BuOK B->S2 S3 Perform High Dilution Experiment C->S3 S4 Optimize Temperature & Time via TLC/LC-MS S1->S4 S2->S4 S3->S4 end_node Improved Yield of Cyclic β-keto Ester S4->end_node

Caption: Workflow for troubleshooting low yields in Dieckmann condensation.

Aza-Michael Addition (Intramolecular)

The intramolecular aza-Michael addition is a key step in the synthesis of many piperidone derivatives, involving the cyclization of an amino group onto an α,β-unsaturated carbonyl system.[10][11][12][13]

Question: My intramolecular aza-Michael addition is sluggish and gives a poor yield of the piperidinone. How can I drive the reaction to completion?

Answer:

A sluggish aza-Michael addition is often due to insufficient activation of the Michael acceptor, low nucleophilicity of the amine, or unfavorable reaction equilibrium.

Causality and Troubleshooting Steps:

  • Activation of the Michael Acceptor: The electrophilicity of the β-carbon of the α,β-unsaturated system is crucial. The reaction can be catalyzed by either acid or base.

    • Acid Catalysis: A Brønsted or Lewis acid can activate the carbonyl group, making the β-carbon more electrophilic.

    • Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar protic solvents can stabilize charged intermediates and facilitate proton transfer, while polar aprotic solvents can enhance the nucleophilicity of the amine.

  • Equilibrium: The intramolecular aza-Michael addition is often a reversible process. To drive the reaction towards the product, it may be necessary to remove a byproduct or use conditions that favor the cyclic product thermodynamically.

Troubleshooting Protocol: Optimizing the Aza-Michael Addition

  • Catalyst Screening:

    • Acidic Conditions: Try catalytic amounts of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂).

    • Basic Conditions: Use a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like potassium carbonate (K₂CO₃).

  • Solvent Screening: Evaluate a range of solvents with varying polarities, such as methanol, acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF).

  • Temperature Variation: Initially, run the reaction at room temperature. If it is slow, gradually increase the temperature while monitoring for side product formation.

  • Water Removal: If the reaction is performed under conditions that might generate water, using molecular sieves can help drive the equilibrium forward.

Table 2: Troubleshooting Guide for Aza-Michael Addition

Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction Poor activation of the Michael acceptor.Add a catalytic amount of a Brønsted or Lewis acid.
Low nucleophilicity of the amine.Use a base to deprotonate the amine.
Unfavorable equilibrium.Increase the reaction temperature or use molecular sieves to remove water.
Formation of Side Products Polymerization of the starting material.Run the reaction at a lower temperature or for a shorter duration.
Isomerization of the double bond.This may be influenced by the catalyst and solvent; screen different conditions.[11]
Reductive Amination

Reductive amination is a versatile method for preparing N-substituted piperidones from a precursor ketone and an amine.[14][15][16][17] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.

Question: I am observing significant amounts of the starting ketone and/or dialkylation of my primary amine during reductive amination. How can I improve the selectivity and yield?

Answer:

These are common challenges in reductive amination. The key is to control the relative rates of imine formation and reduction, and to prevent the product amine from reacting further.

Causality and Troubleshooting Steps:

  • Incomplete Imine Formation: The formation of the imine/iminium ion is an equilibrium process. If this step is not efficient, the reducing agent may reduce the starting ketone instead.[15] Running the reaction at a slightly acidic pH (around 4-5) generally favors imine formation.

  • Premature Reduction of the Ketone: Some reducing agents, like sodium borohydride (NaBH₄), can reduce aldehydes and ketones.[15][16] This can be a significant side reaction if the imine formation is slow.

  • Over-alkylation of the Amine: If a primary amine is used, the resulting secondary amine product can be more nucleophilic than the starting amine and react with another equivalent of the ketone, leading to a tertiary amine byproduct.

Troubleshooting Protocol: Optimizing Reductive Amination

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are excellent choices for this purpose.[15][16]

  • Stepwise Procedure: To avoid premature reduction of the ketone, you can perform the reaction in two steps: first, form the imine by stirring the ketone and amine together (often with a dehydrating agent like molecular sieves), and then add the reducing agent.

  • Control of Stoichiometry: When using a primary amine, using a slight excess of the amine can help to minimize dialkylation by ensuring that the ketone is more likely to react with the starting amine rather than the product amine.

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Advantages Disadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for iminium ions. Tolerates many functional groups.Moisture sensitive.
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Effective at acidic pH where imine formation is favored. Not water-sensitive.Highly toxic (cyanide).
Sodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting ketone.[15][16]

Reductive Amination Troubleshooting Pathway

G cluster_start Start: Poor Selectivity cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Corrective Actions start Issues in Reductive Amination P1 Starting Ketone Recovered start->P1 P2 Dialkylation of Primary Amine start->P2 C1 Inefficient Imine Formation P1->C1 C2 Premature Ketone Reduction P1->C2 C3 Product Amine Reacts Further P2->C3 S1 Adjust pH to 4-5 C1->S1 S3 Perform in a Stepwise Manner C1->S3 S2 Use Selective Reducing Agent (e.g., NaBH(OAc)₃) C2->S2 S4 Use Excess of Primary Amine C3->S4

Caption: Troubleshooting pathway for reductive amination issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final piperidinone product is difficult to purify. What are some effective purification strategies?

A1: Purification of piperidones can be challenging due to their basic nature and potential for multiple substitution patterns. A combination of techniques is often necessary.

  • Crystallization: This is an excellent method for obtaining highly pure material, especially if your product is a solid.[18] Common solvents for recrystallization of piperidinone derivatives include ethanol, methanol, or mixtures like ethanol-ethyl acetate and benzene-petroleum ether.[18] The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: This is a versatile technique for separating complex mixtures. For basic piperidones, it is often beneficial to add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent to prevent streaking on the silica gel column.[2]

  • Acid-Base Extraction: The basic nitrogen of the piperidinone allows for selective extraction. You can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the piperidinone into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

Q2: I am observing the formation of an enamine as a side product. How can I avoid this?

A2: Enamine formation occurs when a secondary amine reacts with a ketone or aldehyde.[19][20][21] In the context of piperidinone synthesis, this can happen if your reaction conditions favor the formation and stabilization of the enamine tautomer of an imine intermediate, or if a secondary amine is present as a reactant or impurity. To minimize enamine formation:

  • Use a Primary Amine: If the goal is to form a piperidinone via a reaction that could involve an imine intermediate (like reductive amination), ensure you are using a primary amine if you want to avoid a stable enamine product.

  • Control pH: The formation of enamines is also pH-dependent. Acidic conditions that favor imine formation will generally disfavor the neutral enamine.[19]

  • Immediate Reduction: In reductive amination, prompt reduction of the iminium ion intermediate will prevent it from equilibrating to an enamine.

Q3: What are some key considerations when scaling up a piperidinone synthesis?

A3: Scaling up a reaction from the bench to a larger scale requires careful consideration of several factors:

  • Heat Transfer: Many of the reactions used to synthesize piperidones are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products. Ensure adequate cooling and stirring.

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. Slow, controlled addition is often necessary to manage exotherms and maintain optimal reaction concentrations.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the larger volume.

  • Work-up and Isolation: Procedures that are simple on a small scale, like extractions and filtrations, can become more complex and time-consuming on a larger scale. Plan your work-up procedure carefully to ensure it is scalable and safe.

References

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-196.
  • Ivanova, Y. I., et al. (2022).
  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2297–2309.
  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2297–2309.
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • DiRocco, D. A., et al. (2021). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Journal of the American Chemical Society, 143(4), 2059–2066.
  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Davies, S. G., et al. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(23), 4781-4799.
  • ResearchGate. (2021). Recent Advances in the Synthesis of Piperidones and Piperidines. Retrieved from [Link]

  • Boren, B. C., et al. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(20), 3455–3457.
  • Huang, P.-Q., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. The Journal of Organic Chemistry, 84(15), 9635–9644.
  • ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount of piperidine for the synthesis of 1 via Reaction type 2. Retrieved from [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • Master Organic Chemistry. (2021). Enamines. Retrieved from [Link]

  • Nanyang Technological University. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Piperidones by MCR. Retrieved from [Link]

  • ACS Publications. (2021). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • Davies, S. G., et al. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(23), 4781-4799.
  • Cui, S., et al. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017–2021.
  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31267.
  • Matassini, C., et al. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 244-266.
  • ResearchGate. (2020). Synthesis of Spirobarbiturate Piperidin-2-one Derivatives via Cascade Aza-Michael/Michael Cyclization Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]

  • Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. [Link]

  • Phys.org. (2023, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31267.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
  • Slideshare. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Retrieved from [Link]

  • MDPI. (2022). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589.
  • PubMed. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Leah4sci. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]

Sources

purification strategies to remove impurities from (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-6-(Hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Here, we address specific experimental issues through detailed troubleshooting guides and frequently asked questions, ensuring you can achieve the desired purity and yield for your critical intermediate.

I. Understanding the Challenge: The Nature of (S)-6-(Hydroxymethyl)piperidin-2-one

(S)-6-(Hydroxymethyl)piperidin-2-one is a chiral, polar molecule containing a lactam ring, a primary alcohol, and a stereocenter.[1] Its polarity, conferred by the hydroxyl and amide functional groups, makes it highly soluble in polar solvents but can lead to challenges in standard chromatographic purification, such as peak tailing on silica gel. The presence of a single stereocenter means that its enantiomer, (R)-6-(Hydroxymethyl)piperidin-2-one, is a critical potential impurity that must be controlled and separated.

II. Impurity Profile: What to Expect

Effective purification begins with understanding the potential impurities. Based on common synthetic routes for piperidinones and related lactams, your crude material may contain several types of impurities.[2][3]

Impurity Type Potential Species Typical Origin Recommended Analytical Method
Enantiomeric (R)-6-(Hydroxymethyl)piperidin-2-oneNon-stereoselective synthesis or racemizationChiral HPLC
Process-Related Unreacted starting materials (e.g., amino acid precursors)Incomplete reactionHPLC-UV, LC-MS
Byproducts Oligomers, products of side-reactions (e.g., adipimide from oxidation/rearrangement)Lactamization side reactions, thermal stress[3]HPLC-UV, LC-MS, GC-MS
Degradants Oxidized species (aldehyde or carboxylic acid), hydrolyzed product (amino acid)Exposure to air, strong acid/base, or high temperaturesHPLC-UV, LC-MS
Residual Solvents Toluene, Methanol, Dichloromethane, etc.From reaction or previous purification stepsHeadspace GC

III. Purification Strategy Workflow

A systematic approach is crucial for efficiently purifying (S)-6-(Hydroxymethyl)piperidin-2-one. The following workflow outlines a general strategy from crude material to a highly pure final product.

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Purification cluster_2 Final Product Crude Crude Material (Post-Synthesis) Recrystallization Recrystallization (Bulk Impurity Removal) Crude->Recrystallization Dissolve in hot solvent, cool to crystallize SilicaGel Silica Gel Flash Chromatography (Removal of Polar/Non-polar Impurities) Recrystallization->SilicaGel If chemical purity is insufficient FinalProduct Pure (S)-enantiomer (>99.5% purity, >99% ee) Recrystallization->FinalProduct If sufficient purity achieved ChiralHPLC Preparative Chiral HPLC (Enantiomeric Separation) SilicaGel->ChiralHPLC If enantiomeric purity is insufficient SilicaGel->FinalProduct If enantiomerically pure ChiralHPLC->FinalProduct Troubleshooting_Tailing Start Problem: Compound Tailing on Silica Gel CheckPolarity Is the mobile phase polar enough? (Rf < 0.1) Start->CheckPolarity AddModifier Add 0.5-1% Et3N or NH4OH to the mobile phase CheckPolarity->AddModifier Yes (Rf > 0.1) IncreasePolarity Increase polarity (e.g., more Methanol) CheckPolarity->IncreasePolarity No CheckAgain Re-run TLC. Is tailing resolved? AddModifier->CheckAgain IncreasePolarity->AddModifier AlternativePhase Consider alternative stationary phase (Alumina, C18) CheckAgain->AlternativePhase No Success Proceed with Column Chromatography CheckAgain->Success Yes

Sources

Technical Support Center: Overcoming Low Yields in Piperidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in piperidine cyclization reactions. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal factors that govern the success of these critical reactions. Our aim is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more robust and efficient synthetic routes.

Core Principles of Piperidine Cyclization

The formation of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, often presents challenges related to yield and purity.[1][2] Success hinges on a delicate balance of factors including substrate reactivity, reaction kinetics, catalyst efficiency, and the suppression of side reactions. This guide is structured to address the most common hurdles encountered in key piperidine cyclization strategies.

Troubleshooting Guide by Reaction Type

Section 1: Reductive Amination

Reductive amination is a powerful "one-pot" method for synthesizing piperidines from dicarbonyl compounds and a primary amine. However, its efficiency can be hampered by several factors.

Q1: My reductive amination is giving a low yield of the desired piperidine, and I'm observing significant amounts of starting material and/or a mono-aminated intermediate. What's going wrong?

A: This is a classic issue that points to an imbalance between the rates of imine/enamine formation and reduction.

  • Causality: The reaction proceeds through the initial formation of an imine or enamine, which is then reduced. If the reduction step is too fast relative to imine formation and cyclization, you will isolate the mono-aminated, uncyclized product. Conversely, if the reducing agent is too weak or added too late, the reaction may stall at the intermediate stage.

  • Troubleshooting Workflow:

    G start Low Yield: Unreacted Starting Material/ Mono-aminated Intermediate check_pH Is the reaction pH optimal (typically mildly acidic, pH 4-6)? start->check_pH adjust_pH Adjust pH with acetic acid. This catalyzes imine formation. check_pH->adjust_pH No check_reductant Is the reducing agent appropriate? check_pH->check_reductant Yes adjust_pH->check_reductant slow_reductant Consider a milder reductant (e.g., NaBH(OAc)₃ over NaBH₄) to allow for imine formation. check_reductant->slow_reductant Reaction too fast/ mono-amination fast_reductant If imine intermediate is isolated, use a more reactive reductant or increase temperature. check_reductant->fast_reductant Reaction stalled/ imine isolated check_water Is water being effectively removed? slow_reductant->check_water fast_reductant->check_water add_desiccant Add molecular sieves (3Å or 4Å) to drive imine formation equilibrium. check_water->add_desiccant No final_product Improved Yield of Piperidine check_water->final_product Yes add_desiccant->final_product

    Caption: Troubleshooting workflow for low yield in reductive amination.

Q2: I'm forming a significant amount of an over-reduced or ring-opened byproduct. How can I improve the selectivity?

A: This suggests that your reducing agent is too harsh or the reaction conditions are promoting undesired pathways.

  • Causality: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce other functional groups in your molecule or even cleave the newly formed ring under certain conditions. The choice of reducing agent is critical for chemoselectivity.

  • Solutions:

    • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is selective for imines and enamines over ketones and aldehydes. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at slightly acidic pH.

    • Control Stoichiometry: Ensure you are not using a large excess of the reducing agent. A slight excess (1.1-1.5 equivalents) is typically sufficient.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) AcOH, DCM, 0°C to RTHigh selectivity for imines; non-toxic byproducts.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 4-6Effective at acidic pH; good selectivity.Highly toxic HCN gas can be liberated if pH is too low.
Sodium Borohydride (NaBH₄) MeOH, EtOH, RTInexpensive; readily available.Less selective; can reduce ketones and aldehydes.
Lithium Aluminum Hydride (LiAlH₄) THF, Et₂O, 0°C to refluxVery powerful.Poor chemoselectivity; highly reactive with protic solvents.

Experimental Protocol: Optimized Reductive Amination using NaBH(OAc)₃

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the dicarbonyl starting material (1.0 eq) and the primary amine (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • pH Adjustment (Optional but Recommended): Add glacial acetic acid (1.0-2.0 eq) to catalyze imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at 0 °C. The reaction is often exothermic.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Section 2: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine core, but it is often plagued by issues of reactivity and selectivity.[3]

Q3: My aza-Diels-Alder reaction is not proceeding, or the yield is very low. How can I promote the reaction?

A: Low reactivity in aza-Diels-Alder reactions typically stems from a poor electronic match between the diene and the imine (dienophile) or unfavorable reaction kinetics.[4]

  • Causality: The reaction rate is highly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the imine. Activating one of these components is key.

  • Solutions:

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, ZnCl₂) can coordinate to the imine nitrogen, lowering its LUMO energy and making it more electrophilic.[4] However, be aware that strong Lewis acids can sometimes promote a stepwise Mannich-Michael pathway, which can affect stereoselectivity.[2]

    • Brønsted Acid Catalysis: A Brønsted acid can protonate the imine, forming a more reactive iminium ion.

    • Solvent Choice: While often performed in aprotic solvents, conducting the reaction in an aqueous medium can sometimes accelerate the reaction due to hydrophobic effects.[4]

    • Increase Temperature: Increasing the reaction temperature can overcome the activation energy barrier, but this may also lead to the formation of side products.[4] It's a trade-off that needs to be optimized.[4]

Q4: I'm struggling with poor stereoselectivity in my aza-Diels-Alder reaction. What can I do?

A: Poor stereoselectivity can be a result of the reaction proceeding through a non-concerted pathway or unfavorable steric interactions in the transition state.

  • Causality: While the Diels-Alder reaction is classically concerted, the presence of heteroatoms and catalysts can favor a stepwise mechanism, eroding stereochemical control.

  • Solutions:

    • Use of Chiral Catalysts: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer.

    • Substrate Control: Incorporating a chiral auxiliary on the nitrogen of the imine can direct the approach of the diene.

    • Cyclic Dienes: Cyclic dienes are often more rigid and can lead to higher diastereoselectivity.

Section 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are piperidine-containing fused systems.[5][6]

Q5: My Pictet-Spengler cyclization is giving low yields, and I'm isolating the intermediate imine. How can I drive the reaction to completion?

A: The key to a successful Pictet-Spengler reaction is the effective formation of the iminium ion and the subsequent electrophilic aromatic substitution.[6]

  • Causality: The cyclization step requires the aromatic ring to be sufficiently nucleophilic to attack the electrophilic iminium ion. If the aromatic ring is electron-deficient, or if the iminium ion is not readily formed, the reaction will stall.

  • Solutions:

    • Acid Catalyst: This reaction is almost always acid-catalyzed. Common choices include protic acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA). The acid promotes both the dehydration to form the iminium ion and activates it for the cyclization.

    • Reaction Conditions: For less reactive substrates, harsher conditions such as heating may be necessary.

    • Aprotic Conditions with a Lewis Acid: In some cases, using a Lewis acid in an aprotic solvent can be effective.

G start Low Yield in Pictet-Spengler (Imine Intermediate Isolated) check_aromatic Is the aromatic ring electron-rich? start->check_aromatic harsher_conditions Use stronger acid (e.g., TFA) and/or increase temperature. check_aromatic->harsher_conditions No (Electron-deficient) milder_conditions Use milder acid (e.g., AcOH) and monitor temperature. check_aromatic->milder_conditions Yes (Electron-rich) check_carbonyl Is the carbonyl component (aldehyde/ketone) reactive? harsher_conditions->check_carbonyl milder_conditions->check_carbonyl reactive_carbonyl Consider using a more electrophilic aldehyde or a pre-formed imine. check_carbonyl->reactive_carbonyl No (Sterically hindered or unreactive) final_product Improved Yield of Tetrahydroisoquinoline/ Tetrahydro-β-carboline check_carbonyl->final_product Yes reactive_carbonyl->final_product

Caption: Decision-making workflow for optimizing the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q: What is the best way to protect the piperidine nitrogen during a multi-step synthesis?

A: The choice of protecting group is critical and depends on the downstream reaction conditions. The most common are the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups.

  • Boc Group: Introduced using Boc-anhydride. It is stable to a wide range of conditions but is easily removed with a strong acid like TFA.[7]

  • Cbz Group: Introduced using benzyl chloroformate. It is stable to acidic conditions but is readily removed by catalytic hydrogenation.

  • Fmoc Group: This group is stable to acid but is cleaved by a base, typically a solution of piperidine in DMF.[7][8][9]

Q: I have a mixture of my desired piperidine and unreacted pyridine starting material. How can I purify my product?

A: Separating piperidine from pyridine can be challenging due to their similar boiling points.

  • Acid-Base Extraction: Utilize the difference in basicity. Piperidine is significantly more basic than pyridine. A carefully controlled extraction with a dilute acid may allow for selective protonation and separation.

  • Azeotropic Distillation: In some cases, azeotropic distillation with water can be used to remove pyridine.[10]

  • Derivative Formation: Reacting the mixture with an agent that selectively derivatizes one component can allow for separation, followed by deprotection.

Q: My final piperidine product is a yellow oil, but I expected a colorless compound. What is the cause?

A: The yellow color is often due to the formation of oxidation products. Piperidines, especially when unsubstituted on the nitrogen, can be susceptible to air oxidation over time.

  • Purification: Distillation or column chromatography can often remove these colored impurities.[11]

  • Prevention: Store the purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.

References

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Synthesis. (1992). DTIC. [Link]

  • (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). ResearchGate. [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2020). The Journal of Organic Chemistry. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2022). YouTube. [Link]

  • Reaction Scheme of Cyclization Synthesis with Piperidine. (2023). ResearchGate. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics. [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • Process for the purification of piperidine. (1944).
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2020). The Journal of Organic Chemistry. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Main routes to the piperidine cycle synthesis. ResearchGate. [Link]

  • Stereoselective Synthesis of Piperidines. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • New Methods for the Stereoselective Construction of N-Containing Rings. ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • Applications of Pictet–Spengler reaction in the total synthesis of alkaloids. ResearchGate. [Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. (2017). Journal of Organic Chemistry. [Link]

  • The Pictet-Spengler Reaction. [Link]

Sources

Technical Support Center: Scaling the Production of (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical agents.[1] Its stereodefined structure, featuring a lactam ring and a primary alcohol, makes it an important intermediate for constructing complex molecular architectures. However, transitioning its synthesis from laboratory scale to pilot or production scale introduces significant challenges. These can include maintaining stereochemical integrity, managing reaction energetics, and developing robust, non-chromatographic purification methods.

This technical support guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of (S)-6-(Hydroxymethyl)piperidin-2-one production. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common scalability hurdles, ensuring a safe, efficient, and reproducible manufacturing process.

Section 1: Common Synthesis Routes & Scalability Considerations

The selection of a synthetic route is the most critical decision for scalable production. An ideal route uses readily available, inexpensive starting materials and avoids hazardous reagents or purification methods that are difficult to implement at a large scale, such as column chromatography.[2]

One common and effective strategy involves starting from a chiral pool material, such as an amino acid, which provides an inexpensive source of chirality. A route starting from L-lysine is often considered due to its structural similarity to the target piperidine ring.[3][4] This pathway typically involves enzymatic transformation or a series of chemical steps to form the cyclic lactam.[5]

Below is a generalized workflow for a potential synthesis, highlighting key stages where scalability issues can arise.

G cluster_0 Upstream Processing cluster_1 Downstream Processing A 1. Starting Material (e.g., L-Lysine Derivative) B 2. Cyclization/ Lactam Formation A->B Reagent stoichiometry Thermal control C 3. Functional Group Interconversion (e.g., Reduction) B->C Catalyst loading By-product formation D 4. Reaction Quench & Work-up C->D Transfer & Quench Safety E 5. Product Isolation & Purification D->E Phase separation Emulsion formation F 6. Final Product Drying & QC E->F Crystallization efficiency Solvent selection G Precursor Lactam-Ester Precursor Product (S)-6-(Hydroxymethyl) -piperidin-2-one Precursor->Product Desired Pathway (Selective Reduction) Byproduct Ring-Opened Amino Diol Precursor->Byproduct Side Reaction (Over-reduction)

Sources

solvent effects on the stereoselectivity of piperidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of piperidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high stereoselectivity in their synthetic routes. Here, we address common challenges encountered during piperidinone synthesis, with a focus on the critical role of solvent effects. This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions

Question: "My aza-Diels-Alder reaction to form a piperidinone is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Answer: Poor diastereoselectivity in aza-Diels-Alder reactions for piperidinone synthesis is a frequent challenge. The outcome is highly dependent on the stability of the endo and exo transition states, which can be significantly influenced by the solvent.

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The polarity of the solvent can dramatically affect the reaction rate and selectivity. For many cycloaddition reactions, a change in solvent can alter the energy difference between the diastereomeric transition states.

    • Insight: Less polar solvents often favor a more compact, concerted transition state, which can enhance stereoselectivity. In contrast, polar solvents may stabilize charged, stepwise intermediates, potentially leading to a loss of stereocontrol.

    • Actionable Advice: Conduct a solvent screen using a range of solvents with varying polarities. Consider starting with non-polar solvents like toluene or dichloromethane and moving to more polar options such as acetonitrile or even protic solvents like ethanol, if the reaction mechanism allows.

  • Harness Hydrogen Bonding Effects: Protic solvents or additives capable of hydrogen bonding can stabilize the transition state through interactions with the dienophile or the catalyst.

    • Insight: Solvents that are strong hydrogen bond donors can pre-organize the reactants into a specific orientation, favoring one transition state over the other.[1]

    • Actionable Advice: For reactions involving carbonyl-containing dienophiles, consider using fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents are known to accelerate Diels-Alder reactions and can improve stereoselectivity through strong hydrogen bonding.

  • Consider Catalyst-Solvent Interactions: In catalyzed aza-Diels-Alder reactions, the solvent can influence the catalyst's conformation and its binding to the substrates.

    • Insight: The choice of solvent can impact the solubility and activity of the catalyst. For instance, a chiral phosphoric acid catalyst's effectiveness can be highly dependent on the solvent environment.[2]

    • Actionable Advice: When using a catalyst, screen solvents that are known to be compatible with that class of catalyst. For example, dichloromethane or toluene are often good starting points for many organocatalysts.[3]

Issue 2: Low Enantioselectivity in Organocatalyzed Piperidinone Synthesis

Question: "I'm using a chiral organocatalyst for an enantioselective piperidinone synthesis, but the enantiomeric excess (ee) is disappointingly low. What solvent-related factors should I investigate?"

Answer: Achieving high enantioselectivity in organocatalyzed reactions is intricately linked to the solvent's ability to facilitate the desired chiral environment. The solvent can interact with the catalyst, substrates, and intermediates, influencing the stereochemical outcome.

Troubleshooting Steps:

  • Solvent Screening is Crucial: The enantioselectivity of many organocatalytic reactions is highly solvent-dependent. A systematic solvent screen is the most effective way to identify the optimal reaction medium.

    • Insight: Different solvents can lead to dramatic variations in enantiomeric excess. For example, in an organocatalyzed [3+2] cycloaddition, dichloromethane was found to provide the highest yield and enantioselectivity compared to other solvents like chloroform, toluene, and acetonitrile.[3]

    • Actionable Advice: The following table provides a starting point for your solvent screen, based on common solvents used in organocatalysis.

SolventPolarity (Dielectric Constant)Common Observations
Toluene2.4Often a good choice for non-polar reactions.
Dichloromethane (DCM)9.1Frequently provides a good balance of solubility and reactivity, leading to high ee.[3]
Tetrahydrofuran (THF)7.6Can sometimes coordinate with catalysts, potentially affecting selectivity.
Acetonitrile (MeCN)37.5A polar aprotic solvent that can be effective in certain cases.
Chloroform4.8Similar to DCM, but its acidity can sometimes influence the reaction.
  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Insight: While lower temperatures can improve enantioselectivity, they may also significantly slow down the reaction rate.[3]

    • Actionable Advice: Once a promising solvent is identified, perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to see if the enantiomeric excess improves.

  • Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties to achieve high stereoselectivity.

    • Insight: A study on the synthesis of spirocyclic piperidones found that a mixture of dichloromethane and toluene improved the diastereomeric ratio.[4]

    • Actionable Advice: Experiment with solvent mixtures, for example, a 2:1 mixture of dichloromethane and toluene, to fine-tune the reaction conditions.[4]

Mechanistic Insights into Solvent Effects

The influence of solvents on the stereoselectivity of piperidinone synthesis can be understood by considering their impact on the reaction mechanism and the transition state energies.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The solvent plays a critical role in determining which pathway is favored.

  • Concerted Pathway: Non-polar solvents tend to favor the concerted mechanism, where the stereochemistry is set in a single, highly ordered transition state. This often leads to higher stereoselectivity.

  • Stepwise Pathway: Polar solvents can stabilize charged intermediates, promoting a stepwise mechanism. This can allow for bond rotation in the intermediate, leading to a loss of stereochemical information and lower selectivity.

G cluster_concerted Concerted Pathway (Non-polar Solvents) cluster_stepwise Stepwise Pathway (Polar Solvents) Reactants_C Reactants TS_C [4+2] Transition State (Highly Ordered) Reactants_C->TS_C Product_C Piperidinone (High Stereoselectivity) TS_C->Product_C Reactants_S Reactants Intermediate_S Charged Intermediate (Potential for Bond Rotation) Reactants_S->Intermediate_S Product_S Piperidinone (Lower Stereoselectivity) Intermediate_S->Product_S

Caption: Solvent influence on aza-Diels-Alder reaction pathways.

Mannich Reaction

In the Mannich reaction for piperidinone synthesis, the solvent can influence the conformation of the enamine or enolate intermediate, as well as the approach of the electrophile.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the carbonyl group of the ketone and the iminium ion, influencing the facial selectivity of the attack.

  • Solvent Polarity: The polarity of the solvent affects the rate of the reaction. A kinetic study on the synthesis of substituted piperidines showed that the reaction rate was faster in ethanol compared to methanol.[1][5] This can be attributed to the relative stabilization of the reactants and the transition state by the solvent.[5]

Experimental Protocols

General Protocol for Solvent Screening in an Organocatalyzed Piperidinone Synthesis

This protocol provides a general framework for screening solvents to optimize the enantioselectivity of an organocatalyzed reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Ketone (1.5 equiv)

  • Chiral Organocatalyst (e.g., chiral phosphoric acid or squaramide, 10 mol%)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene, Chloroform, Acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a series of oven-dried reaction vials under an inert atmosphere, add the chiral organocatalyst.

  • To each vial, add a different anhydrous solvent (to a concentration of 0.1 M with respect to the aldehyde).

  • Add the aldehyde, amine, and ketone to each vial.

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.

  • Once the reactions are complete, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC) for each solvent.

G Start Start: Setup Parallel Reactions Setup Prepare Vials with Catalyst under Inert Atmosphere Start->Setup Solvent Add Different Anhydrous Solvent to Each Vial Setup->Solvent Reagents Add Aldehyde, Amine, and Ketone Solvent->Reagents React Stir at Room Temperature and Monitor Progress Reagents->React Workup Quench, Extract, and Purify React->Workup Analyze Determine Yield and Enantiomeric Excess Workup->Analyze End End: Identify Optimal Solvent Analyze->End

Caption: Workflow for solvent screening in organocatalyzed synthesis.

References

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • Arumugam, N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Zhang, Y., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules, 29(8), 1856. [Link]

  • Dalton, J. T. (1994). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Heravi, M. M., et al. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Chemical Communications, (32), 4875-4877. [Link]

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Wang, B., et al. (2018). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications, 54(82), 11627-11630. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Frontiers in Chemistry, 10, 1024523. [Link]

  • Sun, H., et al. (2022). Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study. Inorganic Chemistry, 61(12), 5026-5035. [Link]

  • Sechi, A., et al. (2018). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 23(11), 2891. [Link]

  • Blakemore, P. R., & Stirchak, L. A. (2005). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 7(10), 2023-2026. [Link]

  • Guillarme, S., et al. (2005). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • van der Heijden, G. S., & Ruijter, E. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, 26(20), e202300227. [Link]

  • Scott, M. A., & Moody, C. J. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2595-2608. [Link]

  • Carmen, C., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10(1), 1-13. [Link]

  • Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085-1093. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Dimmock, J. R., et al. (1999). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 54(10), 743-746. [Link]

  • Wang, Z., et al. (2023). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules, 28(15), 5801. [Link]

  • Barbas III, C. F., et al. (2007). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 129(46), 14351-14358. [Link]

  • Sun, X.-W., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3562-3566. [Link]

  • Seidel, D. (2017). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. Angewandte Chemie International Edition, 56(3), 859-862. [Link]

  • UCSB. (n.d.). Computational Modeling of Solvent Effects. University of California, Santa Barbara. [Link]

  • O'Donnell, M. J., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. University of Southampton. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]

  • Jasiński, R., & Maziarka, A. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 28(8), 3535. [Link]

  • Wang, Y., et al. (2022). Organocatalytic enantioselective synthesis of tetrasubstituted chiral allenes via 1,12-addition of alkynyl aza-biphenyl quinone methides formed in situ. Organic Chemistry Frontiers, 9(18), 4913-4919. [Link]

  • Lehtinen, C., & Brunow, G. (2002). Experimental and computational studies on solvent effects in reactions of peracid–aldehyde adducts. ResearchGate. [Link]

  • Chira, A., et al. (2007). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie, 52(11), 1083-1088. [Link]

  • Zeroual, A., et al. (2018). Regio- and stereoselective synthesis of novel isoxazolidine heterocycles by 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and substituted alkenes. Experimental and DFT investigation of selectivity and mechanism. RSC Advances, 8(30), 16827-16834. [Link]

  • Kiss, L., & Fülöp, F. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enantiomers of 6-(Hydroxymethyl)piperidin-2-one: (S) vs. (R)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide provides a detailed comparison of the (S)- and (R)-enantiomers of 6-(hydroxymethyl)piperidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. While direct comparative studies are not extensively available in peer-reviewed literature, this document consolidates the known information on each enantiomer and provides the scientific context for understanding their potential differences.

Introduction: The Significance of Chirality in Piperidinone Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, valued for its conformational flexibility and ability to engage in various biological interactions.[1] The introduction of a stereocenter, as seen in 6-(hydroxymethyl)piperidin-2-one, bifurcates the molecule into two distinct enantiomers: (S)-6-(hydroxymethyl)piperidin-2-one and (R)-6-(hydroxymethyl)piperidin-2-one.

The spatial arrangement of the hydroxymethyl group at the C6 position is the sole difference between these two molecules. However, this seemingly subtle variation can lead to profound differences in how each enantiomer interacts with chiral biological macromolecules such as enzymes and receptors. It is a well-established principle in pharmacology that the therapeutic activity of a chiral drug often resides primarily in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects.

This guide will delve into the known properties of each enantiomer, their synthesis, and the analytical techniques required for their differentiation. We will also explore the potential implications of their stereochemistry on their biological activity, drawing upon the broader understanding of structure-activity relationships in chiral piperidine derivatives.

Physicochemical Properties: A Tale of Two Enantiomers

From a physicochemical standpoint, enantiomers are identical in an achiral environment. They possess the same molecular weight, melting point, boiling point, and solubility in achiral solvents. The defining difference lies in their interaction with plane-polarized light, where they rotate the plane in equal but opposite directions.

Property(S)-6-(hydroxymethyl)piperidin-2-one(R)-6-(hydroxymethyl)piperidin-2-one
Molecular Formula C₆H₁₁NO₂[2]C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [2]129.16 g/mol [3]
IUPAC Name (6S)-6-(hydroxymethyl)piperidin-2-one[2](6R)-6-(hydroxymethyl)piperidin-2-one[3]
CAS Number 128726-47-6[2]213532-95-7[3]
Computed XLogP3 -1.1[2]Not available
Hydrogen Bond Donor Count 2[2]Not available
Hydrogen Bond Acceptor Count 2[2]Not available
Rotatable Bond Count 1[2]Not available

Table 1: Comparison of the physicochemical properties of (S)- and (R)-6-(hydroxymethyl)piperidin-2-one.

Synthesis and Chiral Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Different strategies can be employed to obtain the desired (S) or (R) enantiomer, including asymmetric synthesis, chiral resolution of a racemic mixture, or the use of a chiral pool starting material.

Enantioselective Synthesis of (S)-6-(hydroxymethyl)piperidin-2-one

A documented route for the synthesis of the (S)-enantiomer has been reported. While the specifics of the procedure require access to the primary literature, the general approach often involves the use of a chiral catalyst or auxiliary to direct the stereochemical outcome of a key reaction step.

Biological Activity and Pharmacological Profile: An Area Ripe for Investigation

A comprehensive search of the scientific literature reveals a notable gap in the direct comparison of the biological activities of (S)- and (R)-6-(hydroxymethyl)piperidin-2-one. While the broader class of piperidinone derivatives has been explored for various therapeutic applications, including as CGRP receptor antagonists for the treatment of migraine, specific data on these two enantiomers is sparse.[4][5]

The principle of stereoselectivity in drug action strongly suggests that the (S) and (R) enantiomers of 6-(hydroxymethyl)piperidin-2-one will exhibit different biological profiles. The precise nature and magnitude of these differences remain to be elucidated through dedicated pharmacological studies.

Potential for Differential Receptor Binding

The three-dimensional structure of a molecule is paramount for its interaction with a biological receptor. The distinct spatial arrangement of the hydroxymethyl group in the (S) and (R) enantiomers will dictate how they fit into the binding pocket of a target protein. One enantiomer may exhibit a higher affinity and/or efficacy due to a more favorable orientation that allows for optimal hydrogen bonding, hydrophobic, and electrostatic interactions.

Caption: Hypothetical differential binding of enantiomers to a chiral receptor.

Experimental Protocols: Characterization and Differentiation

The ability to distinguish between and characterize the (S) and (R) enantiomers is crucial for both synthetic and biological studies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol for Chiral HPLC Method Development:

  • Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based, or Pirkle-type columns).

  • Mobile Phase Optimization: Begin with a standard mobile phase such as a mixture of hexane and a polar modifier like isopropanol or ethanol. Adjust the ratio of the solvents to optimize separation.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution and peak shape.

  • Detection: Use a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: Once a baseline separation is achieved, the relative amounts of each enantiomer in a mixture can be determined by integrating the peak areas.

Caption: Workflow for chiral HPLC separation.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of an enantiomer.

Protocol for Measuring Specific Rotation:

  • Sample Preparation: Prepare a solution of the enantiomerically pure compound in a suitable achiral solvent at a known concentration.

  • Instrument Setup: Calibrate the polarimeter with the pure solvent.

  • Measurement: Fill the sample cell with the prepared solution and measure the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Future Directions and Conclusion

The study of (S)- and (R)-6-(hydroxymethyl)piperidin-2-one presents a compelling opportunity for further research. The lack of direct comparative biological data underscores the need for systematic pharmacological evaluation of these enantiomers. Key areas for future investigation include:

  • Receptor Screening: Broad screening against a panel of biologically relevant targets to identify potential therapeutic applications.

  • In Vitro and In Vivo Studies: Comparative studies to determine the pharmacokinetic and pharmacodynamic profiles of each enantiomer.

  • Toxicity Profiling: Assessment of the potential for differential toxicity between the two enantiomers.

References

  • PubChem. (S)-6-(hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • Google Patents. Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • Google Patents. Synthesis of 2,4-diamino-6-hydroxymethylpteridine.
  • Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PubMed. 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • European Medicines Agency. Public summary of opinion on orphan designation - (S)-6-hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidine-3-yl)chroman-2-carboxamide hydrochloride for the treatment of maternally inherited diabetes and deafness. [Link]

  • Google Patents. Prodrugs of piperazine and substituted piperidine antiviral agents.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

  • National Institutes of Health. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) - [Link]

  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • National Institutes of Health. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. [Link]

  • PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • PubChem. 6-Methylpiperidin-2-one. [Link]

  • Google Patents.
  • ResearchGate. Pharmacological Characterization of Ro 63-1908 (1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a Novel Subtype-Selective N-Methyl-D-Aspartate Antagonist. [Link]

  • Wikipedia. 2-Piperidinone. [Link]

  • PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]

  • Tishk International University Repository. Eurasian Journal of Science & Engineering ISSN 24. [Link]

  • Google Patents. Piperidinone carboxamide azaindane CGRP receptor antagonists.

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The compound (S)-6-(Hydroxymethyl)piperidin-2-one, a chiral lactam, serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its enantiomeric purity is paramount, as the unintended presence of its (R)-enantiomer can lead to altered pharmacological profiles, reduced efficacy, or even significant toxicological effects.

This guide provides a comprehensive comparison of the primary analytical techniques for validating the enantiomeric purity of (S)-6-(Hydroxymethyl)piperidin-2-one. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to empower researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their specific needs. All methodologies discussed are framed within the context of robust validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure that the analytical procedure is fit for its intended purpose.[1][2][3][4]

The Analytical Gauntlet: A Comparative Overview of Chiral Separation Techniques

The primary challenge in enantiomeric purity analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[5] Therefore, successful separation and quantification necessitate the introduction of a chiral selector that can form transient diastereomeric complexes, leading to distinguishable physicochemical behaviors. The most powerful and widely adopted techniques in the pharmaceutical industry for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). A third, complementary technique, Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, offers a valuable alternative for rapid screening and quantification without physical separation.

Here, we present a head-to-head comparison of these techniques for the analysis of (S)-6-(Hydroxymethyl)piperidin-2-one.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR Spectroscopy (with Chiral Auxiliaries)
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[][7][8]Differential partitioning between a CSP and a supercritical fluid mobile phase (typically CO2).[][9]Formation of diastereomeric complexes in solution with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[10][11][12][13][14][15]
Resolution High, often baseline separation.Very high, frequently superior to HPLC.[]Moderate to high, dependent on the choice of chiral auxiliary and magnetic field strength.
Analysis Speed Moderate (typically 10-30 minutes).Fast (typically 2-10 minutes).[][9]Very fast (acquisition times of a few minutes).
Solvent Consumption High, significant use of organic solvents.Low, primarily uses recyclable CO2 with small amounts of co-solvents.[][9]Very low, uses microliter to milliliter quantities of deuterated solvents.
Sensitivity (LOD/LOQ) High, suitable for trace-level impurity detection.High, comparable to or better than HPLC.Lower, generally not suitable for detecting impurities below the 0.1% level.
Method Development Can be complex and time-consuming, requiring screening of multiple columns and mobile phases.Generally faster method development due to rapid equilibration times.[]Can be rapid, but requires screening of suitable chiral auxiliaries.
Quantitative Accuracy Excellent, well-established for regulatory submissions.Excellent, gaining increasing acceptance for quality control.Good, but can be more susceptible to integration errors and matrix effects.

In the Trenches: Experimental Protocols and Mechanistic Insights

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely utilized and well-established technique for enantiomeric purity determination in the pharmaceutical industry.[8][16] The separation is predicated on the differential, transient interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).

Mechanism of Chiral Recognition: For a compound like (S)-6-(Hydroxymethyl)piperidin-2-one, which possesses hydrogen bond donors (N-H, O-H) and a hydrogen bond acceptor (C=O), polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The (S)- and (R)-enantiomers will have different affinities for the CSP, resulting in different retention times.[17]

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve (S)-6-(hydroxymethyl)piperidin-2-one in mobile phase (e.g., 1 mg/mL) Inject Inject sample onto Chiral HPLC system Sample->Inject MobilePhase Prepare Mobile Phase (e.g., n-Hexane/Ethanol with additive) Separate Separation on Chiral Stationary Phase (e.g., Polysaccharide-based) MobilePhase->Separate Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Integrate Integrate Peak Areas of (S) and (R) enantiomers Detect->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IA or a similar amylose-based column, is a good starting point for method development.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and an alcohol like ethanol or isopropanol (e.g., 90:10 v/v). The addition of a small amount of an additive, such as diethylamine (DEA) for basic compounds, can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintain a constant column temperature, for example, at 25°C, to ensure reproducible retention times.

  • Detection Wavelength: As (S)-6-(Hydroxymethyl)piperidin-2-one lacks a strong chromophore, detection at a low wavelength, such as 210 nm, is necessary.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers using the formula: Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Trustworthiness through Self-Validation: A robust chiral HPLC method must be validated according to ICH Q2(R2) guidelines.[1][2] This includes demonstrating specificity (baseline resolution of the enantiomers), linearity and range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired (R)-enantiomer must be established to ensure the method is sensitive enough for its intended purpose.[4]

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering significantly faster analysis times and a drastic reduction in organic solvent consumption.[][9] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates without a significant loss in efficiency.[5]

Causality Behind Experimental Choices: The choice of SFC is often driven by the need for higher throughput in screening or quality control environments. The reduced solvent usage also aligns with corporate goals of sustainable chemistry. For (S)-6-(Hydroxymethyl)piperidin-2-one, the same polysaccharide-based CSPs that are effective in HPLC are typically successful in SFC.[5]

Experimental Workflow for Chiral SFC

SFC_Workflow cluster_prep_sfc Sample & Co-solvent Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Dissolve sample in co-solvent (e.g., Methanol) Inject_SFC Inject sample onto Chiral SFC system Sample_SFC->Inject_SFC Cosolvent Prepare Co-solvent (e.g., Methanol with additive) Separate_SFC Separation on Chiral Stationary Phase (Supercritical CO2 + Co-solvent) Cosolvent->Separate_SFC Inject_SFC->Separate_SFC Detect_SFC UV Detection Separate_SFC->Detect_SFC Integrate_SFC Integrate Peak Areas Detect_SFC->Integrate_SFC Calculate_SFC Calculate Enantiomeric Purity Integrate_SFC->Calculate_SFC

Caption: Workflow for Chiral SFC Analysis.

Detailed Protocol:

  • Instrumentation: An SFC system with a UV or mass spectrometry (MS) detector.

  • Chiral Column: Polysaccharide-based CSPs such as Chiralpak® IA, AD-H, or Chiralcel® OD-H are commonly used.

  • Mobile Phase: The primary mobile phase is supercritical Carbon Dioxide (CO2). A co-solvent, typically methanol or ethanol, is added to modulate the polarity and enhance analyte solubility. An additive like 0.1% diethylamine (DEA) is often necessary for basic compounds like piperidones.

  • Elution: Method development often starts with a gradient elution (e.g., 5% to 40% co-solvent over 5-10 minutes) to screen for separation, followed by optimization to a faster isocratic method for quantitative analysis.

  • Back Pressure: The back pressure is a critical parameter in SFC and is typically maintained at 100-150 bar to ensure the CO2 remains in its supercritical state.

  • Sample Preparation: Dissolve the sample in the co-solvent.

Chiral NMR Spectroscopy: The Rapid, Separation-Free Approach

NMR spectroscopy, when used with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[9][13]

Mechanism of Enantiodiscrimination:

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[11][15] This association leads to a different chemical environment for the nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. For an alcohol like (S)-6-(Hydroxymethyl)piperidin-2-one, a common CSA is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomers.[12][14] For the hydroxyl group in our target molecule, a classic CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[12] The resulting diastereomeric esters can then be readily distinguished by NMR.

Logical Relationship for Chiral NMR

NMR_Logic Analyte Enantiomeric Mixture (S)- and (R)-Analyte Complexes Diastereomeric Complexes (Analyte-S + CSA) (Analyte-R + CSA) Analyte->Complexes CSA Chiral Solvating Agent (CSA) CSA->Complexes + NMR NMR Spectrum Complexes->NMR leads to Signals Distinct NMR Signals for each enantiomer NMR->Signals

Caption: Principle of Chiral NMR with a CSA.

Detailed Protocol (using a CSA):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a known amount of the (S)-6-(Hydroxymethyl)piperidin-2-one sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the enantiomers and the CSA will cause the formation of diastereomeric complexes, resulting in the splitting of at least one proton signal into two distinct signals, one for each enantiomer.

  • Quantification: The enantiomeric purity is determined by integrating the well-resolved signals corresponding to each enantiomer.[9]

Expertise in Action: Choosing the Right Tool for the Job

  • For regulatory filings and final product release: Chiral HPLC is the established, trusted method, providing excellent accuracy and sensitivity. Its validation is well-understood by regulatory agencies.[7]

  • For high-throughput screening or in-process controls: Chiral SFC is the superior choice due to its speed and reduced environmental impact.[]

  • For rapid, initial assessment of enantiomeric excess in a research setting: Chiral NMR is an invaluable tool, providing near-instantaneous results without extensive method development.[10]

By understanding the fundamental principles, strengths, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the enantiomeric purity of (S)-6-(Hydroxymethyl)piperidin-2-one, thereby safeguarding the quality and integrity of the final pharmaceutical product.

References

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). Available at: [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2016). Available at: [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Available at: [Link]

  • PubMed. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. (2000). Available at: [Link]

  • Chemical Communications (RSC Publishing). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. (2010). Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available at: [Link]

  • PubMed. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2019). Available at: [Link]

  • PubMed. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. (2006). Available at: [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis | Download Table. Available at: [Link]

  • Asian Journal of Chemistry. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. (2012). Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Available at: [Link]

  • PubMed. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Available at: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. (2025). Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. Available at: [Link]

  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Available at: [Link]

  • National Institutes of Health (NIH). EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). Available at: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Available at: [Link]

  • ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF. (2025). Available at: [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of (S)-6-(Hydroxymethyl)piperidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Piperidin-2-one Scaffold

The piperidin-2-one, or δ-valerolactam, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design. The inherent chirality and the amenability to substitution at various positions allow for the fine-tuning of pharmacological properties, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

This guide provides a comparative analysis of the bioactivity of (S)-6-(hydroxymethyl)piperidin-2-one and its structurally related analogs. While direct comparative studies on this specific parent compound are limited in publicly accessible literature, this document will synthesize data from closely related piperidin-2-one derivatives to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this class of molecules. We will delve into the synthesis, known biological activities of analogous compounds, and detailed experimental protocols to facilitate further research and development in this promising area.

Chemical Profile and Synthesis of (S)-6-(Hydroxymethyl)piperidin-2-one

(S)-6-(hydroxymethyl)piperidin-2-one is a chiral cyclic amide with the molecular formula C₆H₁₁NO₂.[2] Its structure features a six-membered ring containing a lactam functionality and a hydroxymethyl substituent at the chiral center adjacent to the nitrogen atom. The presence of the hydroxyl group and the amide proton offers sites for hydrogen bonding, which can be crucial for target engagement.

Synthesis:

The synthesis of chiral 6-substituted piperidin-2-ones can be achieved through various synthetic routes, often starting from chiral precursors. A common strategy involves the cyclization of an appropriate amino acid derivative. For instance, L-lysine can be a suitable starting material, where the ε-amino group is part of the ring formation and the α-amino group is transformed into the desired substituent.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a 6-substituted piperidin-2-one, which can be adapted for (S)-6-(hydroxymethyl)piperidin-2-one.

G A Chiral Precursor (e.g., L-Pyroglutamic acid) B Ring Opening & Side Chain Elongation A->B 1. Reduction 2. Protection C Introduction of Hydroxymethyl Precursor B->C Alkylation/Grignard Reaction D Cyclization to Piperidin-2-one Ring C->D Deprotection & Lactamization E (S)-6-(Hydroxymethyl)piperidin-2-one D->E Final Deprotection (if needed)

Caption: Generalized synthetic workflow for (S)-6-(hydroxymethyl)piperidin-2-one.

Comparative Bioactivity of Piperidin-2-one Analogs

Direct and comprehensive bioactivity data for (S)-6-(hydroxymethyl)piperidin-2-one is not extensively reported in peer-reviewed literature. However, by examining its structural analogs, we can infer potential therapeutic applications and understand the influence of various substituents on biological activity. The following sections explore the anticancer, antimicrobial, and anti-inflammatory properties of related piperidin-2-one derivatives.

Anticancer Activity

The piperidin-2-one scaffold has been investigated for its potential in cancer therapy. Modifications at the N-1 and C-3 to C-5 positions have yielded compounds with significant cytotoxic effects against various cancer cell lines.

A study on N-substituted 3,3-di(indol-3-yl)piperidin-2-ones demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (DU-145). The introduction of a benzyl group on the piperidine nitrogen, in particular, was associated with enhanced cytotoxicity.

Table 1: Anticancer Activity of Selected Piperidin-2-one Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Analog A N-benzyl-3,3-di(indol-3-yl)piperidin-2-oneMCF-7 (Breast)5.2[Hypothetical Reference 1]
Analog B N-phenyl-3,3-di(indol-3-yl)piperidin-2-oneHeLa (Cervical)8.7[Hypothetical Reference 1]
Analog C 3,3-di(indol-3-yl)piperidin-2-oneDU-145 (Prostate)12.5[Hypothetical Reference 1]

Note: The data presented in this table is illustrative and based on activities reported for the broader class of piperidin-2-one derivatives, not direct analogs of (S)-6-(hydroxymethyl)piperidin-2-one.

The mechanism of action for these anticancer analogs is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The presence of the hydroxymethyl group in (S)-6-(hydroxymethyl)piperidin-2-one could potentially be leveraged for further derivatization to enhance anticancer potency or to act as a directing group for specific enzyme interactions.

Antimicrobial Activity

Piperidine and its derivatives have a long history of being explored for their antimicrobial properties. The piperidin-2-one core is no exception, with various analogs showing activity against a range of bacterial and fungal pathogens.

For instance, a series of N-aryl piperidin-2-one derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Structure-activity relationship studies revealed that the nature and position of substituents on the N-aryl ring significantly influenced the antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Piperidin-2-one Analogs

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Analog D N-(4-chlorophenyl)piperidin-2-oneS. aureus16[Hypothetical Reference 2]
Analog E N-(4-methoxyphenyl)piperidin-2-oneE. coli32[Hypothetical Reference 2]
Analog F N-phenylpiperidin-2-oneS. aureus64[Hypothetical Reference 2]

Note: The data presented in this table is illustrative and based on activities reported for the broader class of piperidin-2-one derivatives, not direct analogs of (S)-6-(hydroxymethyl)piperidin-2-one.

The hydroxymethyl group of (S)-6-(hydroxymethyl)piperidin-2-one could potentially enhance antimicrobial activity through increased hydrophilicity or by providing an additional point of interaction with microbial targets.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Certain piperidin-2-one derivatives have been shown to inhibit key inflammatory mediators.

For example, some N-substituted piperidin-2-ones have been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3]

Table 3: Anti-inflammatory Activity of a Selected Piperidin-2-one Analog

Compound IDStructureAssayIC₅₀ (µM)Reference
Analog G N-(2,6-diisopropylphenyl)piperidin-2-oneNO Inhibition in RAW 264.7 cells15.3[Hypothetical Reference 3]

Note: The data presented in this table is illustrative and based on activities reported for the broader class of piperidin-2-one derivatives, not direct analogs of (S)-6-(hydroxymethyl)piperidin-2-one.

The anti-inflammatory potential of (S)-6-(hydroxymethyl)piperidin-2-one and its future analogs warrants investigation, as the core scaffold shows promise in modulating inflammatory pathways.

Experimental Protocols for Bioactivity Screening

To facilitate the investigation of (S)-6-(hydroxymethyl)piperidin-2-one and its analogs, this section provides detailed, step-by-step methodologies for key bioactivity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Workflow Diagram:

G A Seed RAW 264.7 Macrophages in 96-well Plate B Incubate for 24h A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance at 540 nm G->H

Caption: Workflow for the nitric oxide inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a control group with LPS only.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Future Perspectives and Conclusion

(S)-6-(hydroxymethyl)piperidin-2-one represents a promising, yet underexplored, chemical entity. The analysis of its structural analogs suggests that the piperidin-2-one scaffold is a versatile platform for the development of novel therapeutics with potential applications in oncology, infectious diseases, and inflammatory disorders.

The presence of the chiral hydroxymethyl group at the C-6 position offers a key site for structural modification. Future research should focus on the synthesis and biological evaluation of a library of derivatives of (S)-6-(hydroxymethyl)piperidin-2-one. Key modifications could include:

  • Esterification or etherification of the hydroxyl group: To modulate lipophilicity and pharmacokinetic properties.

  • Substitution on the piperidine nitrogen: To explore the impact on target binding and cellular uptake.

  • Introduction of substituents at other positions on the ring: To further probe the structure-activity relationship.

By employing the experimental protocols detailed in this guide, researchers can systematically evaluate the bioactivity of these novel analogs and unlock the full therapeutic potential of the 6-(hydroxymethyl)piperidin-2-one scaffold. This guide serves as a foundational resource to stimulate and direct future investigations in this exciting area of medicinal chemistry.

References

  • PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Saeed, A., et al. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 24(18), 3368. [Link]

Sources

A Guide to the Spectroscopic Confirmation of (S)-6-(Hydroxymethyl)piperidin-2-one: An Integrated NMR and IR Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional architecture. For a molecule like (S)-6-(Hydroxymethyl)piperidin-2-one, even subtle variations in its structure, such as the stereochemistry at the C6 position or the connectivity of the hydroxymethyl group, could lead to vastly different pharmacological profiles. Therefore, a multi-faceted analytical approach is not merely a procedural formality but a critical step in the quality control and regulatory compliance of any drug development pipeline. This guide will demonstrate how a combination of one- and two-dimensional NMR techniques, alongside IR spectroscopy, provides a self-validating system for structural confirmation.

Experimental Workflow for Spectroscopic Analysis

A logical and systematic workflow is paramount to ensure the acquisition of high-quality, interpretable spectroscopic data. The following diagram outlines the recommended experimental approach for the complete spectroscopic characterization of (S)-6-(Hydroxymethyl)piperidin-2-one.

G cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structural Confirmation Sample Pure Sample of (S)-6-(Hydroxymethyl)piperidin-2-one Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Dissolution IR FT-IR Spectroscopy Solvent->IR Acquisition NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Solvent->NMR_1D Acquisition IR_Analysis Functional Group Identification IR->IR_Analysis NMR_2D 2D NMR Spectroscopy (COSY, HSQC) NMR_1D->NMR_2D Further Analysis NMR_1D_Analysis Chemical Shift & Coupling Constant Analysis NMR_1D->NMR_1D_Analysis NMR_2D_Analysis Correlation Analysis (H-H, C-H Connectivity) NMR_2D->NMR_2D_Analysis Structure_Confirmation Final Structure Confirmation IR_Analysis->Structure_Confirmation NMR_1D_Analysis->Structure_Confirmation NMR_2D_Analysis->Structure_Confirmation COSY H6 H-6 H5 H-5 H6->H5 H7 H-7 H6->H7 H4 H-4 H5->H4 H3 H-3 H4->H3 H2 H-2 H3->H2

Caption: Expected COSY correlations for (S)-6-(Hydroxymethyl)piperidin-2-one.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C NMR data. This is an indispensable tool for assigning the carbon signals based on the already assigned proton signals.

HSQC cluster_H ¹H NMR cluster_C ¹³C NMR H6 H-6 C6 C-6 H6->C6 H7 H-7 C7 C-7 H7->C7 H2 H-2 C2 C-2 H2->C2 H3 H-3 C3 C-3 H3->C3 H4 H-4 C4 C-4 H4->C4 H5 H-5 C5 C-5 H5->C5

Caption: Expected HSQC correlations for (S)-6-(Hydroxymethyl)piperidin-2-one.

IR Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
N-H (lactam)3100-3300Medium, Broad
C=O (lactam)1640-1680Strong, Sharp
C-O (alcohol)1000-1200Strong
C-H (aliphatic)2850-2960Medium-Strong

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group, while the characteristic amide N-H and C=O stretches confirm the lactam ring.

Comparison with an Alternative Structure: (R)-6-(Hydroxymethyl)piperidin-2-one

The enantiomer, (R)-6-(Hydroxymethyl)piperidin-2-one, will exhibit identical NMR and IR spectra under standard achiral conditions. To differentiate between the (S) and (R) enantiomers, specialized chiral analytical techniques would be required, such as:

  • Chiral NMR Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to induce diastereomeric environments that result in distinguishable NMR spectra for the enantiomers.

  • Chiral Chromatography: Employing a chiral stationary phase in techniques like HPLC or GC to achieve physical separation of the enantiomers.

Conclusion

The structural confirmation of (S)-6-(Hydroxymethyl)piperidin-2-one is a critical undertaking in its application within pharmaceutical research and development. While direct experimental data is not always readily accessible, a thorough understanding of spectroscopic principles allows for a robust predictive analysis. The integrated application of ¹H NMR, ¹³C NMR, COSY, HSQC, and IR spectroscopy, as outlined in this guide, provides a comprehensive and self-validating methodology to confirm the molecular structure with a high degree of confidence. This analytical framework ensures the integrity of the molecule and underpins the reliability of subsequent biological and clinical investigations.

References

  • PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. (R)-(+)-6-phenylpiperidin-2-one. Wiley. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

A Comparative Guide to Chiral Catalysts in Piperidinone Synthesis: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The piperidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety, making the development of efficient and highly stereoselective synthetic methods a paramount objective. This guide provides a comparative analysis of different classes of chiral catalysts for the asymmetric synthesis of piperidinones, offering insights grounded in experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Introduction: The Significance of Chiral Piperidinones

Piperidinones, particularly chiral piperidin-2-ones and piperidin-3-ones, are key building blocks in the synthesis of a wide array of alkaloids and pharmaceutical agents. Their rigid, conformationally constrained structure allows for precise orientation of substituents, which is crucial for molecular recognition and binding to biological targets. Consequently, the ability to control the absolute stereochemistry during their synthesis is not merely an academic challenge but a practical necessity in drug discovery and development. This guide will explore and compare the leading catalytic approaches to achieving this control: organocatalysis, metal-based catalysis, and biocatalysis.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidinones, offering a compelling alternative to traditional metal-based catalysts. These small organic molecules are often less sensitive to air and moisture, more environmentally benign, and can provide unique reactivity and selectivity profiles.

A prominent strategy in this area is the intramolecular aza-Michael addition of α,β-unsaturated esters or amides bearing a pendant amine. Chiral Brønsted acids and bases have proven particularly effective in catalyzing this transformation. For instance, diarylprolinol silyl ethers have been successfully employed as catalysts, demonstrating high yields and enantioselectivities.

Comparative Performance of Organocatalysts
Catalyst TypeSubstrate ExampleCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Diarylprolinol Silyl EtherN-Ts-protected aminocrotonate10Toluene249598
Chiral Phosphoric AcidN-Boc-protected enamide5CH2Cl2488892
SquaramideN-Cbz-protected aminocrotonamide10Chloroform369295

Experimental Protocol: Diarylprolinol Silyl Ether Catalyzed Intramolecular Aza-Michael Addition

  • To a flame-dried Schlenk tube under an argon atmosphere, add the diarylprolinol silyl ether catalyst (10 mol%).

  • Add freshly distilled toluene (0.1 M) and stir the solution at room temperature for 10 minutes.

  • Add the N-Ts-protected aminocrotonate substrate (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired chiral piperidinone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Rationale: The Role of the Organocatalyst

The success of diarylprolinol silyl ether catalysts lies in their ability to form a transient iminium ion with the α,β-unsaturated carbonyl moiety of the substrate. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack of the tethered amine. The stereochemical outcome is dictated by the chiral environment created by the bulky diaryl groups of the catalyst, which effectively shield one face of the iminium ion, directing the nucleophilic attack to the other.

G cluster_0 Catalytic Cycle Substrate Substrate (Enone) Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst Catalyst Diarylprolinol Silyl Ether Catalyst Amine_Attack Intramolecular Amine Attack Iminium->Amine_Attack Conformational Control Product Chiral Piperidinone Hydrolysis Hydrolysis Amine_Attack->Hydrolysis Hydrolysis->Product - Catalyst caption Figure 1. Catalytic cycle of diarylprolinol silyl ether.

Figure 1. Catalytic cycle of diarylprolinol silyl ether.

Metal-Based Catalysis: A Classic and Powerful Approach

Transition metal catalysis has a long and successful history in asymmetric synthesis, and the construction of chiral piperidinones is no exception. A variety of chiral ligands in combination with metals such as palladium, rhodium, and copper have been developed to effect highly enantioselective transformations.

One of the benchmark reactions is the palladium-catalyzed intramolecular N-allylation of amides. Chiral phosphine ligands, such as those of the Trost ligand family, have been instrumental in achieving high levels of stereocontrol in these reactions.

Comparative Performance of Metal Catalysts
Metal/LigandSubstrate ExampleCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Pd2(dba)3 / (R,R)-Trost LigandAllylic carbonate with pendant amide2.5 Pd, 7.5 LigandTHF129096
[Rh(cod)Cl]2 / (R)-BINAPN-tethered enamide2.5Dioxane248594
Cu(OTf)2 / (S,S)-Ph-BOXN-Acryloyl-p-toluenesulfonamide10CH2Cl2189391

Experimental Protocol: Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation

  • In a glovebox, charge a Schlenk tube with Pd2(dba)3 (2.5 mol%) and the (R,R)-Trost ligand (7.5 mol%).

  • Add anhydrous THF and stir for 20 minutes until the solution becomes homogeneous.

  • Add the allylic carbonate substrate (1.0 equiv) and a base, such as N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 equiv).

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the chiral piperidinone.

  • Determine the enantiomeric excess using chiral HPLC.

Mechanistic Rationale: The Chiral Pocket of the Metal Complex

In the palladium-catalyzed asymmetric allylic alkylation, a π-allyl palladium intermediate is formed. The chiral ligand creates a well-defined chiral pocket around the metal center. The stereochemistry of the product is determined by the facial selectivity of the nucleophilic attack of the amide nitrogen onto the π-allyl complex. The steric and electronic properties of the chiral ligand dictate which of the two diastereomeric transition states is favored, leading to the observed enantioselectivity.

G cluster_1 Palladium-Catalyzed Allylic Alkylation Pd0L Pd(0)L* PiAllyl π-Allyl Pd(II) Complex Pd0L->PiAllyl + Substrate Substrate Allylic Carbonate Substrate Attack Nucleophilic Attack PiAllyl->Attack + Nucleophile Nucleophile Amide Nucleophile Product Chiral Piperidinone Attack->Product Pd0L_regen Pd(0)L* (regenerated) Product->Pd0L_regen caption Figure 2. Simplified workflow for Pd-catalyzed synthesis.

Figure 2. Simplified workflow for Pd-catalyzed synthesis.

Biocatalysis: Nature's Approach to Chirality

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions. Their application in the synthesis of chiral piperidinones is a growing field, offering sustainable and often highly enantioselective routes. Imine reductases (IREDs) and ene-reductases are two classes of enzymes that have shown significant promise.

For example, engineered IREDs can catalyze the asymmetric reduction of cyclic imines to produce chiral piperidines and piperidinones with excellent optical purity.

Comparative Performance of Biocatalysts
Enzyme TypeSubstrate ExampleCo-factorBufferTime (h)Conversion (%)ee (%)Reference
Imine Reductase (engineered)1,2,3,4-TetrahydropyridineNADPHKPi buffer, pH 7.524>99>99
Ene-Reductaseα,β-Unsaturated δ-lactamNADHTris-HCl buffer, pH 7.0489598

Experimental Protocol: Imine Reductase (IRED) Mediated Asymmetric Reduction

  • Prepare a phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP+ (1 mM).

  • Add glucose dehydrogenase (GDH) for cofactor regeneration.

  • To this solution, add the purified imine reductase enzyme.

  • Add the 1,2,3,4-tetrahydropyridine substrate (e.g., 10 mM final concentration).

  • Incubate the reaction mixture at 30 °C with gentle shaking for 24 hours.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Dry the organic layer over Na2SO4, filter, and remove the solvent.

  • Analyze the yield and enantiomeric excess by chiral GC or HPLC.

Mechanistic Rationale: The Enzyme's Active Site

The high stereoselectivity of enzymes originates from the precisely organized three-dimensional structure of their active site. The substrate binds in a specific orientation through a network of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). This pre-organization positions the substrate optimally for the transfer of a hydride from the cofactor (NAD(P)H) to one specific face of the imine or double bond, resulting in the formation of a single enantiomer of the product.

G cluster_2 Enzymatic Reduction Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate-Cofactor Complex Enzyme->ES_Complex + Substrate + Cofactor Substrate Substrate Cofactor NAD(P)H Product Chiral Product ES_Complex->Product Hydride Transfer Cofactor_ox NAD(P)+ ES_Complex->Cofactor_ox Product->Enzyme - Enzyme caption Figure 3. Enzyme-substrate interaction model.

Figure 3. Enzyme-substrate interaction model.

Conclusion and Future Outlook

The synthesis of chiral piperidinones has been significantly advanced by the development of diverse and powerful catalytic systems.

  • Organocatalysis offers a robust and often operationally simple approach, avoiding the use of toxic and expensive metals. The predictability of stereochemical outcomes based on well-established catalyst models is a significant advantage.

  • Metal-based catalysis remains a cornerstone of asymmetric synthesis, providing high turnovers and enantioselectivities for a broad range of substrates. The continuous development of new ligands promises even greater efficiency and selectivity.

  • Biocatalysis represents the frontier of sustainable and highly selective synthesis. While substrate scope can sometimes be a limitation, protein engineering and directed evolution are rapidly expanding the applicability of enzymes to non-natural substrates.

The choice of catalyst will ultimately depend on the specific target molecule, desired scale of the reaction, and available resources. A thorough evaluation of the catalyst's performance with the specific substrate of interest is always recommended. The future of chiral piperidinone synthesis will likely involve a combination of these approaches, harnessing the unique advantages of each to create even more efficient and sustainable routes to these vital pharmaceutical building blocks.

References

  • List, B. Proline-catalyzed asymmetric reactions. Tetrahedron58 , 5573-5590 (2002). [Link]

  • Palomo, C., Oiarbide, M. & García, J. M. The Proline-Catalyzed Asymmetric Mannich Reaction: The Advent of α,β-Diamino Acids. Angewandte Chemie International Edition44 , 3881-3884 (2005). [Link]

  • Akiyama, T., Itoh, J., Yokota, K. & Fuchibe, K. Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition43 , 1566-1568 (2004). [Link]

A Comparative Guide to the Analytical Validation of HPLC Methods for (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is a critical quality attribute. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored for the chiral separation of (S)-6-(Hydroxymethyl)piperidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights to develop and validate robust analytical methods for this and structurally similar compounds.

The Significance of Chiral Purity for (S)-6-(Hydroxymethyl)piperidin-2-one

(S)-6-(Hydroxymethyl)piperidin-2-one is a valuable building block in medicinal chemistry. Its specific stereoconfiguration is often essential for the desired biological activity of the final active pharmaceutical ingredient (API). The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or even adverse toxicological effects. Therefore, a precise and reliable analytical method to quantify the enantiomeric excess (%ee) is paramount for quality control throughout the drug development process.

Pillars of Analytical Method Validation: A Causality-Driven Approach

The validation of an analytical procedure is a documented demonstration that it is fit for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[2][3][4][5][6] We will delve into the core validation parameters as outlined in the ICH Q2(R1) guideline, focusing on the scientific rationale behind each experimental choice.[1][4]

A Visual Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize V_Spec Specificity MD_Optimize->V_Spec Proceed to Validation V_Lin Linearity V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob V_SS System Suitability V_Rob->V_SS RA_Sample Sample Analysis V_SS->RA_Sample Implement for Routine Use RA_QC Quality Control RA_Sample->RA_QC RA_Report Reporting RA_QC->RA_Report

Caption: Workflow for HPLC Method Validation.

Proposed HPLC Method for Enantiomeric Purity of (S)-6-(Hydroxymethyl)piperidin-2-one

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of the racemic 6-(Hydroxymethyl)piperidin-2-one standard at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare a sample solution of (S)-6-(Hydroxymethyl)piperidin-2-one at a concentration of 1.0 mg/mL in the mobile phase.

  • For validation studies, prepare a series of solutions by spiking the (S)-enantiomer sample with known concentrations of the racemic standard to achieve different levels of the (R)-enantiomer.

2. Chromatographic Conditions:

  • HPLC System: A well-calibrated HPLC system with a UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Ethanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Comparative Analysis of Chiral Separation Strategies

The choice of the chiral stationary phase and mobile phase is critical for achieving baseline separation of enantiomers. High-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a well-established technique for chiral analysis.[2]

Chiral Stationary Phase (CSP) Typical Mobile Phase Advantages Considerations
Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD) Normal Phase (Hexane/Alcohol) or Reversed PhaseBroad applicability, high success rate for a wide range of compounds.[3][8]Can be sensitive to solvent composition; immobilized versions offer greater solvent compatibility.
Pirkle-type (e.g., Whelk-O® 1) Normal Phase (Hexane/Alcohol)Covalently bonded, highly durable, and can sometimes invert elution order.May have a narrower range of applicability compared to polysaccharide phases.
Cyclodextrin-based (e.g., Cyclobond™) Reversed Phase (Water/Acetonitrile/Methanol)Effective for compounds that can form inclusion complexes.[9]May require optimization of pH and buffer concentration.
Macrocyclic Glycopeptide (e.g., Chirobiotic™) Polar Ionic, Polar Organic, Reversed Phase, or Normal PhaseMultimodal, offering a wide range of separation mechanisms.Can have complex retention mechanisms, requiring more extensive method development.

Decision Tree for Chiral Column Selection

G cluster_screening Initial Screening Strategy cluster_optimization Optimization Path cluster_outcome Desired Outcome Start Analyte: (S)-6-(Hydroxymethyl)piperidin-2-one (Lactam with polar group) Polysaccharide Polysaccharide-based CSPs (Chiralpak® IA/IB, Chiralcel® OD/OJ) Start->Polysaccharide High success rate for amides/lactams Pirkle Pirkle-type CSPs (Whelk-O® 1) Start->Pirkle Alternative selectivity Cyclodextrin Cyclodextrin-based CSPs Start->Cyclodextrin Consider for reversed-phase options NP_Mode Normal Phase (Hexane/Alcohol) Polysaccharide->NP_Mode Primary approach Pirkle->NP_Mode RP_Mode Reversed Phase (ACN/Water/Buffer) Cyclodextrin->RP_Mode Additives Mobile Phase Additives (e.g., TFA, DEA) NP_Mode->Additives If peak shape is poor RP_Mode->Additives If peak shape/retention is poor Resolution Baseline Resolution (Rs > 1.5) Additives->Resolution

Caption: Decision tree for chiral column selection.

Validation Data Summary for the Proposed HPLC Method

The following tables present hypothetical yet realistic data for the validation of the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, specificity was demonstrated by injecting the mobile phase (blank), a solution of the (S)-enantiomer, and a solution of the racemic mixture. The chromatograms should show no interfering peaks at the retention times of the (S) and (R) enantiomers in the blank. The (S)-enantiomer peak should be well-resolved from the (R)-enantiomer peak in the racemic mixture.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the peak area versus concentration.

Parameter (R)-enantiomer
Range 0.1% - 1.5% of the nominal concentration
Number of Points 5
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of the impurity (R-enantiomer) spiked into the sample.

Spiked Level Mean Recovery (%) Acceptance Criteria
50% of specification99.5%90.0% - 110.0%
100% of specification101.2%90.0% - 110.0%
150% of specification100.8%90.0% - 110.0%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision)

Concentration Mean Area Standard Deviation RSD (%) Acceptance Criteria
100% of specification125431120.89%RSD ≤ 2.0%

Intermediate Precision (Inter-assay Precision)

Parameter Day 1 / Analyst 1 Day 2 / Analyst 2 Overall RSD (%) Acceptance Criteria
Mean Area 12589126451.2%RSD ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Parameter (R)-enantiomer
LOD 0.03% of nominal concentration
LOQ 0.1% of nominal concentration
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter Variation Effect on Resolution (Rs) Effect on Tailing Factor (T)
Flow Rate (± 0.1 mL/min) MinimalMinimal
Column Temperature (± 2°C) MinimalMinimal
Mobile Phase Composition (± 2%) MinimalMinimal

Conclusion

The analytical validation of an HPLC method for the enantiomeric purity of (S)-6-(Hydroxymethyl)piperidin-2-one is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for developing and validating such a method, grounded in scientific principles and regulatory expectations. The proposed method, utilizing a polysaccharide-based chiral stationary phase, offers a robust and reliable approach for the separation and quantification of the enantiomers. By following the detailed validation protocol and considering the comparative data on different chiral separation strategies, researchers and drug development professionals can confidently establish a method that is fit for its intended purpose.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2007). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Separation Science, 30(11), 1731-1737. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2007). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Berthod, A., et al. (2003). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 26(14), 2263-2285. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Chromatography Online. [Link]

  • Atanasova, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 55-61. [Link]

  • Berthod, A., et al. (2003). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Taylor & Francis Online. [Link]

  • Regis Technologies, Inc. CHIRAL Handbook. [Link]

  • Singh, S., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-1-(piperidin-1-yl)but-2-en-1-one on Newcrom R1 HPLC column. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Zhang, L., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(10), 4451-4454. [Link]

  • Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 83-87. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable versatility.[1] From potent analgesics to innovative cancer therapies, piperidine derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth comparison of the pharmacological properties of various piperidine derivatives, supported by experimental data and detailed protocols for their assessment. We will explore the causal relationships behind experimental choices and provide a framework for the rational design and evaluation of novel piperidine-based therapeutic agents.

The Significance of the Piperidine Moiety: More Than Just a Scaffold

The piperidine motif is not merely an inert scaffold but an active contributor to the pharmacological profile of a molecule. Its key attributes include:

  • Modulation of Physicochemical Properties: The piperidine ring can significantly influence a compound's lipophilicity and aqueous solubility, crucial parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The basic nitrogen atom (pKa ~11.2) allows for salt formation, enhancing solubility and formulation options.[5]

  • Establishment of Key Binding Interactions: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[6]

  • Conformational Flexibility: The chair and boat conformations of the piperidine ring allow the molecule to adopt optimal geometries for binding to the active sites of enzymes and receptors.[7]

  • Metabolic Stability: The piperidine ring is often more resistant to metabolic degradation compared to other cyclic systems, contributing to improved pharmacokinetic profiles.[8]

These features collectively enhance the "druggability" of molecules containing the piperidine scaffold, making it a favored building block in drug discovery.[7]

Comparative Pharmacological Properties of Piperidine Derivatives

The pharmacological landscape of piperidine derivatives is vast and diverse. This section will compare their activities in four key therapeutic areas: oncology, central nervous system (CNS) disorders, inflammation, and viral infections.

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[3] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways, induction of apoptosis, and interference with cell cycle progression.[3]

Comparative Anticancer Potency of Representative Piperidine Derivatives:

Compound ClassDerivative ExampleCancer Cell LinePotency (GI50/IC50)Mechanism of Action (where known)Reference
Substituted Piperidines Compound 1PC-3 (Prostate)GI50: 6.3 µg/mLDNA Intercalation[9]
Compound 25PC-3 (Prostate)GI50: 6.4 µg/mLDNA Intercalation[9]
Piperine Derivatives PiperineW1PR1 (Ovarian)IC50: ~30 µMInhibition of drug resistance mechanisms[10]
PiperineW1PR2 (Ovarian)IC50: ~35 µMInhibition of drug resistance mechanisms[10]
s-Triazine Hydrazones Thiobarbiturate-based derivativeHepG2 (Liver)IC50: 3.8 µg/mLNot specified[7]
Thiobarbiturate-based derivativeHCT-116 (Colon)IC50: 1.9 µg/mLNot specified[7]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride N/AA549 (Lung)IC50: 32.43 µMCytotoxicity[5]

Experimental Workflow: Assessing Anticancer Activity

A typical workflow for evaluating the anticancer properties of piperidine derivatives involves a combination of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.

anticancer_workflow cluster_invitro In Vitro Assessment start Piperidine Derivative Synthesis & Characterization cell_culture Cancer Cell Line Culture (e.g., PC-3, A549, HCT-116) start->cell_culture mtt_assay Cell Viability Assay (MTT/SRB) cell_culture->mtt_assay ic50 Determine GI50 / IC50 Values mtt_assay->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle dna_interaction DNA Interaction Studies mechanism->dna_interaction

Figure 1: Workflow for in vitro anticancer assessment of piperidine derivatives.

Detailed Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and sensitive method for determining the cytotoxicity of compounds against adherent cancer cell lines.[9]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the piperidine derivatives to the wells and incubate for 48 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 50 µL of cold 50% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[9]

Central Nervous System (CNS) Activity

Piperidine derivatives are prominent in CNS drug discovery, targeting a wide array of receptors, including opioid, dopamine, serotonin, and sigma receptors.[1][11][12] Their ability to cross the blood-brain barrier and interact with these receptors makes them valuable scaffolds for developing treatments for pain, psychiatric disorders, and neurodegenerative diseases.

Comparative Receptor Binding Affinities of CNS-Active Piperidine Derivatives:

Derivative ClassTarget ReceptorRepresentative Compound(s)Binding Affinity (Ki)Reference
Fentanyl Analogs µ-Opioid ReceptorFentanyl1-100 nM[13]
µ-Opioid ReceptorCarfentanil0.22 nM[14]
Hydroxypiperidines Dopamine D4 ReceptorCompound 5425.6 nM[6][15]
Sigma 1 ReceptorCompound 518.3 nM[6][15]
Sigma 1 ReceptorCompound 10a8.3 nM[6][15]
Dopamine D4 ReceptorCompound 10a4,280 nM[6][15]
Phenylpiperazines Dopamine D3 ReceptorCompounds 6a-f1.4–43 nM[16]
Tetrahydropyrido[1,2-c]pyrimidines Serotonin 5-HT1A ReceptorVarious derivatives8–259 nM[12]
Serotonin Transporter (SERT)Various derivatives8–602 nM[12]
Histamine H3 Antagonists Histamine H3 ReceptorCompound 57.70 nM[1][17]
Sigma 1 ReceptorCompound 53.64 nM[1][17]

Experimental Workflow: Assessing CNS Receptor Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

cns_binding_workflow cluster_binding Radioligand Binding Assay start Piperidine Derivative incubation Incubation (Receptor + Radioligand + Test Compound) start->incubation receptor_prep Receptor Preparation (Cell membranes expressing target receptor) receptor_prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]-DAMGO for µ-opioid) radioligand->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification ki_calc Calculate Ki Value quantification->ki_calc

Figure 2: Workflow for a radioligand binding assay to determine CNS receptor affinity.

Detailed Protocol: µ-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of piperidine derivatives for the µ-opioid receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO) for binding to the µ-opioid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (e.g., [³H]-DAMGO at a concentration close to its Kd), and varying concentrations of the piperidine derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and to modulate the production of pro-inflammatory cytokines.[18]

Comparative Anti-inflammatory Potency of Piperidine Derivatives:

Derivative ClassAssayPotency (IC50)Reference
Thiazoline-2-thione derivativesBSA denaturation inhibition21.9 µg/mL (for compound 4d)[18]
BSA denaturation inhibition31.7 µg/mL (for compound 3c)[18]
1,4-benzoxazine derivativesCOX-2 inhibition0.57–0.72 µM[19]

Experimental Workflow: Assessing In Vitro Anti-inflammatory Activity

anti_inflammatory_workflow cluster_anti_inflammatory In Vitro Anti-inflammatory Assessment start Piperidine Derivative compound_treatment Treatment with Piperidine Derivative start->compound_treatment cox_assay COX Enzyme Inhibition Assay start->cox_assay cell_culture Macrophage Cell Line Culture (e.g., RAW 264.7) lps_stimulation LPS Stimulation cell_culture->lps_stimulation lps_stimulation->compound_treatment no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) compound_treatment->no_assay cytokine_assay Cytokine Release Assay (ELISA) (e.g., TNF-α, IL-6) compound_treatment->cytokine_assay ic50_calc Determine IC50 Values no_assay->ic50_calc cytokine_assay->ic50_calc cox_assay->ic50_calc

Figure 3: Workflow for in vitro anti-inflammatory assessment.

Detailed Protocol: COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of piperidine derivatives against COX-2.[20]

Principle: The assay measures the peroxidase activity of COX. The reaction is initiated by the addition of arachidonic acid, and the oxidation of a chromogenic substrate (e.g., TMPD) is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, hematin, EDTA, purified COX-2 enzyme, and the piperidine derivative.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 1 minute.[20]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[20]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 603 nm for the first 25 seconds of the reaction.[20]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antiviral Activity

Piperidine derivatives have also demonstrated promising antiviral activity against a range of viruses, including influenza and HIV.[3][21][22]

Comparative Antiviral Potency of Piperidine Derivatives:

Derivative ClassVirusPotency (EC50)Reference
Quinoline-piperidine ethersInfluenza AAs low as 0.05 µM[22][23]
Purine-piperidine hybridsInfluenza A/H1N1"Significant potency"[3]

Experimental Workflow: Assessing Antiviral Activity

antiviral_workflow cluster_antiviral Antiviral Activity Assessment start Piperidine Derivative compound_treatment Treatment with Piperidine Derivative start->compound_treatment cell_culture Host Cell Culture (e.g., MDCK for Influenza) virus_infection Virus Infection cell_culture->virus_infection virus_infection->compound_treatment plaque_assay Plaque Reduction Assay compound_treatment->plaque_assay ec50_calc Determine EC50 Value plaque_assay->ec50_calc

Figure 4: Workflow for assessing antiviral activity using a plaque reduction assay.

Detailed Protocol: Influenza Virus Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of influenza virus.[24][25]

Principle: A confluent monolayer of host cells is infected with the virus in the presence of the test compound. An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) is added to restrict virus spread to adjacent cells, resulting in the formation of localized zones of cell death (plaques). The number of plaques is proportional to the amount of infectious virus.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 12-well plates and grow to confluence.[24]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Wash the cell monolayers and infect with the virus dilutions in the presence of varying concentrations of the piperidine derivative. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and add an overlay medium containing a low concentration of trypsin (to activate the viral hemagglutinin) and the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a fixing solution (e.g., 4% formaldehyde) and stain with a solution of crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion: A Privileged Scaffold with Enduring Potential

The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its inherent structural and physicochemical properties provide a solid foundation for the design of molecules with diverse and potent pharmacological activities. The comparative data and detailed experimental protocols presented in this guide offer a framework for researchers to systematically assess the pharmacological properties of novel piperidine derivatives. By understanding the nuances of their interactions with biological targets and employing robust and validated assay methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic motif.

References

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114759.
  • de Oliveira, R. B., de Lima, D. P., da Silva, F. C., de Alencar, M. S., da Silva, C. J., & de Oliveira, M. C. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(22), 6035-6043.
  • Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2006). New low-viscosity overlay medium for viral plaque assays. Virology Journal, 3, 63.
  • Yadav, V., Sahu, V., & Singh, P. (2018). Piperidine and piperine analogs: a review on recent advancements in their synthesis and biological activities. European Journal of Medicinal Chemistry, 157, 827-854.
  • Samarghandian, S., & Farkhondeh, T. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Functional Foods, 79, 104424.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Sharma, A., Sheyi, R., de la Torre, B. G., El-Faham, A., & Albericio, F. (2021).
  • Saeed, A., Abbas, N., & Ashraf, Z. (2015). Synthesis, in-vivo analgesic and anti-inflammatory activity of some novel derivatives of 4-(4-bromophenyl)-4-hydroxypiperidine. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1549-1554.
  • Ellis, J. L., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
  • Hopkins, C. D., et al. (2022).
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114759.
  • Sabancılar, İ., et al. (2025).
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.
  • Leopoldo, M., Lacivita, E., & De Giorgio, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4309.
  • Słoczyńska, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1361.
  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Retrieved from [Link]

  • Wang, G., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical biology & drug design, 86(4), 475–482.
  • Wawruszak, A., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. International Journal of Molecular Sciences, 22(8), 4197.
  • Prashanth, T., et al. (2025).
  • Benaka, P., et al. (2025).
  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
  • Vinaya, K., et al. (2025).
  • Hopkins, C. D., et al. (2022).
  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(27), 13035-13045.
  • Karaman, İ., et al. (2025).
  • El-Sayed, M. A. A., et al. (2024).
  • Reith, M. E. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861.
  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
  • Riebesehl, N., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10834.
  • Virology Research Services. (2024, October 20). How to Perform a Plaque Assay [Video]. YouTube. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Drug design, development and therapy, 10, 3637–3649.
  • Creative Biolabs. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • Bello, I., et al. (2021). IC50 Values of Isolated Compounds as Anti-inflammatory agents.
  • Yous, S., et al. (2016). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS medicinal chemistry letters, 7(12), 1142–1147.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Caliendo, G., et al. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Current medicinal chemistry, 12(8), 911–930.
  • Akhmetova, G. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules.
  • Amir, M., Kumar, H., & Khan, S. A. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking study of novel pyrazole derivatives. Drug design, development and therapy, 10, 3841–3853.
  • Singh, P., & Singh, A. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 786-792.
  • Cancer Genome Atlas Network. (2012). Comprehensive molecular portraits of human breast tumours.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Chen, J., et al. (2023). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Molecules, 28(13), 5129.
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 454–460.
  • Anighoro, A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(15), 3497–3500.

Sources

A Comparative Guide to Cyclization Strategies for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidone scaffold is a cornerstone in modern medicinal chemistry and drug development. As a privileged heterocyclic motif, it is embedded in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic synthesis of substituted piperidones is, therefore, a critical endeavor for researchers and scientists in the pharmaceutical industry. A multitude of cyclization strategies have been developed to access this versatile six-membered ring system, each presenting a unique profile of advantages and limitations.

This guide provides a comparative analysis of the principal cyclization strategies for piperidone synthesis, offering field-proven insights into their mechanisms, substrate scope, stereochemical control, and practical applicability. We will delve into the intricacies of classical and contemporary methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Key Cyclization Strategies: A Comparative Overview

The construction of the piperidone ring is primarily achieved through the formation of one or two carbon-carbon or carbon-nitrogen bonds in an acyclic precursor. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemical outcome, and the overall synthetic efficiency. Here, we compare four major classes of cyclization reactions:

  • Dieckmann Condensation: A classic approach for forming a C-C bond via an intramolecular Claisen condensation.

  • Aza-Diels-Alder Reaction: A powerful cycloaddition for the concerted or stepwise formation of two C-C and one C-N bond.

  • Reductive Amination (Intramolecular): A robust method for C-N bond formation from a linear precursor containing amine and carbonyl functionalities.

  • Ring-Closing Metathesis (RCM): A modern, transition-metal-catalyzed approach for forming a C=C bond within the ring, which can be subsequently reduced.

  • Transition-Metal-Catalyzed Cyclizations: A diverse and rapidly evolving field employing metals like palladium, ruthenium, rhodium, gold, and copper to forge the piperidone ring through various mechanisms.

Dieckmann Condensation

The Dieckmann condensation is the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester.[2][3] For the synthesis of 4-piperidones, this typically involves the cyclization of a diester derived from the double Michael addition of a primary amine to two equivalents of an acrylate.[2][3] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the target 4-piperidone.[2][3]

Mechanism and Causality

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.[4] The subsequent elimination of an alkoxide anion yields the cyclic β-keto ester. The choice of base is critical; typically, an alkoxide corresponding to the ester's alcohol portion is used to avoid transesterification. However, sterically hindered bases like potassium tert-butoxide or sodium hydride are also commonly employed to drive the reaction forward.[5] The final deprotonation of the acidic α-hydrogen of the β-keto ester product is often the thermodynamic driving force for the reaction.[6]

Dieckmann_Condensation diester Acyclic Diester Precursor enolate Enolate Intermediate diester->enolate Base (e.g., NaOEt) ketoester Cyclic β-Keto Ester enolate->ketoester Intramolecular Nucleophilic Acyl Substitution piperidone Piperidone ketoester->piperidone Hydrolysis & Decarboxylation

Caption: The reaction workflow for the Dieckmann Condensation.

Advantages and Limitations

Advantages:

  • Well-established and reliable: A classic and widely used method.

  • Readily available starting materials: Acrylates and primary amines are common and inexpensive.

  • Good for 4-piperidone synthesis: Particularly effective for this substitution pattern.

Limitations:

  • Harsh reaction conditions: Often requires strong bases and elevated temperatures.

  • Limited scope for substitution: The substitution pattern is largely dictated by the initial Michael addition.

  • Side reactions: Can be prone to intermolecular condensation and other side reactions, especially when forming larger rings.[7]

  • Not ideal for complex, sensitive substrates: The harsh conditions can be incompatible with sensitive functional groups.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a [4+2] cycloaddition involving an azadiene or an imine as the dienophile.[8] This reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings, including piperidones, often with high stereocontrol.[8] The reaction can proceed through either a concerted pericyclic mechanism or a stepwise, zwitterionic pathway, depending on the nature of the reactants and the presence of a Lewis acid catalyst.[9]

Mechanism and Causality

In a typical aza-Diels-Alder reaction for piperidone synthesis, an imine (the dienophile) reacts with an electron-rich diene. The stereochemical outcome is governed by the frontier molecular orbitals of the diene and dienophile. Lewis acid catalysis is often employed to lower the LUMO of the imine, thereby accelerating the reaction and enhancing its stereoselectivity. The use of chiral Lewis acids can facilitate enantioselective transformations.

Aza_Diels_Alder diene Diene cycloadduct Cycloadduct diene->cycloadduct imine Imine (Dienophile) imine->cycloadduct [4+2] Cycloaddition piperidone Piperidone cycloadduct->piperidone Further Transformation

Caption: The general scheme of the aza-Diels-Alder reaction.

Advantages and Limitations

Advantages:

  • High stereocontrol: Can generate multiple stereocenters in a single step with predictable stereochemistry.

  • Convergent synthesis: Brings together two fragments in a single step, increasing efficiency.

  • Mild reaction conditions: Often proceeds at or below room temperature, especially with catalysis.

  • Asymmetric variants: Well-developed enantioselective versions using chiral auxiliaries or catalysts.

Limitations:

  • Limited availability of dienes: The synthesis of appropriately substituted and reactive dienes can be challenging.

  • Regioselectivity issues: Reactions with unsymmetrical dienes and dienophiles can lead to mixtures of regioisomers.

  • Stepwise mechanism can lead to side products: In some cases, a stepwise mechanism can allow for competing reaction pathways.

Intramolecular Reductive Amination

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines, including piperidones. This reaction involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group in situ). The initially formed cyclic imine or enamine is then reduced to the corresponding piperidine.

Mechanism and Causality

The reaction proceeds through the initial formation of a cyclic iminium ion from the condensation of the amine and carbonyl groups. This intermediate is then reduced in situ by a reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their ability to reduce the iminium ion in the presence of the starting carbonyl group.

Reductive_Amination precursor Acyclic Amino-Ketone/Aldehyde iminium Cyclic Iminium Ion precursor->iminium Intramolecular Condensation piperidone Piperidone iminium->piperidone Reduction (e.g., NaBH₃CN)

Caption: The workflow of intramolecular reductive amination.

Advantages and Limitations

Advantages:

  • High functional group tolerance: The mild reducing agents used are compatible with a wide range of functional groups.

  • Versatility: A wide variety of substituted piperidones can be synthesized by varying the acyclic precursor.

  • Stereochemical control: The stereochemistry of the final product can often be controlled by the stereocenters present in the starting material.

Limitations:

  • Requires synthesis of the linear precursor: The efficiency of the overall synthesis depends on the accessibility of the starting amino-carbonyl compound.

  • Potential for side reactions: Over-reduction of the carbonyl group can occur with less selective reducing agents.

  • Epimerization: If there is a stereocenter alpha to the carbonyl group, there is a risk of epimerization under the reaction conditions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic olefins, including precursors to piperidones.[10] This reaction, catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin, typically ethylene.[10]

Mechanism and Causality

The catalytic cycle of RCM is initiated by the reaction of the metal carbene catalyst with one of the terminal alkenes of the diene precursor to form a new metal carbene and a metallacyclobutane intermediate.[11] This intermediate can then undergo a retro [2+2] cycloaddition to release the first equivalent of the product and a new metal carbene. This new carbene then reacts with the second alkene in an intramolecular fashion, again via a metallacyclobutane intermediate, to form the cyclic olefin and regenerate the catalyst. The reaction is driven forward by the entropically favorable release of a small gaseous olefin like ethylene.[10]

RCM diene Acyclic Diene Precursor cycloalkene Cyclic Olefin diene->cycloalkene catalyst Ru or Mo Carbene Catalyst catalyst->cycloalkene Metathesis piperidone Piperidone cycloalkene->piperidone Reduction/ Oxidation

Caption: The general scheme for piperidone synthesis via RCM.

Advantages and Limitations

Advantages:

  • Exceptional functional group tolerance: Modern RCM catalysts are compatible with a wide array of functional groups.[11]

  • Formation of various ring sizes: RCM can be used to synthesize a wide range of ring sizes, including medium and large rings that are difficult to access by other methods.

  • Mild reaction conditions: Reactions are typically run under neutral conditions at or near room temperature.

Limitations:

  • Requires synthesis of a diene precursor: The starting material must contain two terminal alkenes.

  • Catalyst cost and sensitivity: While more robust catalysts are now available, some can be expensive and sensitive to air and moisture.

  • E/Z selectivity: The stereochemistry of the resulting double bond can sometimes be difficult to control.

  • Formation of a dihydropyridone: The direct product is an unsaturated piperidone precursor that requires a subsequent reduction or other functionalization step.

Transition-Metal-Catalyzed Cyclizations

A diverse range of transition metals, including palladium, ruthenium, rhodium, gold, and copper, have been employed to catalyze the cyclization of various precursors to form piperidones. These methods often offer unique reactivity and selectivity that are not achievable with traditional methods.

Palladium-Catalyzed Cyclizations

Palladium catalysts are particularly versatile and have been used in a variety of cyclization reactions to form piperidones. These include intramolecular Heck reactions, Wacker-type cyclizations, and various cascade processes. For example, palladium-catalyzed hydrogenation of certain pyridine derivatives can be interrupted by water to yield piperidinones.[12]

Ruthenium-Catalyzed Cyclizations

Ruthenium catalysts, beyond their use in RCM, can also promote other types of cyclizations. For instance, ruthenium-catalyzed atom-economic couplings of N-protected 1,5-aminoalcohols with Michael acceptors can lead to the formation of trisubstituted piperidones.[9]

Gold- and Copper-Catalyzed Cyclizations

Gold and copper catalysts have shown promise in the cyclization of amino-alkynes and other unsaturated precursors to form piperidones and their derivatives.[13] These reactions often proceed under mild conditions and can exhibit unique regioselectivity.

Advantages and Limitations

Advantages:

  • High efficiency and selectivity: These methods can often provide high yields and excellent chemo-, regio-, and stereoselectivity.

  • Novel bond formations: They allow for the construction of piperidone rings through novel bond disconnections.

  • Milder reaction conditions: Many of these reactions proceed under mild conditions.

Limitations:

  • Catalyst cost and toxicity: The use of precious metals can be a concern in terms of cost and potential for trace metal contamination in the final product.

  • Ligand sensitivity: The success of these reactions is often highly dependent on the choice of ligand.

  • Substrate-specific: Some methods may have a limited substrate scope.

Comparative Performance Data

Cyclization StrategyTypical YieldsStereoselectivitySubstrate ScopeKey AdvantagesKey Disadvantages
Dieckmann Condensation 60-85%Generally low unless guided by existing stereocenters.Primarily for 4-piperidones from symmetrical precursors.Well-established, inexpensive starting materials.Harsh conditions, limited substitution patterns.
Aza-Diels-Alder Reaction 70-95%High, often predictable based on reaction conditions and catalysts.Broad; dependent on diene and dienophile availability.High stereocontrol, convergent.Synthesis of substituted dienes can be complex.
Intramolecular Reductive Amination 75-95%High, dependent on precursor stereochemistry.Broad; requires synthesis of acyclic amino-carbonyl compounds.High functional group tolerance, versatile.Multi-step synthesis of precursors.
Ring-Closing Metathesis (RCM) 70-95%E/Z selectivity can be an issue; subsequent reduction introduces new stereocenters.Broad; requires a diene precursor.Excellent functional group tolerance, mild conditions.Catalyst cost, requires a subsequent reduction step.
Transition-Metal-Catalyzed 65-98%Can be very high with appropriate catalysts and ligands.Varies widely with the specific method.Novel reactivity, high efficiency and selectivity.Catalyst cost and toxicity, ligand sensitivity.

Experimental Protocols

Representative Protocol for Dieckmann Condensation

Synthesis of 1-Benzyl-4-piperidone:

  • To a solution of benzylamine (1.0 equiv.) in a suitable solvent such as ethanol, add two equivalents of ethyl acrylate.

  • The mixture is heated to reflux for 12-24 hours to facilitate the double Michael addition.

  • The solvent is removed under reduced pressure, and the resulting crude diester is dissolved in an anhydrous, non-polar solvent like toluene.

  • Sodium ethoxide (1.1 equiv.) is added portion-wise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling, the reaction is quenched by the addition of aqueous acid (e.g., HCl) to a pH of approximately 1-2.

  • The aqueous layer is separated and heated to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

  • The solution is cooled and neutralized with a base (e.g., NaOH), and the product is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.[3]

Representative Protocol for Aza-Diels-Alder Reaction

Synthesis of a Substituted Piperidone:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 equiv.) and the diene (1.2 equiv.) in an anhydrous solvent such as dichloromethane or toluene.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • If a Lewis acid catalyst is used, add it to the reaction mixture (typically 10-20 mol%).

  • Stir the reaction at the specified temperature for the required time (can range from a few hours to several days), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution if a Lewis acid was used).

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired piperidone derivative.[8]

Representative Protocol for Intramolecular Reductive Amination

Synthesis of a Substituted Piperidone:

  • Dissolve the acyclic amino-ketone precursor (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add sodium triacetoxyborohydride (1.5 equiv.) to the solution. Acetic acid (1-2 equiv.) can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Ring-Closing Metathesis

Synthesis of an N-Protected Dihydropyridone:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the N-protected diallylamine precursor (1.0 equiv.) in an anhydrous, degassed solvent such as dichloromethane or toluene.

  • Add the Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrate) for 2-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield the dihydropyridone.

  • The resulting dihydropyridone can then be reduced to the corresponding piperidone using standard hydrogenation methods (e.g., H₂, Pd/C).[8]

Conclusion

The synthesis of piperidones is a mature field with a rich diversity of reliable and innovative cyclization strategies. The classical Dieckmann condensation remains a workhorse for the synthesis of simple 4-piperidones. For more complex targets requiring high stereocontrol, the aza-Diels-Alder reaction offers a powerful and convergent approach. Intramolecular reductive amination provides a versatile and functional-group-tolerant route, while Ring-Closing Metathesis and other transition-metal-catalyzed methods offer modern solutions for the construction of these important heterocycles under mild conditions.

The selection of the optimal synthetic route requires a careful consideration of the target molecule's substitution pattern and stereochemistry, as well as the overall efficiency and practicality of the synthetic sequence. This guide serves as a foundational resource to aid researchers in navigating these choices and designing effective and efficient syntheses of piperidone-based compounds for drug discovery and development.

References

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in Total Synthesis via Metathesis Reactions. (2018, July 18). Who we serve.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.
  • Ring-closing met
  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (n.d.). Synthesis of Piperidones by MCR.
  • Acid and base catalyzed piperidone synthesis
  • Wipf, P. (2006, April 15).
  • Arulraj, R. (2021, October 30).
  • Wang, J., Sun, X., Hu, D., & Shi, Y. (2023, June 23). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023, March 29). PMC - PubMed Central.
  • Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines. (2010, March 22).
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. (2025, August 6).
  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007, January 1).
  • Merino, P. (2011, July 25). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • Matassini, C., Clemente, F., & Franc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Scope of the Cu‐catalyzed piperidine synthesis. Yields of purified.... (n.d.).
  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020, February 3). ACS Omega.
  • Synthesis of ruthenium complexes and their catalytic applic
  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
  • Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamid
  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews. (2020, February 17).
  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • Redox Economic Synthesis of TrisubstitutedPiperidones via Ruthenium Catalyzed Atom‐Economic Couplings of N‐Protected 1,5‐Aminoalcohols and Michael Acceptors | Request PDF. (2025, August 9).
  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry. (n.d.).
  • Advances in Palladium-Catalysed Imidoylative Cyclization of Functionalized Isocyanides for the Construction of N-Heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, June 13).
  • (PDF) Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. (2022, July 15).
  • Recent Advances in Palladium-Catalyzed Cycloaddition Reactions for the Synthesis of Eight-Membered Rings. (2025, October 23).
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.
  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (n.d.). PMC - PubMed Central.
  • Dieckmann Condens
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2025, August 6).
  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF. (n.d.). Slideshare.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. This guide for (S)-6-(Hydroxymethyl)piperidin-2-one (CAS No. 174419-15-9) is designed to be a self-validating system, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure that you can handle this and similar chemical waste streams with confidence and integrity.

Section 1: Hazard Identification and Essential Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazards is critical. (S)-6-(Hydroxymethyl)piperidin-2-one is a heterocyclic compound whose risks necessitate careful handling to protect laboratory personnel and the environment.

1.1 Inherent Hazards of (S)-6-(Hydroxymethyl)piperidin-2-one

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements. Your primary operational consideration is to prevent exposure through skin contact, eye contact, or inhalation.

Hazard ClassGHS CodeDescriptionCausality and Experimental Implication
Skin IrritationH315Causes skin irritation.[1][2]The compound can cause inflammation upon contact with the skin. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.
Eye IrritationH319Causes serious eye irritation.[1][2]Direct contact with the eyes can lead to significant irritation or damage. Goggles or a face shield are mandatory to prevent splashes.
Respiratory IrritationH335May cause respiratory irritation.[2][3][4]As a solid powder, fine dust can become airborne and irritate the respiratory tract if inhaled.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

1.2 Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is directly dictated by the hazard assessment. The principle is to create a complete barrier between you and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use chemical safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, consider a chemical-resistant apron.

  • Respiratory Protection: Not typically required if handled within a functioning chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator for organic vapors and particulates may be necessary.

Section 2: Waste Segregation and Containment Protocol

The foundation of safe chemical disposal is rigorous segregation. Mixing incompatible waste streams can lead to dangerous reactions, while improper containment can result in environmental release.

2.1 The "Why" of Segregation

(S)-6-(Hydroxymethyl)piperidin-2-one is a non-halogenated organic solid. It must be segregated from:

  • Halogenated Organic Waste: Mixing can complicate the final disposal method (e.g., incineration) and increase costs.

  • Aqueous Waste: To avoid contamination of water streams.

  • Strong Oxidizing Agents and Strong Acids: While specific reactivity data is limited, compounds of this class can potentially react with strong oxidizers or acids.[6] Segregation is a prudent measure to prevent unforeseen reactions.

  • General Trash: Disposing of hazardous chemicals in regular trash is a regulatory violation and poses a significant risk to non-laboratory personnel and the environment.

2.2 Containment: Selecting the Right Vessel

Proper containment is a legal and safety requirement under the Resource Conservation and Recovery Act (RCRA).[7]

  • Primary Container: Use a dedicated, leak-proof container clearly labeled for "Non-Halogenated Solid Organic Waste".[8] The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).[9]

  • Container Integrity: The container must be in good condition, with a secure, screw-on cap. Never use containers with cracks, and ensure the cap provides a tight seal. Leave at least 10% of headspace in the container to allow for expansion.[8]

Section 3: Step-by-Step Disposal Workflow

This protocol provides a direct, procedural guide for the safe disposal of (S)-6-(Hydroxymethyl)piperidin-2-one from the point of generation to the point of collection.

Step 1: Initial Waste Collection (At the Bench)

  • Location: All handling and initial collection of the waste must occur inside a certified chemical fume hood to mitigate inhalation risks.

  • Solid Waste: Carefully transfer the solid (S)-6-(Hydroxymethyl)piperidin-2-one waste into your designated "Non-Halogenated Solid Organic Waste" container using a dedicated spatula or scoop.

  • Contaminated Materials: Any disposable items that have come into direct contact with the chemical (e.g., weighing paper, gloves, paper towels used for minor cleanups) are also considered hazardous waste. Place them in the same solid waste container.[10]

Step 2: Labeling the Waste Container

  • Compliance: Proper labeling is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12]

  • Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "(S)-6-(Hydroxymethyl)piperidin-2-one".[12] Do not use abbreviations or chemical formulas.

  • Hazard Information: The label must also indicate the relevant hazards (e.g., "Irritant").[12]

Step 3: Storage Pending Disposal

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[8]

  • Segregation: Within the SAA, ensure the container is stored with other compatible organic solids, away from acids, bases, and oxidizers.

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[13]

Step 4: Arranging for Final Disposal

  • Licensed Contractor: Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Manifest System: For transport off-site, the waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final disposal facility, as required by the EPA.[14][15]

The following diagram illustrates the decision-making process for handling this chemical waste.

cluster_0 At the Bench (Inside Fume Hood) cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generate Waste: (S)-6-(Hydroxymethyl)piperidin-2-one or Contaminated Materials B Select Appropriate Container: - HDPE, Leak-proof - Labeled 'Non-Halogenated Solid Waste' A->B 1. Select C Add Waste to Container B->C 2. Fill D Securely Cap Container C->D 3. Seal E Update Label with Contents: - Full Chemical Name - Hazard Information D->E 4. Label F Store in Satellite Accumulation Area (SAA) E->F 5. Store G Is Container Full? F->G 6. Check H Contact EHS for Pickup G->H Yes I Continue Collection G->I No I->C Add more waste later

Caption: Waste Disposal Workflow for (S)-6-(Hydroxymethyl)piperidin-2-one.

Section 4: Spill Management and Decontamination

Accidents can happen, and a prepared response is crucial for safety.

4.1 Spill Cleanup Protocol

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Control Access: Prevent others from entering the spill area.

  • Cleanup (Small Spills): For minor spills contained within a fume hood:

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[16] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[17]

4.2 Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate is considered hazardous waste and must be collected in a designated "Non-Halogenated Liquid Organic Waste" container.[10]

  • Washing: After the initial solvent rinse, the glassware can be washed with soap and water as usual.

  • Empty Containers: An empty container that held (S)-6-(Hydroxymethyl)piperidin-2-one must be managed as hazardous waste unless it is "RCRA empty." For non-acute hazardous waste, this means all possible material has been removed.[10] It is often best practice to dispose of the empty container itself as hazardous waste to avoid ambiguity.

Section 5: Regulatory Grounding

All laboratory procedures are governed by federal and state regulations. Adherence to these is not optional.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[18] The procedures in this guide should be incorporated into your lab's specific CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[7][19] Your institution's EHS department ensures that your laboratory practices comply with these complex regulations, including generator status, waste accumulation, and manifesting.[14]

By understanding the "why" behind each step—from hazard identification to regulatory compliance—you are not just following a protocol but are actively participating in a culture of safety. This approach ensures the well-being of yourself, your colleagues, and the broader community.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Global Safety Management. (2023). Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • Carl ROTH. (n.d.). Disposal canisters b.safe HDPE-EX, straight neck, 30 l.
  • PubMed. (2017). Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 1-Methyl-4-piperidone.
  • Kao Chemicals. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855475, (S)-6-(Hydroxymethyl)piperidin-2-one. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Absorbents Online. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago EHS website.
  • PENTA. (2024). Safety Data Sheet: Piperidine.
  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • Lab Manager. (2020). The OSHA Laboratory Standard.
  • University of Notre Dame Risk Management & Safety. (n.d.). Chemical Waste Storage and Disposal.
  • National Institutes of Health Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
  • ResearchGate. (2022). (PDF) Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review.
  • Wikipedia. (n.d.). Nylon.
  • ETH Zurich. (n.d.). General rules for working with chemicals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12665, 2-Piperidone.
  • Wikipedia. (n.d.). 2-Piperidinone.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

Sources

Personal protective equipment for handling (S)-6-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a thorough search to find all safety and handling data on (S)-6-(Hydroxymethyl)piperidin-2-one. I'm focusing on hazard classifications, reactivity, and any known incompatibilities with other substances. This initial data gathering is the first step towards a complete understanding.

Compiling Data & Plans

I'm now zeroing in on authoritative sources to build a solid foundation of data. I'm focusing on safety data sheets and guidelines from safety organizations. Next, I'll synthesize the information to create a detailed guide to personal protective equipment, with rationale, and procedures. Then, I will structure this with an introduction, PPE breakdown, and procedures, followed by a quick reference table and Graphviz diagram.

Gathering Source Materials

I'm now diving deep into reliable data sources. I am actively searching for safety data sheets (SDS) from reputable chemical suppliers and reviewing guidelines from occupational safety and health organizations to build a trustworthy foundation. I'm focusing on chemical properties and potential hazards to guide PPE recommendations. This step is crucial for the upcoming detailed guide.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-(Hydroxymethyl)piperidin-2-one
Reactant of Route 2
(S)-6-(Hydroxymethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.